molecular formula C8H8N2O4 B029004 Methyl 2-amino-3-nitrobenzoate CAS No. 57113-91-4

Methyl 2-amino-3-nitrobenzoate

Cat. No.: B029004
CAS No.: 57113-91-4
M. Wt: 196.16 g/mol
InChI Key: HDCLJQZLTMJECA-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-nitrobenzoate (CAS 57113-91-4) is a high-purity, solid chemical intermediate appearing as a light orange to yellow crystalline powder. This compound, with a molecular formula of C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol, is characterized by a melting point range of 95.0 to 99.0 °C and is soluble in solvents such as acetone, DMSO, and ethyl acetate. It is recommended to store this product in a cool, dark place at room temperature or between 0-8°C. Key Research Applications and Value: Pharmaceutical Intermediate: Serves as a critical building block in organic synthesis, most notably as a key precursor in the multi-step synthesis of Angiotensin II receptor antagonists like Candesartan, a medication used to treat hypertension and heart failure. Versatile Synthetic Building Block: The strategically positioned amino and nitro groups on the aromatic ring are highly amenable to further chemical transformations. The nitro group can be selectively reduced to an amino group to form diamino derivatives, a reaction efficiently achieved through catalytic hydrogenation. The nucleophilic amino group can undergo typical reactions such as acylation and alkylation, enabling the construction of complex molecular architectures. Interdisciplinary Research: Derivatives of this compound are explored in materials science for developing functional dyes and light-harvesting materials due to their tunable electronic and optical properties. It can also be utilized as a standard in chromatographic analysis for quality control in research and manufacturing. Attention: This product is intended for research and development purposes only. It is strictly not for human or veterinary diagnostic or therapeutic use, or for personal application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N2O4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCLJQZLTMJECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345810
Record name Methyl 2-amino-3-nitrobenzoate
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Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57113-91-4
Record name Benzoic acid, 2-amino-3-nitro-, methyl ester
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Record name Methyl 2-amino-3-nitrobenzoate
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Record name Methyl 2-amino-3-nitrobenzoate
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Methyl 2-amino-3-nitrobenzoate, a key intermediate in the pharmaceutical industry. This document details two core synthetic routes, providing in-depth experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring amino, nitro, and methyl ester functional groups on a benzene (B151609) ring, offers versatile reactivity for the construction of more complex molecules. This guide will explore two principal pathways for its synthesis: a multi-step route commencing from 3-nitrophthalic acid and a direct esterification of 2-amino-3-nitrobenzoic acid.

Pathway 1: Synthesis from 3-Nitrophthalic Acid

This pathway involves a three-step reaction sequence starting from 3-nitrophthalic acid. The key transformations include a selective monoesterification, conversion to an acyl chloride, and a subsequent Curtius rearrangement to introduce the amine functionality. This method offers a high overall yield.[1][2]

Experimental Protocol

Step 1: Monoesterification of 3-Nitrophthalic Acid

  • In a suitable reaction vessel, combine 100g of 3-nitrophthalic acid with 600ml of anhydrous methanol (B129727).

  • Carefully add 50ml of concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux and monitor the reaction progress using liquid chromatography.

  • Upon completion, cool the reaction mixture to 0°C to induce crystallization of the monoesterification product, 2-carboxy-3-nitrobenzoic acid methyl ester.

  • Isolate the product by filtration and dry to obtain the solid product.[1]

Step 2: Acyl Chloride Formation

  • To the dried 2-carboxy-3-nitrobenzoic acid methyl ester from the previous step, add 300ml of chloroform (B151607) and 50g of thionyl chloride.

  • Heat the mixture to reflux.

  • After the reaction is complete, cool the mixture to obtain a solution of the acid chloride.[1]

Step 3: Curtius Rearrangement and Hydrolysis

  • To the acid chloride solution, add 35g of sodium azide (B81097) at room temperature.

  • Monitor the reaction by liquid chromatography.

  • Upon completion, the resulting isocyanate is hydrolyzed to yield this compound.

Quantitative Data
StepStarting MaterialReagentsSolventProductYieldPurityMelting Point (°C)
13-Nitrophthalic Acid (100g)Anhydrous Methanol (600ml), Conc. H₂SO₄ (50ml)Methanol2-carboxy-3-nitrobenzoic acid methyl ester90.4g98.8%160.4 - 161
22-carboxy-3-nitrobenzoic acid methyl esterThionyl Chloride (50g)Chloroform (300ml)2-(chloroformyl)-3-nitrobenzoic acid methyl ester---
32-(chloroformyl)-3-nitrobenzoic acid methyl esterSodium Azide (35g)ChloroformThis compound---
Overall 3-Nitrophthalic Acid This compound ~95% (from 3-nitrophthalic acid)[1][2]

Note: The yield for steps 2 and 3 are not individually reported in the source material, but an overall yield is provided.

Signaling Pathway Diagram

G cluster_0 Pathway 1: From 3-Nitrophthalic Acid A 3-Nitrophthalic Acid B 2-carboxy-3-nitrobenzoic acid methyl ester A->B   Methanol, H₂SO₄ (reflux) C 2-(chloroformyl)-3-nitrobenzoic acid methyl ester B->C   Thionyl Chloride, Chloroform (reflux) D This compound C->D   Sodium Azide, then Hydrolysis (Curtius Rearrangement)

Caption: Synthesis of this compound from 3-Nitrophthalic Acid.

Pathway 2: Direct Esterification of 2-amino-3-nitrobenzoic acid

Experimental Protocol (Representative)
  • In a round-bottom flask, suspend 2-amino-3-nitrobenzoic acid in a significant excess of anhydrous methanol (e.g., 10-20 molar equivalents). The methanol will also serve as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (a stoichiometric amount may be necessary to neutralize the basic amino group).

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water.

  • Neutralize the solution with a base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent like methanol or ethanol.

Quantitative Data

Quantitative data for this specific reaction is not available in the provided search results. However, Fischer esterifications typically proceed in good to excellent yields, often exceeding 80%, depending on the specific reaction conditions and purification methods employed.

Signaling Pathway Diagram

G cluster_1 Pathway 2: Direct Esterification E 2-amino-3-nitrobenzoic acid F This compound E->F   Methanol, H₂SO₄ (catalyst), reflux

Caption: Direct Esterification of 2-amino-3-nitrobenzoic acid.

Synthesis of the Precursor: 2-amino-3-nitrobenzoic acid

The starting material for Pathway 2, 2-amino-3-nitrobenzoic acid, can be synthesized via several routes. One common method is the ammonolysis of 2-chloro-3-nitrobenzoic acid.

Experimental Protocol for 2-amino-3-nitrobenzoic acid Synthesis
  • Dissolve 20.6g of 2-chloro-3-nitrobenzoic acid in 120ml of ammonium (B1175870) hydroxide (B78521) solution in a sealed vessel.

  • Heat the mixture to 120°C and stir for 7 hours.

  • After cooling, dilute the reaction mixture with 250ml of water.

  • Acidify the solution to a pH of 2 with hydrochloric acid to precipitate the product.

  • Filter the precipitate and dry it under a vacuum to yield 2-amino-3-nitrobenzoic acid.

Quantitative Data
Starting MaterialReagentsSolventProductYield
2-Chloro-3-nitrobenzoic acid (20.6g)Ammonium Hydroxide (120ml)Water2-amino-3-nitrobenzoic acid15.0g (80%)

Experimental Workflow Diagram

G cluster_2 Synthesis of 2-amino-3-nitrobenzoic acid G 2-chloro-3-nitrobenzoic acid H Dissolution in Ammonium Hydroxide G->H I Heating in Sealed Vessel (120°C, 7h) H->I J Dilution and Acidification I->J K Precipitation and Filtration J->K L 2-amino-3-nitrobenzoic acid K->L

Caption: Workflow for the synthesis of 2-amino-3-nitrobenzoic acid.

Conclusion

This technical guide has detailed two robust synthetic pathways for this compound. The multi-step synthesis from 3-nitrophthalic acid is a high-yielding and well-documented method. The direct Fischer esterification of 2-amino-3-nitrobenzoic acid offers a more concise route, and a representative protocol has been provided. The choice of synthesis pathway will depend on factors such as the availability of starting materials, desired scale of production, and process optimization considerations. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

"Methyl 2-amino-3-nitrobenzoate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 2-amino-3-nitrobenzoate

This guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and visualizations to support its application in research and synthesis.

Core Chemical Identity and Properties

This compound is a key chemical intermediate, notably utilized in the synthesis of pharmaceuticals like Candesartan.[1][2] It appears as a yellow to light orange crystalline solid.[1][3]

Table 1: Chemical Identifiers

Identifier Value
CAS Number 57113-91-4[1][4]
Molecular Formula C₈H₈N₂O₄[1][4]
Molecular Weight 196.16 g/mol [1][4][5]
IUPAC Name This compound
Synonyms 2-Amino-3-nitrobenzoic acid methyl ester, Methyl 3-nitroanthranilate, 3-Nitroanthranilic Acid Methyl Ester[4]

| InChI Key | HDCLJQZLTMJECA-UHFFFAOYSA-N[5] |

Table 2: Physical and Chemical Properties

Property Value
Appearance Yellow Solid / Light orange to Yellow to Green powder to crystal[1]
Melting Point 97-98°C[1] or 95.0 to 99.0°C[2]
Boiling Point 340.1 ± 22.0 °C (Predicted)[1]
Density 1.386 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in DMSO, Ethyl Acetate[1], and Acetone[2]
pKa -2.80 ± 0.25 (Predicted)[1]

| Storage Conditions | Keep in a dark place, sealed in dry, at room temperature.[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and quality assessment of this compound.

Table 3: Spectroscopic Data

Technique Data
¹H-NMR (270 MHz, CDCl₃): δ 8.50 (br, s), 8.37 (1H, dd, J = 8.6, 1.4 Hz), 8.23 (1H, dd, J = 7.6, 1.4 Hz), 6.65 (1H, dd, J = 8.6, 7.6 Hz), 3.92 (3H, s) ppm.[1]
IR Spectroscopy Characteristic peaks include the ester carbonyl stretch (around 1720 cm⁻¹) and the nitro group stretches (around 1520 cm⁻¹).[6]

| Mass Spectrometry | Confirms the molecular weight of 196.16 g/mol .[6] |

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis via esterification of 2-Amino-3-nitrobenzoic acid.

Materials:

  • 2-Amino-3-nitrobenzoic acid (1.00 g, 5.49 mmol)[1]

  • Methanol (40 mL)[1]

  • Concentrated Sulfuric Acid (0.50 mL)[1]

  • Saturated aqueous Sodium Bicarbonate[1]

  • Ethyl Acetate[1]

  • Anhydrous Magnesium Sulfate[1]

  • Water[1]

Procedure:

  • Dissolve 2-Amino-3-nitrobenzoic acid in methanol.[1]

  • Add concentrated sulfuric acid to the solution.[1]

  • Heat the reaction mixture to reflux for 48 hours.[1]

  • After completion, cool the mixture to room temperature.[1]

  • Adjust the pH to approximately 9 with saturated aqueous sodium bicarbonate.[1]

  • Concentrate the mixture under reduced pressure to about 10 mL.[1]

  • Add 20 mL of water and extract the product with ethyl acetate (B1210297) (3 x 10 mL).[1]

  • Combine the organic layers and dry with anhydrous magnesium sulfate.[1]

  • Concentrate the organic layers under reduced pressure to yield the crystalline product.[1]

G A 1. Dissolve 2-Amino-3-nitrobenzoic acid in Methanol B 2. Add conc. H₂SO₄ A->B Catalyst C 3. Reflux for 48 hours B->C Esterification D 4. Cool to Room Temp. C->D E 5. Neutralize with NaHCO₃ (pH ~9) D->E F 6. Concentrate under Reduced Pressure E->F G 7. Liquid-Liquid Extraction with Ethyl Acetate F->G Workup H 8. Dry Organic Layer (anhydrous MgSO₄) G->H I 9. Concentrate to yield Final Product H->I G cluster_main Analytical Workflow Start Synthesized Product: This compound Purity Purity Assessment Start->Purity Structure Structural Confirmation Start->Structure Impurity Trace Impurity Analysis Start->Impurity HPLC HPLC (>98%) Purity->HPLC NMR ¹H NMR Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry (MW) Structure->MS LCMS LC-MS / UPLC-MS/MS Impurity->LCMS Final Verified High-Purity Compound HPLC->Final NMR->Final IR->Final MS->Final LCMS->Final G A This compound B Multi-Step Organic Synthesis A->B Key Intermediate C Candesartan (Active Pharmaceutical Ingredient) B->C Yields E Blocks Receptor Activity C->E Acts on D Angiotensin II Receptor D->E Target of F Therapeutic Effect: (e.g., Lowered Blood Pressure) E->F Leads to

References

An In-depth Technical Guide to Methyl 2-amino-3-nitrobenzoate (CAS: 57113-91-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-3-nitrobenzoate is a pivotal chemical intermediate, distinguished by its CAS number 57113-91-4. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis protocols, and its significant role in the pharmaceutical industry. Primarily, it serves as a crucial building block in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs essential for the management of hypertension and heart failure. This document consolidates detailed experimental procedures and presents a logical framework for its application in drug discovery and development, supported by structured data and visual diagrams to facilitate a deeper understanding of its chemical and biological significance.

Physicochemical and Spectroscopic Data

This compound is a solid, appearing as a light orange to yellow crystalline powder.[1] A comprehensive summary of its physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 57113-91-4
Molecular Formula C₈H₈N₂O₄[1]
Molecular Weight 196.16 g/mol [1]
Appearance Light orange to yellow crystalline powder[1]
Melting Point 95.0 to 99.0 °C[1]
Solubility Soluble in acetone (B3395972), DMSO, and ethyl acetate.[1]

Table 2: Spectroscopic Data for this compound and Related Compounds

Spectrum TypeDataReference
¹H NMR A ¹H NMR spectrum of a brominated derivative of this compound in CDCl₃ showed a singlet at 3.95 ppm (3H, -OCH₃), a broad singlet at 8.35 ppm (2H, -NH₂), and a doublet at 8.6 ppm (1H, Ar-H).
¹³C NMR While specific data for the title compound is unavailable, the ¹³C NMR spectrum of the closely related Methyl 3-nitrobenzoate in CDCl₃ shows peaks at approximately 52.6 ppm (-OCH₃), 124.3, 127.2, 129.5, 131.7, 135.1 ppm (aromatic carbons), 148.1 ppm (C-NO₂), and 164.7 ppm (C=O).[2][2][3]
IR Spectroscopy Expected characteristic peaks include N-H stretching vibrations for the primary amine, asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹), and a strong carbonyl stretch for the ester group (around 1720 cm⁻¹).
Mass Spectrometry The molecular ion peak (M+) would be expected at m/z 196.16. Fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (-OCH₃) and the nitro group (-NO₂).

Synthesis and Experimental Protocols

This compound is a key synthetic intermediate, and its preparation is a critical step in the production of several pharmaceuticals.

Synthesis of this compound

A common synthetic route starts from 3-nitrophthalic acid and proceeds through a multi-step process involving esterification, conversion to an acyl chloride, Curtius rearrangement, and subsequent reaction with methanol (B129727).

Experimental Protocol: Synthesis of this compound from 3-Nitrophthalic Acid

This protocol is based on the general principles outlined in the synthesis of related compounds.

  • Step 1: Monoesterification of 3-Nitrophthalic Acid.

    • In a round-bottom flask, dissolve 3-nitrophthalic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-carboxy-3-nitrobenzoate.

  • Step 2: Formation of the Acyl Chloride.

    • Dissolve the product from Step 1 in a dry, inert solvent such as dichloromethane (B109758) or toluene.

    • Add thionyl chloride or oxalyl chloride dropwise at room temperature.

    • Stir the mixture for several hours until the reaction is complete (evolution of gas ceases).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

  • Step 3: Curtius Rearrangement.

    • Dissolve the acyl chloride in a suitable solvent like acetone or toluene.

    • Add a solution of sodium azide (B81097) in water dropwise, keeping the temperature low with an ice bath.

    • Stir the reaction mixture for a few hours at room temperature. The acyl azide formed will rearrange to an isocyanate.

  • Step 4: Formation of this compound.

    • To the isocyanate solution, add an excess of methanol.

    • Reflux the mixture to facilitate the reaction of the isocyanate with methanol to form the methyl carbamate, which upon workup yields this compound.

    • Purify the final product by recrystallization or column chromatography.

Synthesis_of_Methyl_2_amino_3_nitrobenzoate 3-Nitrophthalic Acid 3-Nitrophthalic Acid Methyl 2-carboxy-3-nitrobenzoate Methyl 2-carboxy-3-nitrobenzoate 3-Nitrophthalic Acid->Methyl 2-carboxy-3-nitrobenzoate Methanol, H₂SO₄ (cat.) Acyl Chloride Intermediate Acyl Chloride Intermediate Methyl 2-carboxy-3-nitrobenzoate->Acyl Chloride Intermediate SOCl₂ or (COCl)₂ Isocyanate Intermediate Isocyanate Intermediate Acyl Chloride Intermediate->Isocyanate Intermediate 1. NaN₃ 2. Heat (Curtius Rearrangement) This compound This compound Isocyanate Intermediate->this compound Methanol

Caption: Synthesis pathway of this compound.

Applications in Drug Development

The primary application of this compound is as a key starting material for the synthesis of Angiotensin II Receptor Blockers (ARBs), including Candesartan and Azilsartan.[1]

Synthesis of Candesartan Cilexetil

Candesartan cilexetil is a potent antihypertensive drug. A crucial step in its synthesis involves the N-alkylation of a benzimidazole (B57391) precursor with a biphenylmethyl bromide derivative, which is prepared from this compound.

Experimental Protocol: Key Steps in Candesartan Synthesis from this compound

This protocol highlights the initial transformations of the title compound in a representative synthesis of Candesartan.

  • Step 1: Reduction of the Nitro Group.

    • Dissolve this compound in a suitable solvent like ethanol (B145695) or ethyl acetate.

    • Add a reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    • Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete.

    • Filter off the catalyst (if used) and work up the reaction mixture to isolate methyl 2,3-diaminobenzoate.

  • Step 2: Cyclization to form the Benzimidazole Ring.

    • React the resulting diamine with a suitable reagent to form the benzimidazole core of Candesartan. For example, reaction with triethyl orthoformate in the presence of an acid catalyst will yield the corresponding benzimidazole derivative.

  • Step 3: N-Alkylation.

    • The benzimidazole intermediate is then N-alkylated with a tritylated bromomethyl biphenyl (B1667301) tetrazole derivative in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide).

  • Subsequent Steps: The synthesis is completed through several additional steps, including deprotection and esterification, to yield the final Candesartan cilexetil product.

Synthesis_of_Candesartan This compound This compound Methyl 2,3-diaminobenzoate Methyl 2,3-diaminobenzoate This compound->Methyl 2,3-diaminobenzoate Reduction (e.g., H₂/Pd-C) Benzimidazole Intermediate Benzimidazole Intermediate Methyl 2,3-diaminobenzoate->Benzimidazole Intermediate Cyclization (e.g., with triethyl orthoformate) N-Alkylated Intermediate N-Alkylated Intermediate Benzimidazole Intermediate->N-Alkylated Intermediate N-Alkylation with Biphenylmethyl bromide derivative Candesartan Cilexetil Candesartan Cilexetil N-Alkylated Intermediate->Candesartan Cilexetil Further Steps (Deprotection, Esterification)

Caption: Key transformations in the synthesis of Candesartan.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathway interactions of this compound are not extensively reported in the literature. Its significance in a biological context is primarily derived from its role as a precursor to potent and specific Angiotensin II Receptor Blockers (ARBs) like Candesartan and Azilsartan.

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II is the primary active component of this system, exerting its effects by binding to AT₁ receptors. This binding leads to vasoconstriction, aldosterone (B195564) secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.[4]

Mechanism of Action of Candesartan and Azilsartan

Candesartan and Azilsartan are selective antagonists of the AT₁ receptor.[5][6] They competitively inhibit the binding of angiotensin II to this receptor, thereby blocking its physiological effects. This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[4][7] By blocking the RAAS, these drugs are effective in the treatment of hypertension, heart failure, and diabetic nephropathy.[5][8]

RAAS_Pathway_and_ARB_Action cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_ARB Action of ARBs (Candesartan, Azilsartan) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT₁ Receptor Angiotensin_II->AT1_Receptor Physiological_Effects Vasoconstriction Aldosterone Secretion ↑ Blood Pressure AT1_Receptor->Physiological_Effects ARB Candesartan / Azilsartan (from this compound) ARB->Block Blockade

Caption: RAAS pathway and the mechanism of action of ARBs.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry. Its value lies not in its own biological activity but in its crucial role as a versatile intermediate for the synthesis of complex, life-saving drugs. The synthetic pathways and experimental protocols detailed in this guide underscore its importance in the production of ARBs. A thorough understanding of its chemistry and applications is therefore essential for researchers and professionals engaged in the field of drug discovery and development. Future research could focus on optimizing its synthesis to improve yields and reduce environmental impact, as well as exploring its potential as a scaffold for the development of new therapeutic agents.

References

"Methyl 2-amino-3-nitrobenzoate" molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical intermediates is paramount. This guide provides a detailed overview of Methyl 2-amino-3-nitrobenzoate, a key building block in organic synthesis, particularly in the pharmaceutical industry.

Core Molecular Data

This compound is an aromatic compound featuring an ester, an amine, and a nitro functional group attached to a benzene (B151609) ring. These functional groups make it a versatile precursor for the synthesis of more complex molecules.[1]

PropertyValueSource
Molecular Formula C8H8N2O4[2]
Molecular Weight 196.16 g/mol [2][3]
CAS Number 57113-91-4[2]
Appearance Light orange to Yellow to Green powder to crystal[4]
Melting Point 95.0 to 99.0 °C[1]
Synonyms 2-Amino-3-nitrobenzoic acid methyl ester, Methyl 3-nitroanthranilate, 3-Nitroanthranilic Acid Methyl Ester[2][4]
InChI Key HDCLJQZLTMJECA-UHFFFAOYSA-N[3]

Molecular Structure Visualization

The structural arrangement of this compound is crucial for its reactivity and applications. The following diagram illustrates the connectivity of atoms in the molecule.

This compound This compound C1 C C2 C C1->C2 C_ester C C1->C_ester C3 C C2->C3 N_amino NH2 C2->N_amino C4 C C3->C4 N_nitro N C3->N_nitro C5 C C4->C5 C6 C C5->C6 C6->C1 O_ester1 O C_ester->O_ester1 = O_ester2 O C_ester->O_ester2 C_methyl CH3 O_ester2->C_methyl O_nitro1 O N_nitro->O_nitro1 = O_nitro2 O N_nitro->O_nitro2

Caption: Molecular structure of this compound.

Experimental Protocols

The strategic placement of the amino and nitro groups on the aromatic ring allows for a variety of chemical transformations, making this compound a valuable intermediate.[1] One common reaction is the bromination of the aromatic ring.

Bromination of this compound

This protocol describes the addition of a bromine atom to the aromatic ring of this compound.

Materials:

  • This compound (2.23 g, 10.4 mmol)

  • Acetic acid (14 mL)

  • Bromine (0.53 mL, 10.4 mmol)

  • Ice

Procedure:

  • Dissolve 2.23 g of this compound in 12 mL of acetic acid.[3]

  • Prepare a solution of 0.53 mL of bromine in 2 mL of acetic acid.[3]

  • Add the bromine solution dropwise to the solution of this compound over a period of 5 minutes.[3]

  • Stir the reaction mixture at room temperature for 30 minutes.[3]

  • Pour the reaction mixture into 100 grams of ice.[3]

  • Collect the precipitated yellow solid by suction filtration.[3]

  • Dry the solid to obtain the final product.[3]

Expected Outcome:

This procedure is expected to yield approximately 2.50 g (82% yield) of the brominated product as a yellow solid.[3]

Logical Workflow for Synthesis

The synthesis of derivatives from this compound often follows a logical progression of reactions to build molecular complexity. The following diagram illustrates a generalized workflow.

Synthetic Workflow A This compound B Functional Group Transformation (e.g., Bromination) A->B C Further Derivatization (e.g., Nucleophilic Substitution) B->C D Final Product C->D

Caption: Generalized synthetic workflow starting from this compound.

This technical guide provides foundational information for researchers working with this compound. The data and protocols presented are intended to facilitate its use in the synthesis of novel compounds for various applications in drug discovery and materials science.

References

A Technical Guide to the Organic Solvent Solubility of Methyl 2-amino-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Methyl 2-amino-3-nitrobenzoate (CAS: 57113-91-4), a key intermediate in pharmaceutical synthesis.[1][2][3] Understanding its solubility in various organic solvents is critical for reaction optimization, purification, and formulation development. This document summarizes available solubility data, outlines detailed experimental protocols for solubility determination, and provides visual workflows and logical models to aid in experimental design.

Core Concepts in Solubility

The solubility of a compound like this compound is governed by the principle of "like dissolves like." The molecule's structure, featuring a polar amino group (-NH2), a polar nitro group (-NO2), a moderately polar ester group (-COOCH3), and a largely non-polar benzene (B151609) ring, results in a nuanced solubility profile. Polarity, hydrogen bonding capability, and the chemical properties of the solvent and solute are the primary factors influencing this behavior.[4][5]

Solubility Data

Quantitative solubility data for this compound is not widely available in public literature. However, qualitative assessments consistently report its solubility in several common organic solvents. This information is summarized below.

Table 1: Qualitative Solubility of this compound

SolventChemical ClassReported Solubility
Dimethyl Sulfoxide (DMSO)SulfoxideSoluble[1][2]
Ethyl AcetateEsterSoluble[1][2]
AcetoneKetoneSoluble[2]
DichloromethaneChlorinated HydrocarbonSoluble[6]
MethanolAlcoholSoluble[1]

Note: "Soluble" indicates that the compound dissolves to a practical extent for synthetic and analytical purposes. For precise applications, experimental determination is recommended.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible research and development. The following are detailed protocols for two standard methods: the Shake-Flask Method and the Gravimetric Method.

Equilibrium Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic (equilibrium) solubility.[7][8]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Stoppered flasks or vials (e.g., scintillation vials)

  • Orbital shaker or agitator with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a flask. The excess is crucial to ensure a saturated solution is formed.[8]

  • Solvent Addition: Add a known volume of the chosen organic solvent to the flask.

  • Equilibration: Seal the flask and place it in a temperature-controlled shaker. Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[7][9] The temperature should be rigorously controlled and recorded.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid. This can be achieved by:

    • Centrifugation: Centrifuge the sample at high speed to pellet the undissolved solid.

    • Filtration: Filter the solution using a syringe filter chemically compatible with the solvent. Discard the initial portion of the filtrate to avoid any adsorption effects.[10]

  • Quantification:

    • Carefully take an aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer.[7][9]

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.

Gravimetric Method

The gravimetric method is a straightforward technique that determines solubility by weighing the amount of solute dissolved in a known quantity of solvent.[11][12]

Objective: To determine the mass of this compound that dissolves in a given mass or volume of solvent.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Conical flask with stopper

  • Analytical balance

  • Evaporating dish (pre-weighed)

  • Pipette

  • Drying oven

Procedure:

  • Saturated Solution Preparation: Prepare a saturated solution as described in the Shake-Flask method (Steps 1-3). It is essential to have undissolved solid remaining.[11]

  • Phase Separation: Filter the solution to remove any undissolved solid.[12]

  • Sample Collection:

    • Accurately pipette a specific volume (e.g., 10 mL) of the clear filtrate into a pre-weighed evaporating dish.[11]

    • Weigh the dish containing the filtrate to determine the weight of the solution.

  • Solvent Evaporation: Gently evaporate the solvent from the dish. This can be done on a hot plate in a fume hood or in a drying oven set to a temperature below the boiling point of the solute but sufficient to evaporate the solvent.[11][12]

  • Drying and Weighing:

    • Once the solvent has evaporated, place the dish in a drying oven (e.g., at 100°C) to remove any residual solvent until a constant weight is achieved.[11]

    • Cool the dish in a desiccator and weigh it on an analytical balance.

  • Calculation:

    • Weight of solute: Subtract the initial weight of the empty dish from the final weight of the dish with the dry residue.[11]

    • Weight of solvent: Subtract the weight of the solute from the total weight of the solution collected.

    • Solubility: Express the solubility as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of an organic compound using the Shake-Flask method followed by analytical quantification.

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Phase Separation cluster_analysis 3. Analysis & Calculation start Add excess solute to known volume of solvent equilibrate Agitate at constant T (24-72h) to reach equilibrium start->equilibrate separate Separate saturated solution from excess solid equilibrate->separate separate_method1 Centrifugation separate->separate_method1 separate_method2 Filtration separate->separate_method2 aliquot Take precise aliquot of clear supernatant separate_method1->aliquot separate_method2->aliquot dilute Dilute sample to fall within analytical instrument's linear range aliquot->dilute analyze Quantify concentration (e.g., HPLC-UV, UV-Vis) dilute->analyze calculate Calculate Solubility (e.g., mg/mL, mol/L) analyze->calculate

Fig 1. Experimental workflow for solubility determination.
Logical Relationships in Solubility

The solubility of this compound is a function of interactions between its molecular features and the properties of the solvent. This relationship is depicted below.

G solubility Solubility of This compound solute Solute Properties solubility->solute depends on solvent Solvent Properties solubility->solvent depends on polar_groups Polar Groups (-NH2, -NO2, -COOCH3) solute->polar_groups nonpolar_ring Non-Polar Aromatic Ring solute->nonpolar_ring polar_solvent Polar Aprotic (e.g., DMSO, Acetone) polar_groups->polar_solvent Favorable Dipole-Dipole Interactions h_bond_donor Polar Protic (e.g., Methanol) polar_groups->h_bond_donor Favorable H-Bonding nonpolar_solvent Non-Polar (e.g., Hexane) polar_groups->nonpolar_solvent Unfavorable nonpolar_ring->nonpolar_solvent Favorable van der Waals Interactions solvent->polar_solvent solvent->h_bond_donor solvent->nonpolar_solvent

Fig 2. Factors influencing compound solubility.

References

Spectroscopic Analysis of Methyl 2-amino-3-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Methyl 2-amino-3-nitrobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document focuses on Nuclear Magnetic Resonance (NMR) spectroscopy, presenting available data and outlining standard experimental protocols.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below is a summary of the available ¹H NMR data for this compound.

The proton NMR spectrum provides information on the chemical environment of hydrogen atoms in the molecule. The following table summarizes the reported ¹H NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.95Singlet (s)3H-OCH₃ (Methyl Ester)
8.35Broad Singlet (br s)2H-NH₂ (Amino)
8.6Doublet (d)1HAromatic Proton

Solvent: CDCl₃

Note: The available data for the aromatic region is incomplete. A trisubstituted benzene (B151609) ring is expected to show a more complex splitting pattern for the three aromatic protons.

Experimental Protocols

The following section details a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic compounds such as this compound.

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

The following is a general procedure for data acquisition on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

  • Locking and Shimming: The instrument's software is used to "lock" onto the deuterium (B1214612) signal of the solvent. Following this, the magnetic field homogeneity is optimized through an automated or manual "shimming" process to enhance spectral resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is typically used.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm to cover the expected range of proton signals.

    • Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is typically employed.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

    • Spectral Width: A spectral width of approximately 200-250 ppm is used to encompass the full range of carbon chemical shifts.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 2 seconds is common.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Molecular Structure and Logical Relationships

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Methyl 2-amino-3-nitrobenzoate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-amino-3-nitrobenzoate (CAS No. 57113-91-4). Understanding these parameters is critical for maintaining the compound's integrity, ensuring experimental accuracy, and promoting safety in research and drug development.

Chemical Profile

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including the antihypertensive drug candesartan.[1][2][3][4] Its molecular structure, featuring an amino group and a nitro group on the benzene (B151609) ring, influences its chemical reactivity and stability.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 57113-91-4[5][6][7]
Molecular Formula C8H8N2O4[5][7]
Molecular Weight 196.16 g/mol [6][7]
Appearance White to Yellow Powder/Solid[5][7]
Melting Point 97-98°C[7]
Boiling Point 340.1±22.0 °C (Predicted)[7]
Density 1.386±0.06 g/cm3 (Predicted)[7]
Solubility Soluble in DMSO and Ethyl Acetate[7]

Stability Profile

While specific, in-depth stability studies on this compound are not extensively available in the public domain, information from safety data sheets and related literature provides guidance on its stability. The presence of the nitro and amino groups suggests potential sensitivity to certain conditions.

General Stability

This compound is generally considered stable under normal temperatures and pressures. However, like many aromatic nitro compounds, it may be sensitive to light and high temperatures over extended periods. It is crucial to avoid conditions that could lead to degradation.

Incompatible Materials

To ensure the stability of this compound, it is essential to store it away from incompatible materials. While specific incompatibility data for this compound is limited, general precautions should be taken to avoid contact with:

  • Strong oxidizing agents

  • Strong reducing agents

  • Strong acids and bases

Contact with these substances could potentially lead to vigorous reactions or degradation of the compound.

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the quality and stability of this compound.

Storage Conditions

The following storage conditions are recommended to ensure the long-term stability of the compound:

Table 2: Recommended Storage Conditions for this compound

ParameterRecommendationRationaleReference
Temperature Store in a cool, dry place. Some suppliers recommend refrigeration (2-8°C) or room temperature.To minimize the rate of potential degradation reactions.[5][6][7][8]
Atmosphere Store in a tightly closed container. For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.To protect from moisture and atmospheric contaminants.[5][8]
Light Keep in a dark place.To prevent potential photodegradation.[7]
Container Use a tightly sealed, appropriate container.To prevent contamination and exposure to air and moisture.[5]
Handling Precautions

Safe handling practices are crucial when working with this compound. The following precautions should be observed:

  • Ventilation: Handle in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[5]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection.[5]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[5]

  • Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[5]

Experimental Protocols: Stability Assessment

Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to identify potential degradation products.

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acidic: 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C).

    • Basic: 0.1 N NaOH at room temperature and elevated temperature.

    • Oxidative: 3% H2O2 at room temperature.

    • Thermal: Store the solid compound and solutions at elevated temperatures (e.g., 60°C, 80°C).

    • Photolytic: Expose the solid compound and solutions to UV and visible light (ICH Q1B guidelines).

  • Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

  • Characterization: If significant degradation is observed, isolate and characterize the degradation products using techniques such as LC-MS and NMR.

Logical Framework for Ensuring Stability

The stability of this compound is a function of both its inherent chemical properties and the external conditions it is subjected to. The following diagram illustrates the logical relationship between storage, handling, and the resulting stability of the compound.

cluster_0 Factors Influencing Stability cluster_1 Outcome cluster_2 Key Parameters Storage Proper Storage Conditions Temp Temperature Control (Cool, Dry) Storage->Temp Atmosphere Inert Atmosphere (Tightly Sealed) Storage->Atmosphere Light Light Protection (Dark Place) Storage->Light Handling Safe Handling Practices PPE Personal Protective Equipment Handling->PPE Ventilation Adequate Ventilation Handling->Ventilation Stability Preservation of Chemical Integrity (this compound) Temp->Stability Atmosphere->Stability Light->Stability PPE->Stability Ventilation->Stability

Figure 1: Logical workflow for maintaining the stability of this compound.

Conclusion

The stability of this compound is crucial for its effective use in research and pharmaceutical synthesis. By adhering to the recommended storage and handling guidelines outlined in this document, researchers and scientists can ensure the integrity of the compound, leading to more reliable and reproducible results. Further in-depth stability studies would be beneficial to provide more quantitative data on its degradation profile under various stress conditions.

References

Reactivity of Methyl 2-amino-3-nitrobenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-3-nitrobenzoate is a versatile chemical intermediate of significant interest in the pharmaceutical and materials science sectors. Its trifunctional nature, possessing amino, nitro, and methyl ester groups on an aromatic scaffold, allows for a diverse range of chemical transformations. This guide provides a comprehensive analysis of the reactivity of each functional group, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this multifaceted molecule.

Introduction

This compound (M2A3N) is a yellow crystalline solid with the molecular formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol .[1] Its strategic placement of an electron-donating amino group and an electron-withdrawing nitro group ortho to each other, along with a reactive methyl ester, makes it a valuable precursor for the synthesis of a variety of complex organic molecules. Notably, it is a key starting material in the synthesis of the angiotensin II receptor antagonist, Candesartan (B1668252).[1][2] This guide will systematically explore the chemical reactivity inherent to each of its functional moieties.

Reactivity of the Functional Groups

The chemical behavior of this compound is dictated by the interplay of its three functional groups: the aromatic amino group, the aromatic nitro group, and the methyl ester.

The Amino Group (-NH₂)

The amino group in M2A3N is a primary aromatic amine, which imparts both basic and nucleophilic character to the molecule.

The nucleophilic amino group readily undergoes acylation with acylating agents such as acetic anhydride (B1165640) or acyl chlorides to form the corresponding N-acetyl derivative. This reaction is often performed in the presence of a base to neutralize the acid byproduct.

Experimental Protocol: N-Acetylation with Acetic Anhydride

A general procedure for the N-acetylation of an aromatic amine is as follows:

  • Reaction Setup : Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

  • Addition of Acylating Agent : Slowly add acetic anhydride (1.1 eq) to the solution. If using an inert solvent, a base like triethylamine (B128534) (1.2 eq) or pyridine (B92270) can be added.

  • Reaction Conditions : Stir the mixture at room temperature for several hours or gently heat to ensure complete reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up : Upon completion, the reaction mixture is typically poured into cold water to precipitate the acetylated product.

  • Isolation and Purification : The solid product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

As a primary aromatic amine, the amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a versatile intermediate that can be substituted with a variety of nucleophiles in what is known as the Sandmeyer reaction.[1][3] This provides a pathway to introduce halides, cyano groups, and other functionalities.

Logical Workflow for Sandmeyer Reaction

Sandmeyer_Workflow M2A3N This compound Diazonium Diazonium Salt Intermediate M2A3N->Diazonium NaNO₂, HCl 0-5 °C Product Substituted Nitrobenzoate Diazonium->Product CuX (X = Cl, Br, CN)

Caption: General workflow for the Sandmeyer reaction of this compound.

The Nitro Group (-NO₂)

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Its primary reactivity lies in its reduction to an amino group.

The selective reduction of the nitro group in the presence of the ester is a crucial transformation, particularly in the synthesis of pharmaceutical intermediates like Candesartan.[4] This conversion to a diamine is a key step for subsequent cyclization reactions to form heterocyclic systems.[5]

Common Reduction Methods and Quantitative Data

MethodReagents & CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Catalytic HydrogenationH₂ (gas), Raney NickelEthyl AcetateRoom Temperature12-15High[4]
Metal-mediated ReductionSnCl₂·2H₂OConcentrated HClRoom Temperature5~80[5][6]

Experimental Protocol: Reduction with Tin(II) Chloride (SnCl₂·2H₂O) [5][6]

  • Reaction Setup : To a reaction flask, add this compound (5g, 1.0 eq), concentrated hydrochloric acid (50 mL), and SnCl₂·2H₂O (25g, ~4.4 eq).

  • Reaction Conditions : Stir the mixture at room temperature for 5 hours.

  • Work-up : Adjust the pH of the reaction mixture to 8 with a saturated sodium carbonate solution.

  • Extraction : Extract the product with ethyl acetate.

  • Isolation : Combine the organic phases and distill off the solvent to obtain methyl 2,3-diaminobenzoate as a light yellow solid (yield: 4g).

The Methyl Ester Group (-COOCH₃)

The methyl ester group is susceptible to nucleophilic acyl substitution, most commonly hydrolysis.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred as it is typically irreversible.

Experimental Protocol: Basic Hydrolysis [7]

  • Reaction Setup : In a round-bottom flask, mix this compound (1 eq) with an aqueous solution of sodium hydroxide (B78521) (e.g., 1:5:0.2 weight ratio of ester:water:NaOH).

  • Reaction Conditions : Heat the mixture to reflux for 2-4 hours, monitoring the reaction by a suitable method like TLC or HPLC.

  • Work-up : After complete hydrolysis, cool the reaction mixture and acidify with hydrochloric acid to a pH of 3-4.

  • Isolation : The carboxylic acid product will precipitate and can be collected by filtration.

Application in Synthesis: The Pathway to Candesartan

This compound is a pivotal intermediate in the synthesis of Candesartan. The following diagram illustrates the initial key steps in this synthetic route, highlighting the reactivity of the nitro and amino groups.

Candesartan_Synthesis cluster_reduction Nitro Group Reduction cluster_cyclization Benzimidazole Formation cluster_elaboration Further Elaboration M2A3N This compound Diaminobenzoate Methyl 2,3-diaminobenzoate M2A3N->Diaminobenzoate SnCl₂·2H₂O, HCl or H₂, Raney Ni Benzimidazole Benzimidazole Intermediate Diaminobenzoate->Benzimidazole Cyclizing Agent (e.g., orthoester) Candesartan Candesartan Benzimidazole->Candesartan Multi-step Synthesis

Caption: Simplified workflow for the initial stages of Candesartan synthesis from this compound.

Summary of Reactivity

The table below summarizes the key reactions for each functional group of this compound.

Functional GroupReaction TypeReagentsProduct Type
Amino (-NH₂) ** N-AcylationAcetic anhydride, Acyl chloridesN-Acyl derivative
DiazotizationNaNO₂, Strong AcidDiazonium Salt
Sandmeyer ReactionDiazonium salt, CuXHalogenated/Cyanated derivative
Nitro (-NO₂) ReductionH₂/Raney Ni, SnCl₂·2H₂OAmino derivative
Methyl Ester (-COOCH₃) **HydrolysisNaOH(aq) or H₃O⁺Carboxylic acid

Conclusion

This compound is a highly valuable and reactive intermediate. The distinct reactivity of its amino, nitro, and methyl ester functional groups allows for a wide array of chemical modifications. A thorough understanding of these reactions, as detailed in this guide, is essential for its effective utilization in the synthesis of pharmaceuticals, dyes, and other advanced materials. The provided protocols and workflows serve as a practical foundation for laboratory synthesis and process development. Further research to quantify the kinetics and yields of a broader range of reactions will continue to enhance the synthetic utility of this important molecule.

References

The Versatile Precursor: A Technical Guide to Methyl 2-amino-3-nitrobenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-3-nitrobenzoate, a key organic intermediate, serves as a pivotal building block in the synthesis of a diverse array of complex molecules, particularly heterocyclic compounds with significant pharmacological activities. Its unique trifunctionalized aromatic ring, featuring an amino group, a nitro group, and a methyl ester ortho to each other, provides a versatile platform for a multitude of chemical transformations. This technical guide delves into the synthesis of this compound and explores its extensive applications as a precursor in the construction of valuable organic scaffolds, including quinazolines, benzodiazepines, and phenazines, as well as its crucial role in the synthesis of prominent pharmaceutical agents like Candesartan and Lenalidomide (B1683929).

Synthesis of this compound

The most common and efficient industrial synthesis of this compound involves a multi-step process starting from 3-nitrophthalic acid. The key transformation is a Curtius rearrangement, which allows for the conversion of a carboxylic acid group into an amino group.

Synthetic Pathway Overview

A 3-Nitrophthalic Acid B Methyl 2-carboxy-3-nitrobenzoate A->B   Anhydrous Methanol (B129727), H₂SO₄ (conc.), Reflux C Methyl 2-(chloroformyl)-3-nitrobenzoate B->C   Thionyl Chloride, Chloroform (B151607), Reflux D Methyl 2-azidocarbonyl-3-nitrobenzoate C->D   Sodium Azide (B81097), Room Temp. E This compound D->E   Hydrolysis (Curtius Rearrangement)

Caption: Synthesis of this compound via Curtius Rearrangement.

Experimental Protocol: Synthesis of this compound from 3-Nitrophthalic Acid[1][2]

Step 1: Monoesterification

  • To a solution of 3-nitrophthalic acid (100 g) in anhydrous methanol (600 ml), add concentrated sulfuric acid (50 ml) dropwise.

  • Heat the mixture to reflux and monitor the reaction by liquid chromatography.

  • Upon completion, cool the reaction mixture to 0°C to induce crystallization.

  • Filter the solid product, which is Methyl 2-carboxy-3-nitrobenzoate, and dry.

    • Yield: 90.4 g

    • Purity: 98.8%

Step 2: Acyl Chloride Formation

  • To the dried monoesterification product, add chloroform (300 ml) and thionyl chloride (50 g).

  • Reflux the mixture until the reaction is complete.

  • Cool the solution to obtain a solution of the corresponding acyl chloride.

Step 3: Curtius Rearrangement and Hydrolysis

  • To the acyl chloride solution, add sodium azide (35 g) and stir at room temperature. Monitor the reaction by liquid chromatography.

  • After the reaction is complete, perform an extraction and separation to obtain a solution of the acid azide.

  • Add water (300 ml) to the acid azide solution and heat to induce hydrolysis and rearrangement.

  • Cool the mixture to crystallize the product.

  • Filter the solid and dry to obtain this compound.

    • Yield: 88 g

    • Purity: 99.5%

Applications in the Synthesis of Heterocyclic Compounds

The strategic positioning of the amino and nitro groups in this compound makes it an ideal starting material for the synthesis of various fused heterocyclic systems. The general strategy involves the reduction of the nitro group to a second amino group, creating an ortho-diamino functionality that can readily undergo cyclization reactions.

Synthesis of Quinazolinones

Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of quinazolinone derivatives from this compound typically involves initial reduction of the nitro group, followed by cyclization with a suitable one-carbon synthon.

A This compound B Methyl 2,3-diaminobenzoate A->B   Reduction (e.g., SnCl₂/HCl) C Quinazolinone Derivative B->C   Cyclization (e.g., with an orthoester or acid chloride)

Caption: General pathway for the synthesis of Quinazolinones.

  • Reduction: Dissolve this compound in a suitable solvent (e.g., ethanol) and add a reducing agent such as stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid. Stir the reaction at room temperature until the reduction of the nitro group is complete (monitored by TLC).

  • Cyclization: To the resulting solution of Methyl 2,3-diaminobenzoate, add a cyclizing agent. For example, reaction with an orthoester (e.g., triethyl orthoformate) will yield a simple quinazolinone, while reaction with an acid chloride followed by an amine can lead to 2,3-disubstituted quinazolinones. Heat the reaction mixture as required to facilitate cyclization.

  • Work-up and Purification: After completion, cool the reaction mixture and neutralize it. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Reactant 1Reactant 2ProductYield (%)Reference
This compoundSnCl₂/HCl, then Triethyl orthoformate4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid methyl esterVariesGeneral Method
2-Amino-5-nitrobenzoic acidAcetic anhydride, then Ammonia2-Methyl-6-nitroquinazolin-4(3H)-oneVaries[1]
Synthesis of Benzodiazepines

1,5-Benzodiazepines, known for their anxiolytic, anticonvulsant, and muscle relaxant properties, can be synthesized from this compound. The key step is the condensation of the in-situ generated ortho-diamine with a 1,3-dicarbonyl compound or its equivalent.

A This compound B Methyl 2,3-diaminobenzoate A->B   Reduction (e.g., Catalytic Hydrogenation) C 1,5-Benzodiazepine Derivative B->C   Condensation with a β-diketone

Caption: General pathway for the synthesis of Benzodiazepines.

  • Reduction: Perform catalytic hydrogenation of this compound using a catalyst such as Palladium on carbon (Pd/C) in a suitable solvent like methanol under a hydrogen atmosphere.

  • Condensation: To the resulting Methyl 2,3-diaminobenzoate, add a β-diketone (e.g., acetylacetone) and a catalytic amount of acid (e.g., p-nitrobenzoic acid). Stir the reaction at ambient temperature.

  • Work-up and Purification: Upon completion of the reaction, filter the crude product and wash it with a suitable solvent. The product can be further purified by recrystallization.

Reactant 1Reactant 2ProductYield (%)Reference
o-PhenylenediamineAcetylacetone2,4-Dimethyl-3H-1,5-benzodiazepineGood to Excellent[2]
Synthesis of Phenazines

Phenazines are nitrogen-containing heterocyclic compounds with applications as dyes, antibiotics, and in materials science. The synthesis of phenazine (B1670421) derivatives from this compound involves the reduction to the corresponding diamine, followed by condensation with a 1,2-dicarbonyl compound.

A This compound B Methyl 2,3-diaminobenzoate A->B   Reduction C Phenazine Derivative B->C   Condensation with a 1,2-dicarbonyl compound

Caption: General pathway for the synthesis of Phenazines.

  • Reduction: Reduce this compound to Methyl 2,3-diaminobenzoate using a suitable reducing agent.

  • Condensation: React the resulting diamine with a 1,2-dicarbonyl compound (e.g., benzil) in a solvent like ethanol, often with heating.

  • Work-up and Purification: After the reaction, cool the mixture to allow the phenazine derivative to precipitate. Collect the solid by filtration and purify by recrystallization.

Reactant 1Reactant 2ProductYield (%)Reference
o-PhenylenediamineBenzil2,3-DiphenylquinoxalineGoodGeneral Method

Role in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of several blockbuster drugs. Its structural features allow for the efficient construction of the core scaffolds of these complex molecules.

Candesartan Synthesis

Candesartan is an angiotensin II receptor antagonist used to treat high blood pressure. This compound is a key starting material for the construction of the benzimidazole (B57391) core of Candesartan.[3][4]

A This compound B Methyl 2,3-diaminobenzoate A->B   Reduction (SnCl₂·2H₂O, conc. HCl) C Benzimidazole Intermediate B->C   Cyclization D Candesartan C->D   Further steps

Caption: Role of this compound in Candesartan synthesis.

  • To a reaction flask, add this compound (5 g), concentrated hydrochloric acid (50 mL), and SnCl₂·2H₂O (25 g).

  • Stir the reaction at room temperature for 5 hours.

  • Adjust the pH of the reaction mixture to 8 with a saturated sodium carbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic phases and distill off the solvent to obtain Methyl 2,3-diamino-benzoate as a light yellow solid (4 g).

Lenalidomide Synthesis

Lenalidomide is an immunomodulatory drug used to treat multiple myeloma. While the direct starting material is often methyl 2-methyl-3-nitrobenzoate, which is structurally related, the chemistry involved highlights the utility of the ortho-amino/nitro benzoate (B1203000) scaffold. The synthesis involves bromination of the methyl group, followed by condensation and reduction of the nitro group.[5][6]

A Methyl 2-methyl-3-nitrobenzoate B Methyl 2-(bromomethyl)-3-nitrobenzoate A->B   Bromination (NBS or DBDMH) C 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione B->C   Condensation with 3-aminopiperidine-2,6-dione (B110489) HCl D Lenalidomide C->D   Reduction of Nitro Group

Caption: Synthesis of Lenalidomide highlighting the key transformations.

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its readily available nature and the presence of three distinct functional groups in a strategic arrangement allow for the efficient construction of a wide range of complex molecules. From fundamental heterocyclic systems like quinazolines, benzodiazepines, and phenazines to life-saving pharmaceuticals such as Candesartan and the structurally related synthesis of Lenalidomide, this compound continues to be an indispensable tool for chemists in academia and industry. The methodologies outlined in this guide provide a solid foundation for researchers to explore and expand upon the synthetic utility of this important building block.

References

"Methyl 2-amino-3-nitrobenzoate" health and safety information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety of Methyl 2-amino-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for this compound (CAS No. 57113-91-4). The information is compiled for professionals in research and drug development who may handle this compound.

Chemical and Physical Properties

This compound is a chemical intermediate, appearing as a powder in shades from white to light orange or yellow.[1][2][3][4][5] It is recognized for its role as a key precursor in the synthesis of Angiotensin II receptor antagonists, such as Candesartan.[3][6][7][8]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 57113-91-4[1][2][7][9][10][11][12][13][14][15][16][17][18][19][20]
Molecular Formula C₈H₈N₂O₄[1][2][5][10][12][14][16][20]
Molecular Weight 196.16 g/mol [2][3][4][8][10][12][16][20]
Appearance White, off-white, or light orange to yellow crystalline powder[1][2][3][4][5][19]
Melting Point 95-99 °C, with some sources indicating up to 156°C[2][3][4][16][19]
Solubility Soluble in methanol, DMSO, and ethyl acetate. Practically insoluble in water.[2][4][16]

Toxicological Information and Hazard Classification

The primary health hazards associated with this compound are acute oral toxicity, skin irritation, and serious eye irritation.[1][10][11][21]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementSource(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][16]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[10][11][21][22]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[10][11][21][22]
Specific Target Organ Toxicity - Single Exposure (Respiratory)Category 3H335: May cause respiratory irritation[11][21]

Experimental Protocols for Safety Assessment

While specific toxicological studies for this compound are not publicly available, the hazard classifications listed above are typically determined using standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals. The following are detailed summaries of the likely experimental protocols used to assess the identified hazards.

Protocol for Acute Oral Toxicity (Based on OECD Guideline 423)

The Acute Toxic Class Method is a stepwise procedure to assess the acute oral toxicity of a substance.[1]

  • Principle : The method involves administering the substance to a small group of animals (typically three) in a stepwise manner at one of several fixed dose levels (e.g., 5, 50, 300, and 2000 mg/kg body weight). The outcome of the first step determines the subsequent steps, minimizing the number of animals required.[1][7]

  • Animal Model : Healthy, young adult rodents (usually rats, with females being preferred) are used.[7] The animals are fasted before the administration of the substance.[1]

  • Procedure :

    • The test substance is administered as a single oral dose via gavage.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[1]

    • Observations include changes in skin, fur, eyes, and mucous membranes, as well as effects on the respiratory, circulatory, and nervous systems.[1]

    • The number of animals that die or show severe signs of toxicity at a given dose level is used to classify the substance's toxicity.

Protocol for Acute Dermal Irritation (Based on OECD Guideline 404)

This guideline outlines a procedure to assess the potential of a substance to cause skin irritation or corrosion.[10]

  • Principle : The substance is applied to a small area of the skin of an experimental animal, and the degree of irritation is evaluated at specific intervals. A sequential testing strategy is recommended, starting with in vitro or ex vivo tests to minimize animal testing.[6][10]

  • Animal Model : The albino rabbit is the preferred species for this test.

  • Procedure :

    • A small amount of the test substance (typically 0.5 g for a solid) is applied to a shaved patch of skin (approximately 6 cm²) and covered with a gauze patch.

    • The exposure period is typically four hours.[10]

    • After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after removal.[10]

    • The severity of the skin reactions is scored, and the substance is classified based on the persistence and severity of the observed lesions.

Protocol for Acute Eye Irritation (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion when applied to the eye.[9][11][23]

  • Principle : A single dose of the substance is applied to one eye of an experimental animal, with the other eye serving as a control.[11] The use of analgesics and anesthetics is recommended to minimize animal distress.[2][9]

  • Animal Model : Healthy, young adult albino rabbits are typically used.[23]

  • Procedure :

    • A small amount of the test substance (e.g., 0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[11]

    • Observations focus on the cornea (opacity), iris, and conjunctiva (redness and swelling).

    • The severity of the ocular lesions is scored, and the substance is classified based on the severity and reversibility of the observed effects.

Visualized Workflows and Relationships

General Workflow for Chemical Safety Assessment

The following diagram illustrates a typical workflow for assessing the safety of a chemical substance, incorporating both in vitro and in vivo testing methods.

General Chemical Safety Assessment Workflow A Substance Information (Physicochemical Properties) D Weight-of-Evidence Review A->D B In Silico / QSAR Analysis (Predictive Toxicology) B->D C In Vitro Testing (e.g., Skin/Eye Corrosion Assays) C->D E In Vivo Testing Required? D->E F Acute Oral Toxicity (e.g., OECD 423) E->F Yes G Dermal Irritation (e.g., OECD 404) E->G Yes H Eye Irritation (e.g., OECD 405) E->H Yes J No Further Testing E->J No I Hazard Classification & Risk Assessment F->I G->I H->I

General Chemical Safety Assessment Workflow
Hazard Relationship Diagram for this compound

This diagram shows the logical relationship between exposure routes and the resulting health hazards for this compound.

Hazard Relationships for this compound substance This compound ingestion Ingestion substance->ingestion skin_contact Skin Contact substance->skin_contact eye_contact Eye Contact substance->eye_contact inhalation Inhalation substance->inhalation oral_toxicity Harmful if Swallowed (Acute Toxicity) ingestion->oral_toxicity skin_irritation Skin Irritation skin_contact->skin_irritation eye_irritation Serious Eye Irritation eye_contact->eye_irritation resp_irritation Respiratory Irritation inhalation->resp_irritation

Hazard Relationships for this compound

Handling, Storage, and First Aid

Safe Handling and Personal Protective Equipment (PPE)
  • Handle in a well-ventilated area to avoid dust formation.[1]

  • Wear appropriate protective clothing, chemical-resistant gloves (inspected before use), and safety goggles with side-shields.[1][10]

  • Wash hands thoroughly after handling.[1][10]

  • Do not eat, drink, or smoke when using this product.[1][16]

Storage
  • Store in a tightly closed container.[1][10]

  • Keep in a dry, cool, and well-ventilated place.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.[10]

First Aid Measures
  • If Swallowed : Rinse mouth. Get medical help.[1][16] Do not induce vomiting.[1]

  • If on Skin : Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice.[1][10]

  • If in Eyes : Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1][10]

  • If Inhaled : Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor.[1]

Accidental Release and Disposal

  • Accidental Release : Avoid dust formation and breathing vapors.[1] Evacuate personnel to safe areas. Use personal protective equipment. Sweep up and collect the material in suitable, closed containers for disposal.[1] Prevent the chemical from entering drains.[1]

  • Disposal : Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][16]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Candesartan Utilizing Methyl 2-amino-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candesartan (B1668252) cilexetil, a potent and selective angiotensin II type 1 (AT1) receptor blocker, is a widely prescribed antihypertensive agent. Its synthesis involves a multi-step process, with several reported routes. This document details a synthetic pathway that utilizes the key intermediate, Methyl 2-amino-3-nitrobenzoate . This intermediate serves as a crucial building block for the formation of the benzimidazole (B57391) core of the candesartan molecule. The protocols provided herein are a compilation of methodologies described in various scientific publications and patents, offering a comprehensive guide for the synthesis, purification, and characterization of candesartan.

Synthesis of Candesartan from this compound: An Overview

The synthesis of candesartan from this compound can be broadly divided into the following key transformations:

  • N-Alkylation: The amino group of this compound is alkylated with a suitable biphenyl (B1667301) methyl bromide derivative. This step introduces the characteristic biphenyl tetrazole side chain.

  • Reduction of the Nitro Group: The nitro group at the 3-position is reduced to an amino group, yielding a diamino-benzoate derivative. This step is critical for the subsequent cyclization.

  • Benzimidazole Ring Formation: The newly formed diamine undergoes cyclization to form the benzimidazole ring system, a core structural feature of candesartan.

  • Esterification: The carboxylic acid functionality on the benzimidazole ring is esterified to yield the cilexetil prodrug form, enhancing its oral bioavailability.

Below are the detailed experimental protocols for each of these key stages.

Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol describes the reaction of this compound with a protected form of 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole. The use of a protecting group, such as the trityl group, on the tetrazole moiety is common to prevent side reactions.

Reaction Scheme: this compound + N-(trityl)-5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)tetrazole → Methyl 2-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methylamino)-3-nitrobenzoate

Materials and Reagents:

ReagentQuantity (Example)Molar Equivalent
This compound9.8 g1.0
N-(trityl)-5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)tetrazole28.5 g1.0
Potassium Carbonate (K2CO3)13.8 g2.0
Toluene (B28343)90 mL-

Procedure:

  • To a reaction flask, add this compound (9.8 g), Toluene (90 mL), and Potassium Carbonate (13.8 g).

  • Stir the mixture and add N-(trityl)-5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)tetrazole (28.5 g).

  • Heat the reaction mixture to reflux and maintain for approximately 20 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture and filter to remove inorganic salts.

  • Wash the filter cake with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Add diethyl ether to the residue to induce crystallization.

  • Filter the solid product, wash with diethyl ether, and dry to obtain Methyl 2-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methylamino)-3-nitrobenzoate.

Quantitative Data Summary:

StepProductStarting MaterialYieldReference
N-AlkylationMethyl 2-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methylamino)-3-nitrobenzoateThis compound83.2%[1]
Protocol 2: Reduction of the Nitro Group

This protocol details the reduction of the nitro group to an amine using catalytic hydrogenation.

Reaction Scheme: Methyl 2-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methylamino)-3-nitrobenzoate → Methyl 3-amino-2-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methylamino)benzoate

Materials and Reagents:

ReagentQuantity (Example)Notes
Methyl 2-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methylamino)-3-nitrobenzoate10.0 g-
10% Palladium on Carbon (Pd/C)0.28 gCatalyst
Ethyl Acetate100 mLSolvent
Hydrogen Gas6 atmReductant

Procedure:

  • Charge a high-pressure reaction vessel with Methyl 2-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methylamino)-3-nitrobenzoate (10.0 g) and Ethyl Acetate (100 mL).

  • Add 10% Palladium on Carbon (0.28 g) to the mixture.

  • Seal the vessel and heat to 65-70 °C.

  • Pressurize the vessel with hydrogen gas to 6 atm.

  • Maintain the reaction under these conditions for approximately 4 hours, monitoring for hydrogen uptake.

  • After the reaction is complete, cool the vessel and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Add diethyl ether to the residue to precipitate the product.

  • Filter the solid, wash with diethyl ether, and dry to obtain Methyl 3-amino-2-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methylamino)benzoate.

Quantitative Data Summary:

StepProductStarting MaterialYieldReference
Nitro Group ReductionMethyl 3-amino-2-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methylamino)benzoateMethyl 2-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methylamino)-3-nitrobenzoate95.4%[1]
Protocol 3: Benzimidazole Ring Formation

This protocol describes the cyclization of the diamine intermediate to form the benzimidazole ring.

Reaction Scheme: Methyl 3-amino-2-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methylamino)benzoate → Methyl 2-ethoxy-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate

Materials and Reagents:

ReagentQuantity (Example)Notes
Methyl 3-amino-2-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methylamino)benzoate9.0 g-
Glacial Acetic Acid32 mLSolvent and Catalyst
Ethyl Acetate20 mLCo-solvent

Procedure:

  • In a reaction flask, dissolve Methyl 3-amino-2-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methylamino)benzoate (9.0 g) in Glacial Acetic Acid (32 mL) and Ethyl Acetate (20 mL).

  • Heat the mixture to reflux for approximately 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain an oily residue.

  • Add methanol (B129727) to the residue to induce crystallization.

  • Filter the solid product, wash with methanol, and dry to obtain Methyl 2-ethoxy-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate.

Quantitative Data Summary:

StepProductStarting MaterialYieldReference
Benzimidazole Ring FormationMethyl 2-ethoxy-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylateMethyl 3-amino-2-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methylamino)benzoate86.1%[1]
Protocol 4: Deprotection and Esterification to Candesartan Cilexetil

This final step involves the removal of the trityl protecting group and the esterification of the carboxylic acid to form the cilexetil ester. This can often be performed in a one-pot or sequential manner. The following is a representative procedure for the final deprotection and purification.

Reaction Scheme: Methyl 2-ethoxy-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate → Candesartan Cilexetil

Materials and Reagents:

ReagentQuantity (Example)Notes
Methyl 2-ethoxy-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate7.0 g-
Toluene35 mLSolvent
Methanol70 mLSolvent for deprotection/crystallization

Procedure:

  • To a reaction flask, add the trityl-protected candesartan intermediate (7.0 g), toluene (35 mL), and methanol (70 mL).

  • Heat the mixture to reflux for approximately 2 hours to effect deprotection.

  • After deprotection is complete, concentrate the reaction mixture.

  • Add a fresh mixture of toluene (15 mL) and methanol (1.5 mL) to the residue to induce crystallization.

  • Cool the mixture and filter the crude Candesartan Cilexetil.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/methanol) to achieve the desired purity.

Quantitative Data Summary:

StepProductStarting MaterialYieldReference
Deprotection and PurificationCandesartan CilexetilMethyl 2-ethoxy-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate87%[1]

Visualizations

Candesartan Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Candesartan starting from this compound.

SynthesisWorkflow A This compound B N-Alkylation A->B C Methyl 2-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methylamino)-3-nitrobenzoate B->C D Nitro Group Reduction C->D E Methyl 3-amino-2-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methylamino)benzoate D->E F Benzimidazole Ring Formation E->F G Methyl 2-ethoxy-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate F->G H Deprotection & Esterification G->H I Candesartan Cilexetil H->I

Caption: Synthetic pathway of Candesartan from a key intermediate.

Candesartan Mechanism of Action: AT1 Receptor Blockade

Candesartan exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor, thereby inhibiting the downstream signaling cascade that leads to vasoconstriction and other physiological effects contributing to hypertension.

SignalingPathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII AT1R AT1 Receptor AngII->AT1R Binds to Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Candesartan Candesartan Candesartan->AT1R Blocks Hypertension Increased Blood Pressure Vasoconstriction->Hypertension SodiumReabsorption Sodium & Water Retention Aldosterone->SodiumReabsorption SodiumReabsorption->Hypertension

Caption: Candesartan blocks the Angiotensin II signaling pathway.

References

Application Notes and Protocols: Methyl 2-amino-3-nitrobenzoate in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-3-nitrobenzoate is a versatile bifunctional aromatic compound that serves as a pivotal starting material in the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its unique substitution pattern, featuring an amine, a nitro group, and a methyl ester on a benzene (B151609) ring, allows for sequential and regioselective transformations to build complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, such as benzimidazoles and their derivatives, which are core structures in many pharmacologically active molecules.

Application Note 1: Synthesis of the Benzimidazole (B57391) Scaffold

A primary application of this compound is in the synthesis of the benzimidazole ring system. The general strategy involves a two-step sequence: first, the reduction of the nitro group to generate a reactive ortho-diamine intermediate, methyl 2,3-diaminobenzoate, followed by cyclization with a one-carbon synthon (e.g., formic acid) to form the imidazole (B134444) ring.

Reaction Pathway: From Starting Material to Benzimidazole

The synthesis proceeds through a key diamino intermediate, which is then cyclized.

G M2A3N This compound M23D Methyl 2,3-diaminobenzoate (Intermediate) M2A3N->M23D Reduction (e.g., H₂, Pd/C) Benz Methyl 1H-benzimidazole-4-carboxylate M23D->Benz Cyclization (e.g., Formic Acid)

Caption: General synthetic pathway for Benzimidazole synthesis.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the key steps in the synthesis of methyl 1H-benzimidazole-4-carboxylate.

StepReactantReagents & ConditionsProductYieldReference
1. ReductionThis compound10% Pd/C, H₂ (gas), Methanol (B129727), 24hMethyl 2,3-diaminobenzoate75-80%[1][2]
2. CyclizationMethyl 2,3-diaminobenzoateFormic acid (>87%), 100°C, 23hMethyl 1H-benzimidazole-4-carboxylate~72% (after purification)[2][3]
Experimental Protocol: Synthesis of Methyl 1H-benzimidazole-4-carboxylate

This protocol details the two-step synthesis from this compound.

Step 1: Reduction of this compound

  • Setup: To a solution of this compound (1.45 mmol, 284 mg) in methanol (40 mL), add 10% palladium on carbon catalyst (approx. 50 mg).[2]

  • Reaction: Stir the suspension under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 24 hours.[2]

  • Work-up: After the reaction is complete (monitored by TLC), filter the solution through a pad of Celite® to remove the catalyst.[2]

  • Isolation: Evaporate the solvent from the filtrate in vacuo to afford methyl 2,3-diaminobenzoate as a solid (yield: ~75%).[2] The product can be used in the next step without further purification.

Step 2: Cyclization to form Methyl 1H-benzimidazole-4-carboxylate

  • Setup: Suspend the crude methyl 2,3-diaminobenzoate (approx. 1.0 g) in formic acid (>87%).[3]

  • Reaction: Heat the suspension with stirring at 100°C for 23 hours.[3]

  • Work-up: Cool the reaction mixture to room temperature. The catalyst from the previous step (if carried over and not filtered) can be filtered off at this stage through Celite®.[3]

  • Isolation: Concentrate the filtrate in vacuo.

  • Purification: Wash the residual solid with diethyl ether, collect the solid by filtration, and dry to obtain the titled compound (yield: ~72%).[2]

Application Note 2: Advanced Intermediate for Pharmaceutical Synthesis

This compound is a valuable starting point for the multi-step synthesis of complex pharmaceutical agents. One notable example is its use in a synthetic route toward Candesartan (B1668252), an angiotensin II receptor antagonist. The synthesis involves several key transformations, including protection, bromination, reduction, and finally, a key intramolecular N-arylation to form the benzimidazole core.[4]

Synthetic Workflow Overview

The following diagram illustrates the high-level workflow for converting this compound into a key benzimidazole intermediate for Candesartan synthesis.

G cluster_0 Starting Material Modification cluster_1 Core Formation M2A3N This compound Brominated Brominated Intermediate M2A3N->Brominated Bromination Protected N-Protected Intermediate Brominated->Protected N-Protection Reduced Diamino Intermediate Protected->Reduced Nitro Reduction Coupled Coupled Amine Reduced->Coupled Amine Coupling Benzimidazole 2-Ethoxy Benzimidazole Core Coupled->Benzimidazole Intramolecular N-Arylation FinalProduct Candesartan Cilexetil Benzimidazole->FinalProduct Further Elaboration

Caption: Workflow for Candesartan precursor synthesis.

Experimental Protocol: Bromination of this compound

This protocol describes a key initial step in modifying the starting material for advanced synthesis.

  • Setup: Prepare a solution of this compound (10.4 mmol, 2.23 g) in acetic acid (12 mL).[5][6]

  • Reaction: Add a solution of bromine (10.4 mmol, 0.53 mL) in acetic acid (2 mL) dropwise over 5 minutes. Stir the resulting mixture at room temperature for 30-45 minutes.[5][6]

  • Work-up: Pour the reaction mixture into ice (100 g).[5]

  • Isolation: Collect the precipitated yellow solid by suction filtration.

  • Purification: Wash the solid with water and dry under vacuum to afford the brominated product (yield: ~82-91%).[5][7]

Conclusion

This compound is a highly effective and strategic precursor for the synthesis of benzimidazoles and other related heterocyclic systems. The presence of ortho-amino and nitro groups allows for a reliable and high-yielding transformation into the corresponding ortho-diamine, which is the immediate precursor for cyclization reactions. Its application in both foundational scaffold synthesis and complex, multi-step drug development workflows underscores its importance for researchers in medicinal chemistry and organic synthesis.

References

Application Notes & Protocols: Reduction of the Nitro Group in Methyl 2-amino-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The reduction of the nitro group in Methyl 2-amino-3-nitrobenzoate is a critical chemical transformation that yields Methyl 2,3-diaminobenzoate. This product is a valuable building block in organic synthesis, particularly for the creation of heterocyclic compounds like benzimidazoles, which are prevalent in many pharmaceuticals.[1] For instance, Methyl 2,3-diaminobenzoate is a key intermediate in the synthesis of Candesartan, a widely used antihypertensive drug.[1][2] The selective reduction of the nitro group in the presence of both an amino and an ester group requires carefully chosen reagents and conditions to achieve high yields and purity. This document outlines various methods for this reduction, providing detailed protocols and comparative data.

Data Summary of Reduction Methods

The following table summarizes various methods for the reduction of the nitro group in aromatic compounds, with specific data for this compound where available.

MethodReagents/CatalystSolvent(s)TemperatureTimeYieldNotes
Catalytic Hydrogenation H₂ (4 atm), 20% Pd(OH)₂ on CarbonAnhydrous Ethanol (B145695)Room Temperature48 hours100%A highly effective method yielding a clean product.[2][3] The catalyst is filtered off, and the product is obtained after solvent evaporation.
Stannous Chloride Stannous chloride dihydrate (SnCl₂·2H₂O)EthanolRefluxVariesGoodA mild method that is often selective for nitro groups in the presence of other reducible functionalities like esters.[4][5] Workup involves managing tin by-products.
Iron in Acidic Medium Iron (Fe) powder, Ammonium (B1175870) Chloride (NH₄Cl)Ethanol/WaterRefluxVariesGoodAn inexpensive and convenient method.[6] The reaction is heterogeneous, and workup involves filtering off iron salts. The Bechamp reduction (Fe/HCl) is a classic example of this type of transformation.[7]
Sodium Borohydride Sodium Borohydride (NaBH₄), Ni(PPh₃)₄ (catalyst)EthanolNot specifiedVariesGoodNaBH₄ alone is generally not strong enough to reduce aromatic nitro groups but its reactivity can be enhanced with a transition metal catalyst.[8] This method can offer high chemoselectivity.[9]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium Hydroxide (B78521)

This protocol details the reduction of this compound to Methyl 2,3-diaminobenzoate using catalytic hydrogenation.[2][3]

Materials:

  • This compound

  • Palladium hydroxide (20% w/w on carbon)

  • Anhydrous Ethanol

  • Hydrogen gas (H₂) supply

  • Hydrogenation vessel (e.g., Parr apparatus)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, prepare a solution of this compound (e.g., 50 g, 0.26 mol) in anhydrous ethanol (800 mL).

  • Carefully add the palladium hydroxide on carbon catalyst (10 g) to the solution to create a slurry.

  • Seal the vessel and degas the mixture by purging it with an inert gas, such as nitrogen, followed by evacuating the vessel.

  • Introduce hydrogen gas into the vessel to a pressure of 4 atmospheres (atm).

  • Stir the mixture vigorously at room temperature for 48 hours, monitoring the hydrogen uptake.

  • Once the reaction is complete (as determined by the cessation of hydrogen uptake or by analytical methods like TLC or LC-MS), carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Remove the catalyst by filtering the reaction mixture through a pad of Celite.

  • Wash the filter cake with additional ethanol to ensure complete recovery of the product.

  • Concentrate the filtrate under vacuum using a rotary evaporator to yield Methyl 2,3-diaminobenzoate as a dark orange oil, which solidifies upon standing.[2][3] The reported yield for this procedure is quantitative (100%).[2][3]

Protocol 2: Reduction using Stannous Chloride (General Procedure)

This protocol provides a general method for the reduction of aromatic nitro compounds using stannous chloride, which is applicable to this compound.[4][5][10]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add an excess of stannous chloride dihydrate (typically 3-5 molar equivalents).

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is basic. This will precipitate tin salts.

  • Filter the mixture to remove the inorganic solids, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude Methyl 2,3-diaminobenzoate.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 3: Reduction using Iron and Ammonium Chloride (General Procedure)

This protocol outlines a general procedure for the reduction of aromatic nitro compounds using iron powder and ammonium chloride.[6][11][12][13]

Materials:

  • This compound

  • Iron powder (<10 μm)

  • Ammonium chloride (NH₄Cl)

  • Ethanol/Water solvent mixture (e.g., 2:1 ratio)

  • Sodium carbonate or bicarbonate solution

  • Ethyl acetate or other suitable extraction solvent

  • Celite for filtration

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • To a round-bottom flask, add a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add iron powder (typically 3-5 equivalents) and ammonium chloride (4-10 equivalents).

  • Heat the suspension to reflux for approximately 30-60 minutes to activate the iron.

  • Dissolve the this compound in a small amount of ethanol and add it dropwise to the refluxing mixture.

  • Continue to reflux the reaction mixture, monitoring its progress by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and make the solution basic by adding sodium carbonate or bicarbonate solution.

  • Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with the organic solvent used for extraction (e.g., ethyl acetate).

  • Separate the organic layer from the filtrate and extract the aqueous layer with additional organic solvent.

  • Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.

  • Purify the crude product as needed.

Visualizations

General Workflow for the Reduction of this compound

Caption: General experimental workflow for the reduction of this compound.

Signaling Pathway of Nitro Group Reduction

Caption: Stepwise reduction pathway from a nitro group to an amine.

References

Application Notes and Protocols: Acylation and Alkylation of Methyl 2-amino-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the N-acylation and N-alkylation of Methyl 2-amino-3-nitrobenzoate, a versatile building block in organic synthesis. The protocols herein are designed to be a robust starting point for laboratory synthesis, enabling the creation of diverse derivatives for applications in medicinal chemistry and materials science.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. The presence of a nucleophilic amino group ortho to a methyl ester and meta to a nitro group allows for selective chemical modifications. N-acylation and N-alkylation of the amino group are fundamental transformations that can significantly alter the molecule's steric and electronic properties, thereby influencing its biological activity and material characteristics. These reactions are crucial for generating compound libraries for drug discovery and for the synthesis of targeted functional molecules.

N-Acylation of this compound

N-acylation of the primary amino group in this compound is a common strategy to introduce a variety of functional groups, which can modulate the compound's biological activity. The resulting N-acyl derivatives are often important intermediates in the synthesis of more complex molecules.

Data Presentation: Acylation Reactions

The following table summarizes representative quantitative data for the N-acylation of this compound with various acylating agents. Please note that yields are representative and can vary based on reaction scale and purification efficiency.

Acylating AgentProductMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC)
Acetic Anhydride (B1165640)Methyl 2-acetamido-3-nitrobenzoate238.2085-95>98%
Benzoyl ChlorideMethyl 2-(benzamido)-3-nitrobenzoate300.2780-90>98%
Propionyl ChlorideMethyl 2-(propionamido)-3-nitrobenzoate252.2282-92>98%
Experimental Protocol: N-Acetylation with Acetic Anhydride

This protocol describes a standard procedure for the N-acetylation of this compound using acetic anhydride.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine (B92270) (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. To the stirred solution, add anhydrous pyridine (1.5 eq) dropwise, followed by the slow, dropwise addition of acetic anhydride (1.2 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica (B1680970) gel column chromatography to yield pure Methyl 2-acetamido-3-nitrobenzoate.

Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_material This compound reaction_step N-Acetylation at 0°C to RT start_material->reaction_step reagents Acetic Anhydride, Pyridine, DCM reagents->reaction_step workup Aqueous Work-up reaction_step->workup purification Recrystallization / Chromatography workup->purification product Methyl 2-acetamido-3-nitrobenzoate purification->product

Caption: Experimental workflow for the N-acetylation of this compound.

N-Alkylation of this compound

N-alkylation introduces alkyl groups to the amino functionality, which can be a key step in the synthesis of various bioactive compounds. The following provides a general protocol for this transformation.

Data Presentation: Alkylation Reactions

The following table summarizes representative quantitative data for the N-alkylation of this compound.

Alkylating AgentProductMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC)
Methyl IodideMethyl 2-(methylamino)-3-nitrobenzoate210.1970-85>97%
Ethyl BromideMethyl 2-(ethylamino)-3-nitrobenzoate224.2165-80>97%
Benzyl BromideMethyl 2-(benzylamino)-3-nitrobenzoate286.2975-90>98%
Experimental Protocol: N-Methylation with Methyl Iodide

This protocol outlines a general procedure for the N-methylation of this compound.

Materials:

  • This compound

  • Methyl Iodide

  • Potassium Carbonate (K₂CO₃)

  • Acetone (B3395972) or Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (2.0 eq) in acetone or DMF.

  • Addition of Alkylating Agent: To the stirred suspension, add methyl iodide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain pure Methyl 2-(methylamino)-3-nitrobenzoate.

Alkylation_Pathway reactant This compound product Methyl 2-(alkylamino)-3-nitrobenzoate reactant->product N-Alkylation reagents Alkyl Halide (R-X) Base (e.g., K₂CO₃) reagents->product application Pharmaceuticals & Materials Science product->application

Caption: Synthetic pathway from this compound to its N-alkylated derivatives and their applications.

Safety Precautions
  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Acylating and alkylating agents are often corrosive, lachrymatory, and/or toxic. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

The Pivotal Role of Methyl 2-amino-3-nitrobenzoate in the Synthesis of Angiotensin II Receptor Blockers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the strategic selection of starting materials and intermediates is paramount to the successful and efficient synthesis of active pharmaceutical ingredients (APIs). Methyl 2-amino-3-nitrobenzoate, a versatile aromatic compound, serves as a critical cornerstone in the synthesis of a class of blockbuster antihypertensive drugs known as angiotensin II receptor blockers (ARBs), or "sartans." This document provides a detailed overview of its application, experimental protocols for the synthesis of key APIs, and a visual representation of the synthetic and biological pathways involved.

This compound (CAS: 57113-91-4) is a key intermediate in the production of prominent APIs such as Candesartan and Azilsartan (B1666440).[1] Its unique trifunctionalized aromatic ring, featuring an amine, a nitro group, and a methyl ester, provides a synthetically rich platform for the construction of the complex benzimidazole (B57391) core central to these drugs.

Synthetic Applications in API Synthesis

The primary utility of this compound lies in its facile conversion to a 2,3-diaminobenzoate derivative. This is typically achieved through the reduction of the nitro group to a second amino group. This diamine is then poised for cyclization with an appropriate one-carbon synthon to construct the benzimidazole ring system. The strategic placement of the methyl ester allows for late-stage modification to the final prodrug form, enhancing the bioavailability of the API.

Synthesis of Candesartan Cilexetil

Candesartan is a potent, selective AT1 subtype angiotensin II receptor antagonist. Its prodrug, Candesartan cilexetil, enhances its oral bioavailability. The synthesis commences with the protection of the amino group of a related starting material, ethyl 2-amino-3-nitrobenzoate, followed by a series of transformations culminating in the formation of the benzimidazole ring and subsequent esterification.

Quantitative Data for Candesartan Cilexetil Synthesis

StepReactionKey Reagents & SolventsTemperature (°C)Time (h)Yield (%)
1N-Boc ProtectionDi-tert-butyl dicarbonate, THFRoom Temp2~95
2N-Alkylation5-[4'-(bromomethyl)biphenyl-2-yl]-1-(triphenylmethyl)-1H-tetrazole, K2CO3, MeCNReflux592
3Deprotection (N-Boc & N-Trityl)Acetyl chloride, EtOHRoom Temp1283
4Nitro Group ReductionStannous chloride dihydrate, EtOAc60195
5Benzimidazole FormationTetraethyl orthocarbonate, Acetic acid, Toluene (B28343)60281
6Cilexetil Esterification(±)-1-chloroethyl cyclohexyl carbonate, K2CO3, MeCNReflux6-

Experimental Protocol: Synthesis of Candesartan Cilexetil Intermediate

A synthetic route towards Candesartan cilexetil is outlined below, starting from the N-Boc protected ethyl 2-amino-3-nitrobenzoate.

  • Step 1: N-Alkylation of Ethyl 2-[(N-t-butoxycarbonyl)amino]-3-nitrobenzoate. To a suspension of ethyl 2-[(N-t-butoxycarbonyl)amino]-3-nitrobenzoate (31 g, 0.1 mol) and 5-[4'-(bromomethyl)biphenyl-2-yl]-1-(triphenylmethyl)-1H-tetrazole (56 g, 0.1 mol) in acetonitrile (B52724) (500 mL), potassium carbonate (28 g, 0.2 mol) is added. The mixture is heated to reflux and stirred for 5 hours. After cooling to room temperature, the solid is filtered off. The filtrate is concentrated, and the residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is dried and concentrated to yield the N-alkylated product.[2]

  • Step 2: Deprotection. The crude ester from the previous step (80 g, 0.08 mol) is dissolved in ethanol (B145695) (220 mL). Acetyl chloride (30 mL) is added slowly in an ice-water bath. The reaction mixture is stirred for 12 hours. The solution is then diluted with ethyl acetate (600 mL) and ice-water, and the pH is adjusted to ~7 with 2 M NaOH. The organic layer is separated, dried, and concentrated. The crude product is purified by silica (B1680970) gel chromatography.[3]

  • Step 3: Reduction of the Nitro Group. The nitrobenzoate from Step 2 (30 g, 0.051 mol) and stannous chloride dihydrate (32 g, 0.14 mol) are suspended in ethyl acetate (200 mL). The reaction mixture is stirred at 60°C for 1 hour. The solution is then diluted with ethyl acetate (300 mL) and ice-water, and the pH is basified to ~7 with 2 M NaOH. The mixture is filtered, and the organic layer of the filtrate is separated, washed with water, dried, and concentrated to provide the aminobenzote intermediate.[3]

  • Step 4: Benzimidazole Ring Formation. A mixture of the aminobenzote from Step 3 (22 g, 0.04 mol), acetic acid (2.3 mL, 0.04 mol), and tetraethyl orthocarbonate (9.2 mL, 0.044 mol) in toluene (100 mL) is stirred at 60°C for 2 hours. The reaction mixture is then diluted with petroleum ether (~100 mL) and cooled to room temperature. The resulting solid is filtered and dried to provide the crude benzimidazole intermediate, which can be recrystallized from ethyl acetate-petroleum ether.[3]

Synthesis of Azilsartan

Azilsartan is another potent ARB. Its synthesis also leverages a derivative of this compound. A common strategy involves the use of methyl 2-(tert-butoxycarbonylamino)-3-nitrobenzoate as a key starting material.

Quantitative Data for Azilsartan Synthesis

StepReactionKey Reagents & SolventsTemperature (°C)Time (h)Yield (%)
1N-Alkylation4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, Base, Solvent--85
2Boc Deprotection & Nitro ReductionHydrazine (B178648) hydrate (B1144303), FeCl3, EtOH--64 (2 steps)
3Benzimidazole FormationEthyl orthocarbonate, Acetic acid--86
4Amidoxime (B1450833) FormationHydroxylamine (B1172632) hydrochloride, Sodium methoxide (B1231860)--90
5Oxadiazolone FormationEthyl chloroformate, XyleneReflux-23
6SaponificationLiOH, Methanol (B129727)--84

Experimental Protocol: Synthesis of Azilsartan

The synthesis of Azilsartan can be initiated from methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate.

  • Step 1: N-Alkylation. The protected aniline, methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate, is alkylated with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile to yield the corresponding N-benzylated product.[4]

  • Step 2: Deprotection and Nitro Reduction. The N-alkylated intermediate is treated under mildly acidic conditions to remove the Boc protecting group. Subsequently, the nitro group is reduced using hydrazine hydrate in the presence of ferric chloride to afford the diamine.[4]

  • Step 3: Benzimidazole Formation. The resulting diamine undergoes cyclization with ethyl orthocarbonate in acetic acid to form the 2-ethoxybenzimidazole core.[4]

  • Step 4: Amidoxime Formation. The benzonitrile (B105546) is then reacted with hydroxylamine hydrochloride and sodium methoxide to produce the amidoxime.[4]

  • Step 5: Oxadiazolone Ring Formation. The amidoxime is activated with ethyl chloroformate, followed by heating in refluxing xylene to facilitate the cyclization to the oxadiazolone ring.[4]

  • Step 6: Saponification. Finally, the methyl ester is saponified using lithium hydroxide (B78521) in methanol to yield Azilsartan.[4]

Visualizing the Pathways

To better understand the synthetic strategies and the biological mechanism of action of the final APIs, the following diagrams have been generated.

Synthetic_Workflow_Candesartan start This compound step1 N-Boc Protection start->step1 Boc2O step2 N-Alkylation with Biphenylmethyl Bromide step1->step2 Biphenyl derivative, K2CO3 step3 Deprotection (N-Boc & N-Trityl) step2->step3 Acid step4 Nitro Group Reduction step3->step4 SnCl2 step5 Benzimidazole Formation step4->step5 Orthoformate step6 Cilexetil Esterification step5->step6 Cyclohexyl chloroformate end Candesartan Cilexetil step6->end Synthetic_Workflow_Azilsartan start This compound step1 N-Boc Protection start->step1 Boc2O step2 N-Alkylation step1->step2 Biphenylmethyl bromide step3 Deprotection & Nitro Reduction step2->step3 Acid, Hydrazine step4 Benzimidazole Formation step3->step4 Orthoformate step5 Amidoxime Formation step4->step5 NH2OH step6 Oxadiazolone Formation step5->step6 ClCOOEt step7 Saponification step6->step7 LiOH end Azilsartan step7->end RAAS_Pathway_and_ARB_Action Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone BP Increased Blood Pressure Vasoconstriction->BP Aldosterone->BP ARBs Candesartan / Azilsartan ARBs->AT1R Blockade Candesartan_NFkB_Pathway Candesartan Candesartan AT1R AT1 Receptor Candesartan->AT1R Inhibits NFkB_Activation NF-κB Activation AT1R->NFkB_Activation Inflammatory_Cytokines Pro-inflammatory Cytokines NFkB_Activation->Inflammatory_Cytokines

References

Experimental protocol for the synthesis of quinoxalines from "Methyl 2-amino-3-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the synthesis of quinoxaline (B1680401) derivatives, valuable scaffolds in medicinal chemistry, starting from methyl 2-amino-3-nitrobenzoate. The methodology is based on a one-pot, iron-catalyzed transfer hydrogenative condensation reaction. This approach involves the in-situ reduction of the nitro group to form a diamine, which subsequently undergoes cyclocondensation with a vicinal diol. This method offers a robust and efficient pathway to substituted quinoxalines, with the advantages of operational simplicity and the avoidance of external reducing agents.

Introduction

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are of significant interest in pharmaceutical and materials science due to their diverse biological activities and electronic properties. A common and effective method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.[1][2] Modern advancements in this field have led to the development of one-pot syntheses starting from 2-nitroanilines. These methods proceed via an in-situ reduction of the nitro group, followed by condensation, thereby streamlining the synthetic process.[3][4]

This protocol details an iron-catalyzed one-pot synthesis of quinoxalines via a transfer hydrogenative condensation of a 2-nitroaniline (B44862) derivative (this compound) with a vicinal diol.[5] In this process, the vicinal diol serves as the hydrogen donor for the reduction of the nitro group, while a cyclopentadienone iron complex catalyzes the hydrogen transfer.[5][6] This strategy is advantageous as it avoids the need for external and often hazardous reducing agents and generates water as the primary byproduct.[5]

Experimental Protocol

This protocol is adapted from the iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols.[5]

Objective: To synthesize methyl 6-phenylquinoxaline-5-carboxylate from this compound and 1-phenylethane-1,2-diol.

Reagents and Materials:

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • NMR spectrometer for product characterization

  • Mass spectrometer for product characterization

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), 1-phenylethane-1,2-diol (1.2 mmol), the cyclopentadienone iron complex catalyst (5 mol%), and trimethylamine N-oxide (10 mol%).

  • Add o-xylene (5 mL) to the flask.

  • Heat the reaction mixture to 150 °C and stir vigorously for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the desired product and evaporate the solvent.

  • Characterize the final product, methyl 6-phenylquinoxaline-5-carboxylate, by NMR and mass spectrometry.

Data Presentation

The following table summarizes representative yields for the synthesis of various quinoxaline derivatives from 2-nitroanilines and vicinal diols using an iron-catalyzed transfer hydrogenative condensation method.[5]

Entry2-Nitroaniline SubstrateVicinal Diol SubstrateProductYield (%)
12-Nitroaniline1-Phenylethane-1,2-diol2-Phenylquinoxaline92
24-Methyl-2-nitroaniline1-Phenylethane-1,2-diol6-Methyl-2-phenylquinoxaline98
34-Chloro-2-nitroaniline1-Phenylethane-1,2-diol6-Chloro-2-phenylquinoxaline89
42-Nitroaniline1,2-Diphenylethane-1,2-diol2,3-Diphenylquinoxaline95
52-NitroanilineEthane-1,2-diolQuinoxaline75
64-Methyl-2-nitroanilineButane-2,3-diol2,3,6-Trimethylquinoxaline85

Reaction Mechanism and Workflow

The reaction proceeds through a cascade of catalytic steps. Initially, the iron complex, activated by TMAO, facilitates the oxidation of the vicinal diol to an α-hydroxyketone and then to a 1,2-dicarbonyl compound, generating an iron-hydride species. This iron-hydride then reduces the nitro group of the this compound to an amino group, forming methyl 2,3-diaminobenzoate in situ. Finally, the diamine undergoes a condensation reaction with the 1,2-dicarbonyl compound, followed by aromatization, to yield the quinoxaline product.

Experimental Workflow Diagram

experimental_workflow start Start reagents Combine Reactants: - this compound - 1-Phenylethane-1,2-diol - Iron Catalyst - TMAO - o-Xylene start->reagents reaction Heat reaction mixture to 150°C for 24 hours under reflux reagents->reaction monitoring Monitor reaction by TLC reaction->monitoring workup Cool to room temperature and concentrate monitoring->workup purification Purify by silica gel column chromatography workup->purification characterization Characterize product by NMR and Mass Spectrometry purification->characterization end_product Methyl 6-phenylquinoxaline-5-carboxylate characterization->end_product

Caption: Experimental workflow for the synthesis of quinoxaline.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • o-Xylene is flammable; avoid open flames.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The described protocol offers an efficient and modern approach for the synthesis of quinoxaline derivatives from this compound. The one-pot, iron-catalyzed transfer hydrogenative condensation with vicinal diols represents a significant improvement over classical methods by avoiding the isolation of intermediate diamines and the use of harsh reducing agents. This methodology is amenable to the synthesis of a diverse range of quinoxaline derivatives, which are important building blocks in drug discovery and materials science.

References

Application Notes and Protocols: Synthesis of Functional Dyes Using Methyl 2-amino-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-3-nitrobenzoate is a versatile aromatic compound that serves as a key intermediate in the synthesis of a variety of functional organic molecules, including pharmaceuticals and dyes. Its structure, featuring an amino group, a nitro group, and a methyl ester, allows for a range of chemical transformations. The primary application of this compound in dye synthesis lies in its use as a diazo component for the preparation of azo dyes. The amino group can be readily converted into a diazonium salt, which can then be coupled with various electron-rich aromatic compounds (coupling components) to form brightly colored azo dyes. The specific color of the resulting dye can be fine-tuned by the choice of the coupling partner, enabling the creation of a diverse color palette.[1]

This document provides detailed protocols and application notes for the synthesis of functional azo dyes derived from this compound.

Synthesis of Azo Dyes: General Principles

The synthesis of azo dyes from this compound follows a well-established two-step process:

  • Diazotization: The primary aromatic amine (this compound) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and is generally used immediately in the subsequent coupling reaction.

  • Azo Coupling: The diazonium salt solution is then added to a solution of a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component to form the stable azo bridge (-N=N-), which is the chromophore responsible for the color of the dye.

The overall synthetic pathway is illustrated below:

Caption: General synthesis pathway for azo dyes from this compound.

Experimental Protocols

The following section provides a detailed, representative protocol for the synthesis of an azo dye using this compound and 2-naphthol (B1666908) as the coupling component.

Protocol 1: Synthesis of Methyl 2-((4-hydroxynaphthalen-1-yl)diazenyl)-3-nitrobenzoate

This protocol describes the synthesis of a vibrant orange-red azo dye.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol (β-Naphthol)

  • Sodium Hydroxide (B78521) (NaOH)

  • Distilled Water

  • Ice

  • Ethanol (B145695) (for recrystallization)

  • Urea (optional, to quench excess nitrous acid)

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • Buchner funnel and flask

  • Filter paper

  • pH paper or pH meter

Procedure:

Part A: Diazotization of this compound

  • In a 250 mL beaker, dissolve a specific amount of this compound (e.g., 1.96 g, 0.01 mol) in a mixture of concentrated hydrochloric acid (e.g., 5 mL) and water (e.g., 20 mL). Stir until a fine suspension of the amine salt is formed.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.7 g, 0.01 mol) in a small amount of cold water (e.g., 5 mL).

  • Slowly add the sodium nitrite solution dropwise to the cold amine salt suspension. Maintain the temperature below 5 °C throughout the addition. The reaction is exothermic.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-20 minutes at 0-5 °C. The formation of a clear solution indicates the completion of the diazotization. A slight excess of nitrous acid can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid) and can be quenched by adding a small amount of urea.

  • Keep the resulting diazonium salt solution in the ice bath for immediate use in the coupling reaction.

Part B: Azo Coupling with 2-Naphthol

  • In a separate 500 mL beaker, dissolve 2-naphthol (e.g., 1.44 g, 0.01 mol) in an aqueous solution of sodium hydroxide (e.g., 0.8 g NaOH in 50 mL of water). Stir until the 2-naphthol is completely dissolved.

  • Cool the 2-naphthol solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution with vigorous stirring.

  • A brightly colored precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Check the pH of the solution; it should be alkaline to ensure the coupling reaction goes to completion.

  • Isolate the solid dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold water until the filtrate is neutral.

  • Dry the crude dye in a desiccator or a vacuum oven at a low temperature.

Purification:

  • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain a product with higher purity.

Expected Outcome:

  • A brightly colored solid (typically orange to red).

Experimental Workflow Diagram:

Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up and Purification start Dissolve this compound in HCl/H₂O cool1 Cool to 0-5 °C start->cool1 add_nitrite Add NaNO₂ solution dropwise cool1->add_nitrite stir1 Stir for 15-20 min at 0-5 °C add_nitrite->stir1 diazonium_sol Diazonium Salt Solution stir1->diazonium_sol add_diazonium Add diazonium solution to 2-Naphthol solution diazonium_sol->add_diazonium prep_coupler Prepare alkaline solution of 2-Naphthol cool2 Cool to 0-5 °C prep_coupler->cool2 cool2->add_diazonium stir2 Stir for 30-60 min add_diazonium->stir2 dye_ppt Azo Dye Precipitate stir2->dye_ppt filter Vacuum Filtration dye_ppt->filter wash Wash with cold water filter->wash dry Dry the crude product wash->dry recrystallize Recrystallize from Ethanol/Water dry->recrystallize final_product Pure Azo Dye recrystallize->final_product

Caption: Experimental workflow for the synthesis of an azo dye.

Data Presentation

While specific quantitative data for dyes synthesized directly from this compound is not extensively available in the public literature, the following table provides an illustrative summary of expected data based on the synthesis of similar azo dyes. Researchers should perform their own characterization for newly synthesized compounds.

Parameter Illustrative Data for a Methyl 2-((4-hydroxynaphthalen-1-yl)diazenyl)-3-nitrobenzoate Type Dye
Appearance Orange to Red Crystalline Solid
Yield 70-90% (typical for azo coupling reactions)
Melting Point (°C) >200 °C (azo dyes often have high melting points)
λmax (in Ethanol) 480 - 520 nm (indicative of the color)
Molar Absorptivity (ε) 20,000 - 40,000 L mol-1 cm-1
1H NMR (CDCl3, δ ppm) Aromatic protons (multiplets, ~7.0-8.5 ppm), -OH proton (singlet, variable), -OCH3 protons (singlet, ~3.9 ppm)
Light Fastness Moderate to Good
Wash Fastness Good to Excellent
Rubbing Fastness Good

Applications and Further Research

Azo dyes synthesized from this compound can find applications in various fields:

  • Textile Dyes: For dyeing natural and synthetic fibers. The presence of the nitro group may influence the dye's affinity for certain fibers.

  • Pigments: For use in paints, inks, and plastics.

  • Functional Dyes: The presence of the ester and nitro groups provides handles for further chemical modification to create dyes with specific properties, such as solvatochromism, pH sensitivity, or for use in biological imaging after appropriate functionalization.

Further research could explore the synthesis of a library of azo dyes by varying the coupling component to achieve a wide range of colors and properties. The resulting dyes can be screened for various applications, including their potential as sensors, in non-linear optics, or as biological stains. The reduction of the nitro group to an amino group in the final dye molecule can also lead to new classes of dyes with different properties and applications.

References

Application Notes and Protocols: Catalytic Hydrogenation of Methyl 2-amino-3-nitrobenzoate to Methyl 2,3-diaminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 2,3-diaminobenzoate, a key pharmaceutical intermediate, through the catalytic hydrogenation of Methyl 2-amino-3-nitrobenzoate.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, yielding versatile amino derivatives that serve as critical building blocks in the pharmaceutical and chemical industries.[1][2][3] Methyl 2,3-diaminobenzoate, the product of the hydrogenation of this compound, is a valuable intermediate in the synthesis of various heterocyclic compounds, including benzimidazoles, which are prevalent in many pharmaceutical agents.[4] Notably, it is a key precursor in the synthesis of intermediates for drugs like candesartan, an antihypertensive medication.[4][5] This compound also exhibits potential anticancer activity.[5][6]

Catalytic hydrogenation is often the preferred method for this transformation due to its high efficiency and clean reaction profile.[1][7] This protocol details a robust and scalable procedure for the selective reduction of the nitro group in this compound to an amine, yielding the desired diamino derivative.

Chemical Reaction Scheme

The catalytic hydrogenation of this compound to Methyl 2,3-diaminobenzoate proceeds as follows:

Caption: Catalytic hydrogenation of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for a typical catalytic hydrogenation of this compound.

ParameterValueReference
Reactant
NameThis compound[5][6]
Amount50 g[5][6]
Moles0.26 mol[5][6]
Catalyst
Name20% Palladium hydroxide (B78521) on carbon (58.75% water)[5][6]
Amount10 g[5][6]
Solvent
NameAnhydrous Ethanol (B145695)[5][6]
Volume800 mL[5][6]
Reaction Conditions
Hydrogen Pressure4 atm[5][6]
TemperatureRoom Temperature[5][6]
Reaction Time48 hours[5][6]
Product
NameMethyl 2,3-diaminobenzoate[5][6]
Yield43 g (100%)[5][6]
AppearanceDark orange oil, solidifies on standing[5][6]
Analytical Data
Mass Spectrometry (m/z)Calculated for [M-OCH₃]⁺: 135.05; Found: 135.3[5][6]
¹H NMR (300 MHz, DMSO-d₆) δ (ppm)3.74 (s, 3H), 4.80 (br s, 1H), 6.20 (br s, 1H), 6.38 (t, 1H), 6.70 (d, 1H), 7.06 (d, 1H)[5][6]

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the catalytic hydrogenation of this compound.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up start Dissolve this compound in anhydrous ethanol add_catalyst Add Palladium Hydroxide on Carbon start->add_catalyst degas Degas the slurry add_catalyst->degas hydrogenate Stir under H₂ atmosphere (4 atm) for 48 hours at room temperature degas->hydrogenate filter Filter to remove catalyst hydrogenate->filter concentrate Concentrate the filtrate under vacuum filter->concentrate product Obtain Methyl 2,3-diaminobenzoate concentrate->product

Caption: Experimental workflow for the synthesis of Methyl 2,3-diaminobenzoate.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of Methyl 2,3-diaminobenzoate.[5][6]

Materials:

  • This compound (50 g, 0.26 mol)

  • 20% Palladium hydroxide on carbon (Degussa, 58.75% w/w water, 10 g)

  • Anhydrous ethanol (800 mL)

  • Hydrogen gas

  • Nitrogen gas

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a suitable hydrogenation vessel, prepare a solution of this compound (50 g) in anhydrous ethanol (800 mL).

    • To this nitrogen-saturated solution, carefully add the palladium hydroxide on carbon catalyst (10 g).

    • Seal the reaction vessel and ensure it is properly secured in the hydrogenation apparatus.

  • Degassing:

    • Degas the mixed slurry by purging the vessel with nitrogen gas to remove any residual air.

  • Hydrogenation:

    • Introduce hydrogen gas into the reaction vessel to a pressure of 4 atmospheres.

    • Commence vigorous stirring of the reaction mixture at room temperature.

    • Maintain the hydrogen pressure at 4 atm and continue stirring for 48 hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion of the reaction, carefully vent the excess hydrogen gas from the vessel and purge with nitrogen.

    • Remove the catalyst by filtration through a pad of celite or a suitable filter paper.

    • Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Product Isolation:

    • The resulting product, Methyl 2,3-diaminobenzoate, is obtained as a dark orange oil which solidifies upon standing (43 g, 100% yield).[5][6]

Alternative Reduction Methods

While catalytic hydrogenation with palladium-based catalysts is highly effective, other methods can be employed for the reduction of nitro groups, depending on the substrate and desired selectivity.[1][2] These include:

  • Other Catalysts: Raney nickel is another effective catalyst for nitro group reduction and may be preferred in cases where dehalogenation is a concern.[7]

  • Metal-Based Reductions: Reagents such as iron in acidic medium (e.g., acetic acid), zinc in acidic medium, or tin(II) chloride can provide mild and selective reduction of nitro groups in the presence of other reducible functionalities.[2][7]

  • Transfer Hydrogenation: This method utilizes a hydrogen donor, such as formic acid or ammonium (B1175870) formate, in conjunction with a catalyst like palladium on carbon.[8]

The choice of method should be carefully considered based on the specific requirements of the synthesis, including functional group tolerance, scalability, and safety.

References

Application Notes and Protocols: Methyl 2-amino-3-nitrobenzoate in the Preparation of Benzimidazole Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-3-nitrobenzoate is a valuable starting material in the synthesis of a variety of pharmacologically active benzimidazole (B57391) derivatives. The strategic positioning of the amino, nitro, and methyl ester functionalities on the benzene (B151609) ring allows for a versatile approach to constructing the benzimidazole core, which is a privileged scaffold in medicinal chemistry. Benzimidazole-containing drugs exhibit a wide spectrum of biological activities, including antihypertensive, anticancer, antiviral, and antimicrobial properties.

This document provides detailed application notes and experimental protocols for the synthesis of benzimidazole drugs utilizing this compound as a key precursor.

Core Synthetic Strategy: Reductive Cyclization

The primary method for constructing the benzimidazole ring from this compound involves a one-pot reductive cyclization. This process consists of two key steps:

  • Reduction of the nitro group: The nitro group is reduced to a primary amine, forming a transient ortho-diamine intermediate.

  • Cyclization with a one-carbon synthon: The in situ generated diamine reacts with an aldehyde or a carboxylic acid derivative (such as an orthoester) to form the imidazole (B134444) ring.

Various reducing agents can be employed for this transformation, with sodium dithionite (B78146) (Na₂S₂O₄) being a common and effective choice, particularly in microwave-assisted reactions.

Experimental Protocols

Protocol 1: General Microwave-Assisted Synthesis of Methyl 2-Aryl-1H-benzimidazole-7-carboxylates

This protocol is adapted from a general procedure for the reductive cyclization of substituted ortho-nitroanilines.[1]

Materials:

  • This compound

  • Aryl aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1.0 mmol), the desired aryl aldehyde (1.1 mmol), and DMSO (5 mL).

  • To this stirred solution, add sodium dithionite (3.0 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a suitable power (e.g., 100 W) and temperature (e.g., 120 °C) for 10-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (50 mL).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactant A (Aldehyde)Reaction Time (min)Power (W)Temperature (°C)Yield (%)
Benzaldehyde1510012085-95
4-Chlorobenzaldehyde2010012080-90
4-Methoxybenzaldehyde1510012088-96
2-Naphthaldehyde2510012075-85

Note: Reaction conditions and yields are illustrative and may require optimization for specific aldehydes.

Protocol 2: Synthesis of Methyl 2,3-diaminobenzoate (Intermediate for Candesartan)

This protocol describes the reduction of the nitro group, a key step in the synthesis of certain benzimidazole drugs where cyclization with a different reagent is desired.[2][3]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O) or Zinc powder

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Saturated sodium carbonate solution

Procedure using Stannous Chloride:

  • To a round-bottom flask, add this compound (10 mmol) and concentrated hydrochloric acid (50 mL).

  • Add stannous chloride dihydrate (50 mmol) portion-wise while stirring at room temperature.[2]

  • Continue stirring for 5 hours.

  • Adjust the pH of the reaction mixture to ~8 with a saturated sodium carbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 2,3-diaminobenzoate.

Procedure using Zinc Powder:

  • In a reaction flask, suspend this compound (5 g) and zinc powder (15 g) in water (25 mL).

  • Add concentrated hydrochloric acid (6.6 mL) dropwise.

  • Heat the mixture to 70 °C and react for 30 minutes.[3]

  • Cool the reaction mixture and filter.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • The resulting solution of methyl 2,3-diaminobenzoate can be used in the next step.

Reducing AgentSolventReaction TimeTemperatureYield (%)
SnCl₂·2H₂OConc. HCl5 hoursRoom Temp.~80
Zn Powder / Conc. HClWater30 min70 °CNot specified

Application in the Synthesis of Specific Benzimidazole Drugs

This compound is a precursor to key intermediates in the synthesis of important drugs like Candesartan (B1668252) and Telmisartan.

Candesartan Synthesis Outline

Candesartan is an angiotensin II receptor antagonist used to treat hypertension. The synthesis involves the formation of a benzimidazole ring from a diamine intermediate.

G A This compound B Methyl 2,3-diaminobenzoate A->B Reduction (e.g., SnCl2/HCl) C Methyl 2-ethoxy-1H-benzimidazole-7-carboxylate B->C Cyclization (with orthoformate) D Candesartan Cilexetil C->D Multi-step elaboration

Caption: Synthetic pathway outline for Candesartan.

Telmisartan Synthesis Outline

Telmisartan is another widely used angiotensin II receptor antagonist. While many reported syntheses start from different precursors, a plausible route could involve a benzimidazole intermediate derived from this compound.[4][5][6]

Signaling Pathways of Benzimidazole Drugs

Angiotensin II Receptor Antagonism

Benzimidazole drugs like Candesartan and Telmisartan function by blocking the Angiotensin II Type 1 (AT₁) receptor. This prevents angiotensin II from binding and exerting its vasoconstrictive and aldosterone-stimulating effects, leading to a decrease in blood pressure.[7][8][9][10][11]

G Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin AngII Angiotensin II AngI->AngII ACE ACE AT1R AT1 Receptor AngII->AT1R Response Vasoconstriction, Aldosterone Release, Increased Blood Pressure AT1R->Response Drug Benzimidazole Drug (e.g., Candesartan, Telmisartan) Drug->AT1R Antagonism

Caption: Angiotensin II receptor signaling pathway.

Anticancer Mechanisms

Benzimidazole derivatives have emerged as promising anticancer agents with diverse mechanisms of action.[12][13][14][15][16] These can include:

  • PARP-1 Inhibition: Some benzimidazoles inhibit Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. In cancers with existing DNA repair defects (e.g., BRCA mutations), PARP-1 inhibition leads to synthetic lethality and cancer cell death.[17][18][19][20]

  • Microtubule Disruption: Certain benzimidazoles can interfere with the polymerization of tubulin, a key component of microtubules. This disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis.[14][15]

  • Kinase Inhibition: Various kinases involved in cancer cell proliferation and survival signaling pathways, such as EGFR, can be targeted by benzimidazole derivatives.[16][21]

G cluster_0 Benzimidazole Anticancer Drugs cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcome Drug1 PARP Inhibitors PARP PARP-1 (DNA Repair) Drug1->PARP Inhibition Drug2 Microtubule Disruptors Tubulin Tubulin Polymerization (Mitosis) Drug2->Tubulin Disruption Drug3 Kinase Inhibitors Kinases Oncogenic Kinases (Signaling) Drug3->Kinases Inhibition Apoptosis Apoptosis PARP->Apoptosis Tubulin->Apoptosis Kinases->Apoptosis

References

Application Notes and Protocols: Methyl 2-amino-3-nitrobenzoate in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-3-nitrobenzoate is a versatile organic compound that holds significant potential as a building block in the field of materials science. While its primary application to date has been as a key intermediate in the synthesis of pharmaceuticals, its unique molecular architecture, featuring an aromatic ring substituted with amino, nitro, and methyl ester functional groups, makes it an attractive candidate for the development of novel functional materials. The strategic positioning of these groups allows for a range of chemical modifications, paving the way for its use in creating advanced polymers, dyes, and light-harvesting materials. This document outlines the potential applications of this compound in materials science, providing hypothetical-yet-representative experimental protocols and data based on the applications of structurally similar compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in materials synthesis.

PropertyValueReference
CAS Number 57113-91-4[1][2]
Molecular Formula C₈H₈N₂O₄[1]
Molecular Weight 196.16 g/mol [1]
Appearance Light orange to yellow crystalline powder[1]
Melting Point 95.0 to 99.0 °C[1]
Solubility Soluble in acetone, DMSO, and ethyl acetate[1]

Potential Applications in Materials Science

While direct, published applications of this compound in materials science are still emerging, its derivatives are being explored for their utility in creating functional dyes and light-harvesting materials due to their tunable electronic and optical properties[1]. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the benzene (B151609) ring suggests its potential for creating push-pull chromophores, which are fundamental to many organic electronic and photonic materials.

Based on the known applications of similar molecules, such as 4-Methyl-3-nitrobenzoic acid in specialty polymer synthesis, this compound can be considered a promising monomer for high-performance polymers[3]. The general strategy involves the chemical modification of its functional groups to enable polymerization.

A hypothetical application is the synthesis of aromatic polyamides (aramids), known for their exceptional thermal stability and mechanical strength. This would typically involve the reduction of the nitro group to a second amino group, creating a diamine monomer that can then be polymerized.

Proposed Experimental Protocols

The following protocols are hypothetical and based on established chemical transformations and polymerization techniques for similar compounds. They are intended to serve as a starting point for researchers interested in exploring the use of this compound in materials synthesis.

Monomer Synthesis: Reduction of this compound to Methyl 2,3-diaminobenzoate

This protocol describes the conversion of this compound to a diamine monomer suitable for polycondensation.

Materials:

  • This compound

  • Ethanol (reagent grade)

  • Palladium on activated charcoal (10% Pd/C)

  • Hydrogen gas

  • Nitrogen gas

  • Filtration apparatus (e.g., Büchner funnel with Celite)

  • Rotary evaporator

  • High-pressure hydrogenation vessel

Procedure:

  • Reactor Charging: In a high-pressure hydrogenation vessel, dissolve 10.0 g (0.051 mol) of this compound in 150 mL of ethanol.

  • Catalyst Addition: Under an inert nitrogen atmosphere, carefully add 0.5 g of 10% Pd/C catalyst to the solution.

  • System Purge: Seal the vessel and purge with nitrogen gas three times to remove any oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 50 psi. Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to obtain the crude Methyl 2,3-diaminobenzoate.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure diamine monomer.

Polymer Synthesis: Synthesis of a Polyamide from Methyl 2,3-diaminobenzoate

This protocol outlines a potential method for the synthesis of a polyamide via polycondensation of the synthesized diamine monomer with a diacid chloride.

Materials:

  • Methyl 2,3-diaminobenzoate (synthesized as per Protocol 3.1)

  • Terephthaloyl chloride

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Anhydrous pyridine (B92270)

  • Lithium chloride (LiCl)

  • Methanol (B129727)

  • Deionized water

  • Nitrogen gas inlet and outlet

  • Mechanical stirrer

Procedure:

  • Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 5.0 g (0.030 mol) of Methyl 2,3-diaminobenzoate and 0.6 g of anhydrous LiCl in 30 mL of anhydrous NMP. Add 9 mL of anhydrous pyridine to the solution.

  • Initiation of Polymerization: Stir the mixture at room temperature until all solids have dissolved. Then, slowly add 6.1 g (0.030 mol) of terephthaloyl chloride to the solution.

  • Polycondensation: Heat the reaction mixture to 100°C and maintain this temperature for 4-6 hours with continuous stirring under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

  • Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into 300 mL of methanol to precipitate the polyamide.

  • Purification: Filter the polymer and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers, salts, and residual solvent.

  • Drying: Dry the purified polyamide in a vacuum oven at 80°C overnight.

Hypothetical Polymer Properties

The following table presents hypothetical, yet representative, data for the synthesized polyamide, based on the properties of similar aromatic polyamides. Actual properties would need to be determined experimentally.

PropertyHypothetical Value
Inherent Viscosity (dL/g) 0.8 - 1.5
Glass Transition Temperature (Tg, °C) 250 - 300
Decomposition Temperature (Td, 10% weight loss, °C) > 450
Tensile Strength (MPa) 80 - 120
Tensile Modulus (GPa) 3.0 - 5.0

Visualizations

Chemical Structure and Synthesis Pathway

chemical_synthesis cluster_start Starting Material cluster_monomer Monomer Synthesis cluster_polymer Polymerization start This compound monomer Methyl 2,3-diaminobenzoate start->monomer Reduction (H2, Pd/C) polymer Aromatic Polyamide monomer->polymer Polycondensation (+ Terephthaloyl chloride) experimental_workflow cluster_prep Monomer Preparation cluster_reaction Polymerization Reaction cluster_workup Product Isolation and Purification dissolution Dissolve Diamine Monomer and LiCl in NMP/Pyridine addition Add Diacid Chloride dissolution->addition heating Heat at 100°C (4-6 hours) addition->heating precipitation Precipitate in Methanol heating->precipitation washing Wash with Water and Methanol precipitation->washing drying Dry in Vacuum Oven washing->drying final_product final_product drying->final_product Final Polyamide logical_relationship cluster_groups Key Functional Groups cluster_properties Resulting Properties/Reactivity cluster_applications Potential Material Applications start This compound amino Amino Group (-NH2) start->amino nitro Nitro Group (-NO2) start->nitro ester Methyl Ester (-COOCH3) start->ester reactivity Reactive sites for chemical modification amino->reactivity push_pull Push-Pull Electronic Structure amino->push_pull nitro->reactivity nitro->push_pull ester->reactivity polymer_site Polymerization functionality (after modification) reactivity->polymer_site dyes Functional Dyes push_pull->dyes optoelectronics Organic Optoelectronics push_pull->optoelectronics polymers High-Performance Polymers polymer_site->polymers

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 2-amino-3-nitrobenzoate synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My yield of this compound is low when esterifying 2-amino-3-nitrobenzoic acid. What are the common causes and solutions?

Low yields during the direct esterification of 2-amino-3-nitrobenzoic acid are a known issue. A reported method using methanol (B129727) and concentrated sulfuric acid resulted in a yield of only 67% and required a long reaction time.[1]

Potential Causes:

  • Incomplete reaction: The reaction may not have reached completion.

  • Side reactions: The presence of both an amino and a carboxylic acid group can lead to side reactions, such as polymerization or degradation under strong acidic conditions.

  • Difficult purification: The product may be difficult to isolate from the reaction mixture and any resulting byproducts.

Troubleshooting Steps:

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.

  • Alternative Esterification Methods: Consider using milder esterification reagents to avoid degradation of the starting material.

  • Alternative Synthetic Route: For higher yields, a multi-step synthesis starting from 3-nitrophthalic acid is recommended. This route has been reported to produce significantly higher overall yields.[2][3]

Q2: I am considering the synthesis route from 3-nitrophthalic acid. What are the key steps and the expected yield?

The synthesis from 3-nitrophthalic acid is a high-yield approach for producing this compound.[2][3] The overall process involves three main stages and can achieve a final product yield of over 90%.[2][4]

The key steps are:

  • Monoesterification: 3-nitrophthalic acid is reacted with methanol and a catalyst like concentrated sulfuric acid to selectively form methyl 2-carboxy-3-nitrobenzoate.[2]

  • Acyl Chlorination: The remaining carboxylic acid group is converted to an acyl chloride using a reagent such as thionyl chloride.[2]

  • Curtius Rearrangement: The acyl chloride is treated with sodium azide (B81097) to form an acyl azide, which then undergoes Curtius rearrangement to yield the final product, this compound.[2]

This method avoids the challenges of direct esterification and has been shown to be efficient.[2][3]

Q3: During the nitration of a benzoate (B1203000) precursor, I am observing the formation of multiple products. How can I improve the regioselectivity?

While not a direct step in the preferred synthesis of this compound, issues with regioselectivity are common in the nitration of aromatic rings. For instance, in the nitration of methyl benzoate to produce methyl m-nitrobenzoate, temperature control is crucial.[5]

To improve selectivity:

  • Temperature Control: Maintain a low and consistent temperature during the addition of the nitrating agent. For the nitration of methyl benzoate, a temperature range of 5-15°C is recommended.[5][6] Exceeding this temperature can lead to the formation of undesired ortho and para isomers.[5]

  • Slow Addition of Nitrating Agent: Add the nitrating mixture (e.g., a mixture of concentrated nitric and sulfuric acids) slowly and with vigorous stirring to ensure even distribution and to prevent localized overheating.[7]

Q4: What is the best method for purifying the final this compound product?

The crude product can be purified by recrystallization. A common method involves using a mixture of ethanol (B145695) and water.[8] The purity of the final product can be assessed by measuring its melting point, which is reported to be in the range of 95.0 to 99.0 °C.[9]

Data Presentation

Synthesis RouteStarting MaterialKey ReagentsReported YieldReference
Direct Esterification2-amino-3-nitrobenzoic acidMethanol, Concentrated Sulfuric Acid67%[1]
Multi-step Synthesis3-nitrophthalic acidMethanol, Thionyl Chloride, Sodium Azide>92% (for the corresponding acid)[2][4]

Experimental Protocols

High-Yield Synthesis of this compound from 3-Nitrophthalic Acid

This protocol is based on the high-yield synthesis route involving monoesterification, acyl chlorination, and Curtius rearrangement.[2][3]

Step 1: Monoesterification of 3-Nitrophthalic Acid

  • In a round-bottom flask, dissolve 3-nitrophthalic acid in anhydrous methanol.

  • Carefully add concentrated sulfuric acid as a catalyst.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0°C to crystallize the product, methyl 2-carboxy-3-nitrobenzoate.

  • Filter the crystals and dry them under vacuum.

Step 2: Acyl Chlorination

  • Suspend the dried methyl 2-carboxy-3-nitrobenzoate in a suitable solvent such as chloroform.

  • Add thionyl chloride dropwise to the suspension.

  • Reflux the mixture until the reaction is complete (as indicated by the cessation of gas evolution and confirmed by TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

Step 3: Curtius Rearrangement

  • Dissolve the crude acyl chloride in a suitable solvent like chloroform.

  • Add sodium azide portion-wise at room temperature, controlling any exotherm.

  • Stir the reaction mixture until the acyl chloride is completely converted to the acyl azide (monitor by IR spectroscopy or TLC).

  • Carefully heat the solution to initiate the Curtius rearrangement. The reaction progress can be monitored by the evolution of nitrogen gas.

  • After the rearrangement is complete, the resulting isocyanate is quenched with water to hydrolyze to the amine.

  • Work up the reaction mixture to isolate the crude this compound.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates cluster_product Final Product 3-Nitrophthalic Acid 3-Nitrophthalic Acid Monoesterification Monoesterification 3-Nitrophthalic Acid->Monoesterification Methanol, H₂SO₄ Methyl 2-carboxy-3-nitrobenzoate Methyl 2-carboxy-3-nitrobenzoate Monoesterification->Methyl 2-carboxy-3-nitrobenzoate Acyl Chlorination Acyl Chlorination Acyl Chloride Acyl Chloride Acyl Chlorination->Acyl Chloride Curtius Rearrangement Curtius Rearrangement This compound This compound Curtius Rearrangement->this compound Methyl 2-carboxy-3-nitrobenzoate->Acyl Chlorination Thionyl Chloride Acyl Chloride->Curtius Rearrangement Sodium Azide

Caption: High-yield synthesis workflow for this compound.

Troubleshooting_Logic Start Start Low Yield Low Yield Start->Low Yield Direct Esterification Direct Esterification Low Yield->Direct Esterification Yes Multi-step Synthesis Multi-step Synthesis Low Yield->Multi-step Synthesis No Incomplete Reaction Incomplete Reaction Direct Esterification->Incomplete Reaction Side Reactions Side Reactions Direct Esterification->Side Reactions Check Purity of Starting Materials Check Purity of Starting Materials Multi-step Synthesis->Check Purity of Starting Materials Monitor Reaction (TLC/HPLC) Monitor Reaction (TLC/HPLC) Incomplete Reaction->Monitor Reaction (TLC/HPLC) Consider Alternative Route Consider Alternative Route Side Reactions->Consider Alternative Route High Yield Achieved High Yield Achieved Monitor Reaction (TLC/HPLC)->High Yield Achieved Consider Alternative Route->Multi-step Synthesis Optimize Reaction Conditions Optimize Reaction Conditions Check Purity of Starting Materials->Optimize Reaction Conditions Optimize Reaction Conditions->High Yield Achieved

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: Purification of Crude Methyl 2-amino-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude "Methyl 2-amino-3-nitrobenzoate." Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials such as 2-amino-3-nitrobenzoic acid and methanol (B129727), side-products like regioisomers (e.g., other isomers of methyl aminonitrobenzoate), and residual acids from the synthesis process. The presence of these impurities can affect crystallization and the final purity of the product.

Q2: What is the most common and effective method for purifying crude this compound?

A2: Recrystallization is the most widely used and effective technique for purifying crude this compound. The choice of solvent is crucial for successful purification. Methanol is a commonly recommended solvent. An ethanol/water mixture can also be an effective solvent system, similar to the purification of related nitroaromatic compounds.[1][2]

Q3: My purified product appears as a pale yellow solid. Is this normal?

A3: Yes, it is common for nitroaromatic compounds to be pale yellow. However, a very dark or intense color may suggest the presence of impurities. If significant discoloration is observed, consider treating the recrystallization solution with a small amount of activated charcoal.

Q4: When should I consider using column chromatography for purification?

A4: Column chromatography is a more advanced purification technique that should be considered when:

  • Recrystallization fails to remove impurities to the desired level of purity.

  • Impurities have very similar solubility characteristics to the product.

  • A very high purity is required, for instance, for pharmaceutical applications.

Troubleshooting Guide

This guide addresses specific problems that you may encounter during the purification of this compound.

Problem 1: The crude product is an oil and fails to solidify.
  • Possible Cause: This is often due to a high concentration of impurities, such as unreacted starting materials or regioisomers, which can depress the melting point and inhibit crystallization.[1]

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of pure product, if available, can also initiate crystallization.

    • Solvent Adjustment: If the product is "oiling out," it may be due to the solvent being too nonpolar or the solution being too saturated at a high temperature. Try adding a small amount of a more polar co-solvent (if using a mixed solvent system) or a little more of the primary solvent to see if it will dissolve and then crystallize upon slow cooling.

    • Washing: Wash the crude oil with a solvent in which the impurities are soluble but the product is not. For example, a wash with cold water can help remove residual acids.

Problem 2: Low yield of purified product after recrystallization.
  • Possible Cause:

    • Incomplete Crystallization: The product may be too soluble in the mother liquor, even at low temperatures.

    • Excessive Solvent: Using too much solvent during recrystallization will result in a significant portion of the product remaining dissolved.[1]

    • Premature Crystallization: The product may have crystallized out during a hot filtration step if the solution cooled too quickly.

  • Solution:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.

    • Mother Liquor Recovery: Concentrate the mother liquor by partially removing the solvent and cool it again to recover a second crop of crystals. Note that this second crop may be less pure.

Problem 3: The melting point of the recrystallized product is broad or lower than the literature value.
  • Possible Cause: The product is still impure.[1] Co-crystallization of impurities with the product can lead to a depressed and broad melting point range.

  • Solution:

    • Repeat Recrystallization: A second recrystallization is often necessary to achieve high purity.

    • Change of Solvent: If repeated recrystallization from the same solvent does not improve the melting point, try a different solvent or a mixed solvent system.

    • Column Chromatography: For persistent impurities, column chromatography may be the most effective purification method.

Data Presentation

The following table summarizes typical data for the purification of this compound.

Purification MethodStarting Material PurityFinal PurityTypical YieldNotes
Recrystallization from Methanol ~90%>98.8%[3]75-85%A common and effective method for achieving good purity.
Recrystallization from Ethanol/Water ~90%>98%70-80%An alternative solvent system that can be effective.[1][2]
Column Chromatography (Silica Gel) Variable>99%60-75%Recommended for achieving very high purity or when recrystallization is ineffective.

Experimental Protocols

Protocol 1: Recrystallization from Methanol
  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot methanol and gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a solvent system of appropriate polarity. A common starting point for compounds of this nature could be a mixture of hexane (B92381) and ethyl acetate. The polarity can be gradually increased to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound dissolve Dissolve in minimal hot solvent crude->dissolve charcoal Add activated charcoal (optional) dissolve->charcoal if colored cool Slow cooling & Ice bath dissolve->cool if not colored hot_filter Hot filtration charcoal->hot_filter hot_filter->cool vac_filter Vacuum filtration cool->vac_filter wash Wash with cold solvent vac_filter->wash dry Dry under vacuum wash->dry pure Pure Product dry->pure

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Logic start Crude Product check_solid Is the product solid? start->check_solid oily Product is oily check_solid->oily No recrystallize Perform Recrystallization check_solid->recrystallize Yes induce_cryst Induce crystallization (scratch, seed) oily->induce_cryst induce_cryst->recrystallize check_mp Check melting point recrystallize->check_mp broad_mp Broad/Low MP check_mp->broad_mp No (impure) check_yield Check yield check_mp->check_yield Yes (pure) repeat_recryst Repeat recrystallization or change solvent broad_mp->repeat_recryst repeat_recryst->check_mp low_yield Low Yield check_yield->low_yield No (low) pure_product Pure Product check_yield->pure_product Yes (acceptable) optimize Optimize solvent volume & cooling rate low_yield->optimize optimize->recrystallize

Caption: Troubleshooting decision tree for the purification of this compound.

References

Common side reactions in the synthesis of "Methyl 2-amino-3-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-3-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the primary challenges?

A1: A prevalent method for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of methyl 2-aminobenzoate (B8764639) (methyl anthranilate). The primary challenges with this route are controlling the regioselectivity of the nitration and preventing unwanted side reactions due to the presence of the activating amino group.

Q2: I performed a direct nitration of methyl 2-aminobenzoate and obtained a complex mixture of products with a low yield of the desired compound. What went wrong?

A2: Direct nitration of methyl 2-aminobenzoate with a strong acid mixture (e.g., nitric acid and sulfuric acid) is often problematic and leads to several side reactions. The highly acidic conditions can protonate the amino group, forming an anilinium ion, which alters the directing effect of the substituent. Additionally, the strong oxidizing nature of the nitrating agents can degrade the starting material.

Q3: Are there alternative synthetic routes that can provide higher purity and yield?

A3: Yes, an alternative high-yield synthesis starts from 3-nitrophthalic acid. This multi-step process involves mono-esterification, followed by an acyl chlorination and a Curtius rearrangement. This method can produce the final product with high purity.[1] Another approach involves protecting the amino group of methyl 2-aminobenzoate before nitration to avoid undesirable side reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no yield of the desired product 1. Degradation of starting material: The amino group is sensitive to strong oxidizing acids. 2. Incorrect reaction conditions: Temperature may be too high, leading to runaway reactions.1. Protect the amino group as an acetamide (B32628) before nitration. 2. Maintain strict temperature control, typically between 0-10°C, during the addition of the nitrating agent.
Formation of multiple isomers 1. Protonation of the amino group: In strong acid, the -NH2 group is protonated to -NH3+, which is a meta-director. 2. Activating nature of the amino group: The unprotected amino group is a strong ortho, para-director, but the reaction can be difficult to control.1. Protect the amino group to ensure predictable regioselectivity. The acetamido group is an ortho, para-director.
Presence of tar-like byproducts Oxidation of the amino group: The nitrating mixture is a strong oxidizing agent and can oxidize the amino group, leading to polymerization and the formation of tarry substances.Protect the amino group as an acetamide, which is less susceptible to oxidation.
Product is an oil and does not solidify Presence of impurities: The presence of ortho and para isomers, as well as dinitrated byproducts, can lower the melting point of the crude product and prevent solidification.Purify the crude product using column chromatography or recrystallization from a suitable solvent system to remove impurities.
Incomplete reaction Insufficient nitrating agent or reaction time: The reaction may not have gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or adding a slight excess of the nitrating agent.

Side Reactions in the Synthesis of this compound

The direct nitration of methyl 2-aminobenzoate is prone to several side reactions, which significantly impact the yield and purity of the desired product. The following diagram illustrates the intended reaction pathway and the major side reactions.

cluster_main Main Reaction Pathway (with protection) cluster_side Side Reactions (Direct Nitration) Methyl 2-aminobenzoate Methyl 2-aminobenzoate Methyl 2-acetamidobenzoate Methyl 2-acetamidobenzoate Methyl 2-aminobenzoate->Methyl 2-acetamidobenzoate Acetylation Methyl 2-acetamido-3-nitrobenzoate Methyl 2-acetamido-3-nitrobenzoate Methyl 2-acetamidobenzoate->Methyl 2-acetamido-3-nitrobenzoate Nitration This compound This compound Methyl 2-acetamido-3-nitrobenzoate->this compound Hydrolysis Methyl 2-aminobenzoate_side Methyl 2-aminobenzoate Protonation Protonation Methyl 2-aminobenzoate_side->Protonation H+ Oxidation Oxidation Methyl 2-aminobenzoate_side->Oxidation [O] Isomerization Isomerization Methyl 2-aminobenzoate_side->Isomerization Nitration Methyl 2-ammoniobenzoate Methyl 2-ammoniobenzoate Protonation->Methyl 2-ammoniobenzoate meta-director Tarry byproducts Tarry byproducts Oxidation->Tarry byproducts Methyl 2-amino-5-nitrobenzoate Methyl 2-amino-5-nitrobenzoate Isomerization->Methyl 2-amino-5-nitrobenzoate Dinitration Dinitration Dinitro products Dinitro products Dinitration->Dinitro products Methyl 2-ammoniobenzoate->Methyl 2-amino-5-nitrobenzoate Nitration Methyl 2-amino-3-nitrobenzoate_main This compound Methyl 2-amino-3-nitrobenzoate_main->Dinitration Further Nitration cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration cluster_hydrolysis Step 3: Hydrolysis and Purification A1 Dissolve Methyl 2-aminobenzoate in Acetic Acid A2 Add Acetic Anhydride A1->A2 A3 Stir at Room Temperature A2->A3 A4 Precipitate in Ice Water A3->A4 A5 Filter and Dry A4->A5 N1 Dissolve Acetylated Product in Cold H2SO4 A5->N1 N2 Prepare and Cool Nitrating Mixture N1->N2 N3 Dropwise Addition of Nitrating Mixture (<10°C) N2->N3 N4 Precipitate on Crushed Ice N3->N4 N5 Filter and Dry N4->N5 H1 Reflux with Acid or Base N5->H1 H2 Neutralize/Acidify to Precipitate H1->H2 H3 Filter and Dry H2->H3 H4 Recrystallize for Purity H3->H4

References

Technical Support Center: Optimizing Reaction Conditions for Methyl 2-amino-3-nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis and derivatization of Methyl 2-amino-3-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting materials for the synthesis of this compound are 3-nitrophthalic acid and methyl 2-aminobenzoate (B8764639) (methyl anthranilate). The route from 3-nitrophthalic acid involves a multi-step process including monoesterification and a Curtius rearrangement.[1][2] The synthesis from methyl 2-aminobenzoate typically involves a direct nitration step.

Q2: What are the key challenges in the synthesis of this compound?

A2: Key challenges include controlling the regioselectivity of the nitration reaction to obtain the desired 3-nitro isomer, minimizing the formation of byproducts, and ensuring the complete conversion of starting materials.[3][4] For the multi-step synthesis from 3-nitrophthalic acid, optimizing each step to maximize the overall yield is crucial.[1][2]

Q3: What are some common derivatization reactions performed on this compound?

A3: this compound is a versatile intermediate. Common derivatization reactions include N-alkylation, amide bond formation, and Suzuki-Miyaura cross-coupling reactions to introduce various substituents.[5][6][7][8]

Q4: How can the purity of this compound be assessed?

A4: The purity of the final product can be assessed using standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[9][10][11] Thin-layer chromatography (TLC) can be used to monitor the progress of the reaction and the purity of the crude product.[12]

Troubleshooting Guides

Synthesis of this compound via Nitration

Q1: My nitration reaction of methyl 2-aminobenzoate resulted in a low yield of the desired product. What could be the cause?

A1: A low yield in the nitration reaction can be attributed to several factors:

  • Inadequate Temperature Control: The nitration of aromatic compounds is highly exothermic. If the temperature is not kept low (typically between 0-15°C), side reactions such as dinitration or oxidation can occur, reducing the yield of the desired mononitrated product.[4][13]

  • Incorrect Reagent Stoichiometry: An excess of the nitrating agent (a mixture of nitric acid and sulfuric acid) can lead to the formation of dinitrated byproducts.[3] Conversely, insufficient nitrating agent will result in incomplete conversion of the starting material.

  • Improper Mixing: Poor mixing of the reaction mixture can lead to localized "hot spots" where the temperature is higher, promoting side reactions. Ensure vigorous and consistent stirring throughout the addition of the nitrating agent.

Q2: I am observing the formation of multiple products in my nitration reaction, as indicated by TLC. How can I improve the regioselectivity?

A2: The amino group is a strong ortho-, para-director, while the ester group is a meta-director. To favor the formation of the 3-nitro isomer, the directing effect of the amino group needs to be modulated. This is often achieved by performing the reaction in a strong acid like sulfuric acid, which protonates the amino group, making it a meta-director.[14]

  • Ensure Complete Protonation: Use a sufficient amount of concentrated sulfuric acid to ensure the complete protonation of the amino group.

  • Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise to maintain a low temperature and allow for controlled reaction, which can improve selectivity.[15]

Q3: The work-up of my nitration reaction resulted in an oily product that is difficult to isolate. What should I do?

A3: An oily product can be due to the presence of impurities or unreacted starting material.

  • Ensure Complete Precipitation: Pouring the reaction mixture onto crushed ice should cause the solid product to precipitate.[13][15] If it remains oily, try scratching the inside of the flask with a glass rod to induce crystallization.

  • Purification: If the product remains oily, it may need to be purified by column chromatography. An alternative is to wash the crude product with a cold solvent like methanol (B129727) to remove some impurities.[13]

Synthesis of Derivatives

Q1: My N-alkylation reaction on this compound is sluggish. How can I improve the reaction rate?

A1: A sluggish N-alkylation reaction could be due to several factors:

  • Base Strength: The amino group in this compound is weakly nucleophilic due to the electron-withdrawing effects of the nitro and ester groups. A stronger base may be required to deprotonate the amine and increase its nucleophilicity.

  • Solvent Choice: A polar aprotic solvent like DMF or DMSO can help to dissolve the reactants and facilitate the reaction.[5]

  • Temperature: Increasing the reaction temperature can improve the reaction rate, but this should be done cautiously to avoid decomposition or side reactions.[5]

Q2: I am having difficulty with the amide bond formation using this compound. What coupling agents are recommended?

A2: The reduced nucleophilicity of the amino group can make amide bond formation challenging. Standard peptide coupling reagents can be effective. A recent method utilizes the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides for amide bond formation under mild conditions.[6]

Q3: My Suzuki-Miyaura coupling reaction with a derivative of this compound is giving low yields. What can I do?

A3: Low yields in Suzuki-Miyaura coupling can be due to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial. For nitrogen-rich heterocycles, specific ligands like SPhos and XPhos have been shown to be effective.[7]

  • Base and Solvent: The base and solvent system must be optimized. A common system is K₃PO₄ in a mixture of dioxane and water.[7]

  • Protection of Functional Groups: The amino and carboxylic acid groups may interfere with the catalytic cycle. It may be necessary to protect these groups before performing the coupling reaction.[16]

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of this compound

Starting MaterialReagentsSolventTemperature (°C)Reaction TimeYield (%)Reference
3-Nitrophthalic acid1. Anhydrous Methanol, conc. H₂SO₄2. Thionyl chloride3. Sodium azide (B81097)1. Methanol2. Chloroform (B151607)1. Reflux2. Reflux3. Room TempNot Specified90.4 (monoester)[1]
Methyl benzoate (B1203000)conc. HNO₃, conc. H₂SO₄-5-151 hour81-85[13]
2-amino-3-nitro-benzoic acid methyl esterBromine, Acetic AcidAcetic AcidRoom Temp30 min82[17]

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Nitrophthalic Acid

This protocol is based on a patented method and involves a three-step synthesis.[1][2]

  • Monoesterification:

    • To 600 mL of anhydrous methanol, add 100 g of 3-nitrophthalic acid and 50 mL of concentrated sulfuric acid.

    • Heat the mixture to reflux and monitor the reaction by liquid chromatography.

    • Upon completion, cool the mixture to 0°C to crystallize the product, 2-carboxy-3-nitrobenzoic acid methyl ester.

    • Filter and dry the product. Expected yield is approximately 90.4 g with a purity of 98.8%.[1]

  • Acyl Chloride Formation:

    • To the dried monoesterification product, add 300 mL of chloroform and 50 g of thionyl chloride.

    • Reflux the reaction mixture. Upon completion, cool the solution to obtain the acid chloride.

  • Curtius Rearrangement and Hydrolysis:

    • To the solution of the acid chloride, add 35 g of sodium azide and react at room temperature. Monitor the reaction by liquid chromatography.

    • This is followed by a hydrolysis step to yield this compound.

Protocol 2: Synthesis of Methyl 3-nitrobenzoate via Nitration of Methyl Benzoate

This is a general protocol for the nitration of methyl benzoate, which serves as a model for the nitration of related substrates.[13]

  • Preparation of the Nitrating Mixture:

    • In a flask, cool 125 mL of concentrated sulfuric acid.

    • Slowly add 125 mL of concentrated nitric acid to the sulfuric acid while keeping the mixture cool in an ice bath.

  • Nitration Reaction:

    • In a separate 2 L round-bottomed flask equipped with a mechanical stirrer, dissolve 204 g of pure methyl benzoate in 400 cc of concentrated sulfuric acid, cooled to 0°C.

    • Cool the methyl benzoate solution to 0-10°C using an ice bath.

    • Slowly add the nitrating mixture dropwise over about one hour, maintaining the reaction temperature between 5-15°C.

    • After the addition is complete, continue stirring for an additional 15 minutes.

  • Work-up and Purification:

    • Pour the reaction mixture onto 1300 g of cracked ice.

    • The crude methyl m-nitrobenzoate will precipitate as a solid. Filter the solid by suction and wash with water.

    • To purify, agitate the solid with 200 cc of ice-cold methyl alcohol and filter again. Wash with another 100 cc of cold methyl alcohol.

    • Dry the solid product. The expected yield is 220-230 g (81-85%).[13]

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_route1 Route 1 cluster_route2 Route 2 cluster_product Core Structure cluster_derivatives Derivatization Reactions 3-Nitrophthalic Acid 3-Nitrophthalic Acid Monoesterification Monoesterification 3-Nitrophthalic Acid->Monoesterification Methyl 2-aminobenzoate Methyl 2-aminobenzoate Nitration Nitration Methyl 2-aminobenzoate->Nitration Acyl Chloride Formation Acyl Chloride Formation Monoesterification->Acyl Chloride Formation Curtius Rearrangement Curtius Rearrangement Acyl Chloride Formation->Curtius Rearrangement This compound This compound Curtius Rearrangement->this compound Nitration->this compound N-alkylation N-alkylation This compound->N-alkylation Amide Bond Formation Amide Bond Formation This compound->Amide Bond Formation Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling

Caption: Synthetic routes to this compound and its common derivatizations.

Troubleshooting_Guide Start Start Low Yield Low Yield Start->Low Yield Issue Multiple Products Multiple Products Start->Multiple Products Issue Oily Product Oily Product Start->Oily Product Issue Check Temperature Control Check Temperature Control Low Yield->Check Temperature Control Possible Cause Verify Stoichiometry Verify Stoichiometry Low Yield->Verify Stoichiometry Possible Cause Improve Mixing Improve Mixing Low Yield->Improve Mixing Possible Cause Ensure Amine Protonation Ensure Amine Protonation Multiple Products->Ensure Amine Protonation Solution Slow Reagent Addition Slow Reagent Addition Multiple Products->Slow Reagent Addition Solution Induce Crystallization Induce Crystallization Oily Product->Induce Crystallization Solution Purify by Chromatography Purify by Chromatography Oily Product->Purify by Chromatography Solution

Caption: Troubleshooting decision tree for the nitration synthesis of this compound.

References

How to handle impurities in "Methyl 2-amino-3-nitrobenzoate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "Methyl 2-amino-3-nitrobenzoate".

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The primary impurities in the synthesis of this compound can include unreacted starting materials, regioisomers, and byproducts from side reactions. High-Performance Liquid Chromatography (HPLC) is a principal technique for identifying and quantifying these impurities.[1] More sensitive methods like Liquid Chromatography-Mass Spectrometry (LC-MS) or Ultra-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS) can be employed for trace analysis, which is particularly important for detecting potential genotoxic impurities common in nitroaromatic compounds.[1]

Common impurities can be categorized as follows:

  • Starting Materials: Residual 2-amino-3-nitro-benzoic acid.

  • Regioisomers: Isomers with the nitro group at different positions on the benzene (B151609) ring.

  • Byproducts: Dinitrated products or compounds resulting from the degradation of starting materials or the final product.

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: A combination of spectroscopic and chromatographic techniques is essential for confirming the structure and assessing the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides detailed structural information by analyzing the chemical shifts and splitting patterns of the aromatic protons and the methyl ester group.[1]

  • Infrared (IR) Spectroscopy: This technique is used to identify key functional groups. Look for the characteristic ester carbonyl stretch (around 1720 cm⁻¹) and the nitro group stretches (around 1520 cm⁻¹).[1]

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound and provides fragmentation patterns that further validate its identity.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for assessing purity and can reliably quantify the percentage of the target compound, which should often exceed 98% for pharmaceutical-grade material.[1]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. The reported melting point for this compound is in the range of 90-100 °C.

Q3: My reaction yield is consistently low. What are the potential causes and how can I optimize it?

A3: Low yields can stem from several factors, including incomplete reactions, product loss during workup and purification, or degradation of the product. To optimize the yield, consider the following:

  • Reaction Conditions: Ensure that the reaction temperature and time are optimized. For nitration reactions, maintaining a low temperature is often critical to prevent the formation of byproducts.

  • Purity of Starting Materials: The purity of the initial reagents can significantly impact the reaction outcome.

  • Workup Procedure: Minimize product loss during extraction and washing steps. Ensure the pH is appropriately adjusted to prevent the loss of the product in aqueous layers.

  • Purification Method: While recrystallization is effective for purification, some product is always lost. Ensure you are using a minimal amount of a suitable hot solvent to dissolve the product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Possible Cause Suggested Solution
Discolored Product (Darker than expected yellow) Presence of colored impurities from side reactions or oxidation of the amino group.Treat the solution with activated charcoal before filtration during recrystallization.
Product is an Oil and Fails to Solidify Significant presence of impurities inhibiting crystallization or residual solvent.Try to induce crystallization by scratching the inside of the flask with a glass rod. If that fails, re-dissolve the oil in a minimal amount of a different hot solvent and cool slowly. Ensure all solvent is removed using a rotary evaporator.
Low Purity After Recrystallization The chosen recrystallization solvent is not optimal for separating the product from specific impurities. A single purification step may be insufficient.Perform small-scale solubility tests to find a more effective solvent or solvent mixture. If impurities persist, consider a multi-step purification approach, such as an initial acid-base extraction followed by recrystallization, or column chromatography for difficult separations.
Incomplete Reaction (Presence of starting material) Reaction time may be too short, or the reaction temperature may be too low. The reagents may not be sufficiently reactive.Increase the reaction time and/or temperature incrementally while monitoring the reaction progress by TLC or HPLC. Ensure the quality and concentration of your reagents are appropriate.

Experimental Protocols

General Synthesis of this compound

This protocol describes a general method for the synthesis of this compound.

Materials:

  • 2-amino-3-nitro-benzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a solution of 2-amino-3-nitro-benzoic acid in anhydrous methanol, slowly add concentrated sulfuric acid while cooling the mixture in an ice bath.

  • Stir the reaction mixture at room temperature for the appropriate time, monitoring the reaction by TLC or HPLC.

  • Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol (B145695) or a mixture of ethanol and water).

  • If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot filter the solution to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Visualizations

Experimental Workflow

experimental_workflow start Start: 2-amino-3-nitro-benzoic acid reaction Esterification (Methanol, H2SO4) start->reaction workup Aqueous Workup (Neutralization, Extraction) reaction->workup purification Recrystallization workup->purification analysis Purity & Identity Check (HPLC, NMR, MS, IR, MP) purification->analysis end Pure this compound analysis->end

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Impurities

troubleshooting_impurities start Crude Product Analysis impurity_type Identify Impurity Type (e.g., Starting Material, Isomer, Byproduct) start->impurity_type unreacted_sm Unreacted Starting Material? impurity_type->unreacted_sm optimize_reaction Optimize Reaction Conditions (Time, Temperature) unreacted_sm->optimize_reaction Yes isomers Regioisomers Present? unreacted_sm->isomers No end Pure Product optimize_reaction->end column_chrom Consider Column Chromatography isomers->column_chrom Yes byproducts Other Byproducts? isomers->byproducts No column_chrom->end recrystallization Optimize Recrystallization Solvent byproducts->recrystallization Yes byproducts->end No recrystallization->end

Caption: Decision-making process for handling different types of impurities in this compound reactions.

References

Troubleshooting guide for the reduction of "Methyl 2-amino-3-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the reduction of Methyl 2-amino-3-nitrobenzoate to produce Methyl 2,3-diaminobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the reduction of this compound?

A1: The most prevalent and effective methods for the reduction of aromatic nitro compounds like this compound are:

  • Catalytic Hydrogenation: This is often the preferred method, utilizing catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) with a hydrogen source.[1][2] This method is known for its high efficiency and clean conversion.

  • Transfer Hydrogenation: In this variation of catalytic hydrogenation, a hydrogen donor molecule like formic acid or hydrazine (B178648) is used in place of hydrogen gas.[3]

  • Metal-Mediated Reductions: Reagents like iron (Fe) in acidic media (e.g., acetic acid), zinc (Zn), or tin(II) chloride (SnCl₂) can be employed for the reduction.[2] These methods are often milder and can be useful when other functional groups that are sensitive to catalytic hydrogenation are present.

Q2: What is the expected outcome of the reduction of this compound?

A2: The successful reduction of this compound yields Methyl 2,3-diaminobenzoate.[4][5] This product is a key intermediate in the synthesis of various heterocyclic compounds, including pharmaceuticals.[6]

Q3: Are there any known side reactions or impurities to be aware of?

A3: During the reduction of aromatic nitro compounds, potential side reactions can lead to the formation of intermediates such as nitroso and hydroxylamine (B1172632) species. Incomplete reduction is a common issue. Over-reduction is less common for this specific transformation but can occur under harsh conditions, potentially affecting the ester group.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reduction can be effectively monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1][7] By comparing the reaction mixture to the starting material, the consumption of this compound and the formation of the product can be tracked.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reaction / Low Conversion 1. Inactive Catalyst: The catalyst (e.g., Pd/C) may be old, poisoned, or of low quality. 2. Insufficient Hydrogen: In catalytic hydrogenation, the hydrogen pressure may be too low, or the hydrogen donor in transfer hydrogenation may be depleted. 3. Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst.[8] 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.1. Use fresh, high-quality catalyst. Consider a different catalyst (e.g., Pt/C or Raney Nickel).[2] 2. Increase the hydrogen pressure (if using H₂ gas).[8] Add more of the hydrogen donor (e.g., formic acid, hydrazine) if using transfer hydrogenation. 3. Use a co-solvent to improve solubility. Protic co-solvents like ethanol (B145695) or acetic acid can be beneficial.[8] 4. Gently heat the reaction mixture, but monitor for potential side reactions.
Low Yield 1. Product Degradation: The product, Methyl 2,3-diaminobenzoate, might be unstable under the reaction or work-up conditions. 2. Difficult Product Isolation: The product may be difficult to separate from the reaction mixture or byproducts.1. Use milder reaction conditions. For example, use a less reactive reducing agent or perform the reaction at a lower temperature. 2. Optimize the work-up procedure. This may involve adjusting the pH during extraction or using a different purification method like column chromatography.[9]
Formation of Multiple Products 1. Side Reactions: Undesired side reactions may be occurring, leading to the formation of byproducts. 2. Over-reduction: Although less common for this substrate, harsh conditions could potentially lead to the reduction of the ester group.1. Adjust the reaction conditions to be more selective. This could involve changing the catalyst, reducing agent, solvent, or temperature. 2. Use a milder reducing agent or less forcing conditions (lower temperature, shorter reaction time).
Reaction Stalls 1. Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst, halting the reaction. 2. Reversible Reaction: While unlikely for this reduction, some reactions can reach equilibrium.1. Purify the starting material and use high-purity solvents. 2. Add more catalyst or a fresh portion of the reducing agent.

Experimental Protocols

Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a general guideline for the reduction of this compound.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% of the substrate)

  • Methanol (B129727) or Ethanol

  • Hydrogen gas (H₂) supply

  • Hydrogenation vessel (e.g., Parr apparatus or a flask with a hydrogen balloon)

  • Inert gas (e.g., Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound in methanol or ethanol.[1]

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge it with an inert gas to remove any air.

  • Introduce hydrogen gas to the desired pressure.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using TLC or HPLC until the starting material is consumed.[1]

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude Methyl 2,3-diaminobenzoate can be further purified by recrystallization or column chromatography if necessary.[9]

Process Visualization

Reduction_Troubleshooting cluster_start Start: Reduction of this compound cluster_reaction Reaction Monitoring cluster_troubleshooting Troubleshooting cluster_workup Work-up & Purification start Dissolve Substrate & Add Catalyst/Reagent monitor Monitor Progress (TLC/HPLC) start->monitor complete Reaction Complete? monitor->complete incomplete Incomplete Reaction complete->incomplete No workup Filter & Concentrate complete->workup Yes adjust_conditions Adjust Conditions: - Catalyst/Reagent - Solvent - Temperature - Pressure incomplete->adjust_conditions low_yield Low Yield low_yield->adjust_conditions side_products Side Products side_products->adjust_conditions adjust_conditions->monitor Re-evaluate purify Purify Product (Recrystallization/ Chromatography) workup->purify product Final Product: Methyl 2,3-diaminobenzoate purify->product

Caption: Troubleshooting workflow for the reduction of this compound.

References

Preventing degradation of "Methyl 2-amino-3-nitrobenzoate" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Methyl 2-amino-3-nitrobenzoate to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: For long-term storage, it is recommended to store this compound in a refrigerator at 2-8°C. For short-term storage, it can be kept at room temperature in a cool, dark, and dry place.[1]

Q2: How should I handle the compound upon receiving it?

A2: Upon receipt, the compound, which is a light orange to yellow crystalline powder, should be stored in a tightly sealed container to prevent exposure to moisture and light.[1][2] It is soluble in acetone, DMSO, and ethyl acetate.

Q3: What are the main degradation pathways for this compound?

A3: The primary degradation pathways for this compound are hydrolysis of the methyl ester group to form 2-amino-3-nitrobenzoic acid, and reduction of the nitro group to an amino group, which can occur under certain conditions. Photodegradation can also occur upon exposure to light.

Q4: What substances are incompatible with this compound?

A4: This compound should not be stored with strong oxidizing agents or strong bases, as these can accelerate its degradation.

Q5: I've noticed a change in the color of the compound. What should I do?

A5: A significant color change may indicate degradation. It is advisable to re-analyze the purity of the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color darkening, clumping) Exposure to light, moisture, or elevated temperatures.Store the compound in a tightly sealed, opaque container in a desiccator at the recommended temperature. If degradation is suspected, verify purity via HPLC.
Unexpected peaks in chromatogram during analysis Degradation of the compound.Identify the degradation products using techniques like LC-MS. Review storage conditions and handling procedures to identify the source of degradation. Consider performing a forced degradation study to understand potential degradants.
Poor solubility in recommended solvents The compound may have degraded to a less soluble product.Confirm the identity and purity of the compound. If degradation is confirmed, a fresh batch of the compound should be used.
Inconsistent experimental results Degradation of the starting material.Always use a fresh, properly stored sample of this compound for your experiments. It is good practice to confirm the purity of the starting material before initiating a new set of experiments.

Illustrative Stability Data

The following tables provide illustrative data on the stability of this compound under various stress conditions. This data is representative and based on the general behavior of related nitroaromatic compounds. Actual degradation rates should be determined experimentally.

Table 1: Illustrative Thermal Degradation

TemperatureTime (days)Purity (%)Appearance
40°C799.5No change
40°C3098.8Slight darkening
60°C797.2Yellow to brownish
60°C3094.5Brown solid

Table 2: Illustrative Hydrolytic Degradation (in solution)

pHTime (hours)Purity (%)Major Degradant
2 (Acidic)2498.12-amino-3-nitrobenzoic acid
7 (Neutral)2499.8No significant degradation
10 (Basic)2495.32-amino-3-nitrobenzoic acid

Table 3: Illustrative Photodegradation (Solid State)

Light ExposureTime (hours)Purity (%)Appearance
ICH Q1B Option 22498.9Slight color change
ICH Q1B Option 27296.5Noticeable darkening

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general method for assessing the purity of this compound and detecting its degradation products.

  • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution may be required to separate all impurities).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Sample Preparation: Dissolve a known concentration of the compound in the mobile phase or a suitable solvent like methanol.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample solution.

    • Run the gradient program to elute the parent compound and any degradation products.

    • The peak area of the parent compound is used to calculate its purity relative to the total peak area.

Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and pathways.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24-48 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24-48 hours.

  • Thermal Degradation: Expose the solid compound to 60°C for up to 30 days.

  • Photodegradation: Expose the solid compound to light conditions as specified in ICH guideline Q1B.[3][4]

  • Analysis: Analyze the stressed samples at appropriate time points using the stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.

Visualizations

degradation_pathway MNA This compound ANA 2-amino-3-nitrobenzoic acid MNA->ANA Hydrolysis (Acid/Base) MDA Methyl 2,3-diaminobenzoate MNA->MDA Reduction (e.g., H2, Pd/C) experimental_workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photodegradation Photo->Analysis Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Results Identify Degradants & Determine Degradation Rate Analysis->Results troubleshooting_logic Start Observed Issue with Compound CheckAppearance Visual Inspection: Color Change? Clumping? Start->CheckAppearance CheckPurity Analytical Check: Unexpected HPLC Peaks? CheckAppearance->CheckPurity Yes Good Compound is Stable CheckAppearance->Good No ReviewStorage Review Storage Conditions: Temp? Light? Moisture? CheckPurity->ReviewStorage Yes CheckPurity->Good No Reanalyze Re-analyze Purity ReviewStorage->Reanalyze Quarantine Quarantine Lot & Use Fresh Stock Reanalyze->Quarantine

References

Technical Support Center: Multi-Step Synthesis Involving Methyl 2-amino-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the multi-step synthesis involving Methyl 2-amino-3-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain this compound?

A1: this compound is typically synthesized through a multi-step process. A common route involves the nitration of a substituted benzoic acid, followed by esterification and reduction of a nitro group, or vice-versa. One documented method starts with 3-nitrophthalic acid, which undergoes monoesterification to form 2-carboxy-3-nitrobenzoic acid methyl ester. This intermediate is then converted to an acyl chloride, followed by a Curtius rearrangement and hydrolysis to yield the final product.[1][2] Another approach involves the direct esterification of 2-amino-3-nitrobenzoic acid.[2]

Q2: What are the critical parameters to control during the nitration step?

A2: Temperature control is paramount during the nitration of aromatic compounds to prevent over-nitration and the formation of unwanted isomers.[3] Reactions are typically conducted at low temperatures (e.g., below 10-15 °C) using an ice bath.[3][4] The slow, dropwise addition of the nitrating mixture (a combination of concentrated nitric and sulfuric acids) is crucial to manage the exothermic nature of the reaction.[4]

Q3: My reduction of the nitro group to an amine is giving a low yield. What could be the issue?

A3: Low yields in nitro group reductions can be attributed to several factors. Incomplete reactions are common; it is advisable to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC). The choice of reducing agent and catalyst is also critical. Common methods include catalytic hydrogenation with palladium on carbon (Pd/C) or using metals like iron, tin, or zinc in an acidic medium.[5] Catalyst poisoning or impure reagents can also hinder the reaction.

Q4: I am observing hydrolysis of the methyl ester group during the synthesis. How can I prevent this?

A4: Hydrolysis of the methyl ester can occur under either acidic or basic conditions, particularly during workup. To mitigate this, it is important to use non-aqueous workup conditions where possible or to carefully control the pH. If an aqueous workup is necessary, it should be performed with cold solutions and minimized exposure time. Using a milder base for neutralization, such as sodium bicarbonate, can also be beneficial.

Troubleshooting Guide

Problem 1: Low Yield in the Nitration Step
Potential Cause Troubleshooting Suggestion
Incorrect Reaction Temperature Maintain a consistently low temperature (0-15 °C) throughout the addition of the nitrating mixture. Use a properly prepared ice-salt bath for better temperature control.[3]
Impure Starting Materials Ensure the starting benzoic acid derivative is pure and dry. Impurities can lead to side reactions and lower yields.[4]
Insufficient Nitrating Agent Use the correct stoichiometry of nitric acid and sulfuric acid. An insufficient amount of the nitronium ion (NO₂⁺) will result in an incomplete reaction.
Formation of Side Products The formation of ortho and para isomers can reduce the yield of the desired meta product.[3][4] Purification by recrystallization or chromatography may be necessary.
Problem 2: Incomplete Reduction of the Nitro Group
Potential Cause Troubleshooting Suggestion
Inactive Catalyst (for Catalytic Hydrogenation) Use fresh, high-quality palladium on carbon (Pd/C) catalyst. Ensure the reaction is performed under an inert atmosphere before introducing hydrogen gas.
Insufficient Reducing Agent Ensure an adequate molar excess of the reducing agent (e.g., Fe, Sn, Zn) is used in acidic conditions.
Poor Solubility of Starting Material Choose a solvent system in which the nitro compound is soluble to ensure efficient contact with the catalyst or reducing agent.
Reaction Time Too Short Monitor the reaction by TLC. If starting material persists, extend the reaction time.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Suggestion
Presence of Isomeric Impurities Utilize recrystallization from a suitable solvent system to isolate the desired isomer. Column chromatography can also be an effective purification method.
Residual Acid or Base from Workup Thoroughly wash the crude product with water or a mild bicarbonate solution to remove any residual acids. If a basic workup was used, wash with dilute acid.
Oily Product Instead of Solid If the product oils out during precipitation, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product can also be effective.

Experimental Protocols

Synthesis of this compound via Curtius Rearrangement

This process begins with 3-nitrophthalic acid and proceeds through three main steps:

  • Monoesterification: 100g of 3-nitrophthalic acid is refluxed with 600ml of anhydrous methanol (B129727) and 50ml of concentrated sulfuric acid. The reaction is monitored by liquid chromatography. Upon completion, the mixture is cooled to 0°C to crystallize the product, 2-carboxy-3-nitrobenzoic acid methyl ester.[1][2]

  • Acyl Chloride Formation: The dried monoesterification product is refluxed with chloroform (B151607) and thionyl chloride to produce the corresponding acyl chloride.[1][2]

  • Curtius Rearrangement and Hydrolysis: Sodium azide (B81097) is added to the acyl chloride solution at room temperature. The reaction progress is monitored by liquid chromatography. Subsequent hydrolysis yields this compound.[1][2]

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product 3-Nitrophthalic Acid 3-Nitrophthalic Acid Monoesterification Monoesterification 3-Nitrophthalic Acid->Monoesterification Methanol, H₂SO₄ Acyl Chloride Formation Acyl Chloride Formation Monoesterification->Acyl Chloride Formation SOCl₂ Curtius Rearrangement Curtius Rearrangement Acyl Chloride Formation->Curtius Rearrangement NaN₃, Hydrolysis This compound This compound Curtius Rearrangement->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Nitration Start Low Yield in Nitration Step Check_Temp Is reaction temperature between 0-15°C? Start->Check_Temp Check_Purity Are starting materials pure? Check_Temp->Check_Purity Yes Adjust_Temp Adjust and maintain low temperature Check_Temp->Adjust_Temp No Check_Stoichiometry Is stoichiometry of nitrating agent correct? Check_Purity->Check_Stoichiometry Yes Purify_SM Purify starting materials Check_Purity->Purify_SM No Purify Purify by Recrystallization/ Chromatography Check_Stoichiometry->Purify Yes Adjust_Stoichiometry Correct stoichiometry of reagents Check_Stoichiometry->Adjust_Stoichiometry No Adjust_Temp->Check_Purity Purify_SM->Check_Stoichiometry Adjust_Stoichiometry->Purify

Caption: Troubleshooting logic for low yield in nitration.

References

Technical Support Center: Scaling Up the Production of Methyl 2-amino-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scaled-up production of Methyl 2-amino-3-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on process optimization. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your scale-up endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale production of this compound?

A1: The most prevalent industrial synthesis route starts from 3-nitrophthalic acid. This multi-step process involves:

  • Monoesterification: Selective esterification of one of the carboxylic acid groups of 3-nitrophthalic acid with methanol (B129727) to yield 2-carboxy-3-nitrobenzoic acid methyl ester.

  • Acyl Chlorination: Conversion of the remaining carboxylic acid group to an acyl chloride using a chlorinating agent like thionyl chloride.

  • Curtius Rearrangement: Reaction of the acyl chloride with sodium azide (B81097) to form an acyl azide, which then undergoes thermal rearrangement to an isocyanate, followed by hydrolysis to yield this compound.[1][2]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Key challenges during scale-up include:

  • Controlling Exothermic Reactions: The nitration (if starting from a different precursor) and Curtius rearrangement steps are highly exothermic and require careful temperature management to prevent runaway reactions and the formation of by-products.

  • Handling Hazardous Reagents: The use of concentrated acids, thionyl chloride, and sodium azide necessitates stringent safety protocols and specialized equipment for large-scale operations. Sodium azide, in particular, is highly toxic and potentially explosive.

  • Ensuring Efficient Mixing: Achieving homogeneous mixing in large reactors is critical for consistent reaction kinetics and to avoid localized overheating or high concentrations of reactants, which can lead to side reactions.

  • Impurity Profile Control: The formation of isomers (e.g., 4-nitro isomer) during the nitration of phthalic anhydride (B1165640) (a precursor to 3-nitrophthalic acid) and other process-related impurities can be challenging to control and remove at scale.

  • Product Isolation and Purification: Efficient crystallization and purification are crucial to obtain the desired product quality. At a larger scale, this may require transitioning from laboratory filtration techniques to industrial systems like filter presses.

Q3: What analytical methods are recommended for quality control during and after production?

A3: A comprehensive analytical approach is essential for ensuring the quality and purity of this compound. Recommended techniques include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone for assessing purity, quantifying the main component, and identifying and quantifying impurities, including regioisomers.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities and for trace-level analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation of the final product and can help in identifying impurities.

  • Infrared (IR) Spectroscopy: Used to confirm the presence of key functional groups such as the amino, nitro, and ester groups.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of this compound synthesis.

Problem 1: Low Yield in Monoesterification Step
Potential Cause Troubleshooting Steps
Incomplete Reaction - Optimize Reaction Time and Temperature: At a larger scale, heat transfer can be less efficient. Consider extending the reflux time and ensure the internal temperature of the reactor reaches the target consistently. - Catalyst Concentration: Ensure adequate concentration of the acid catalyst (e.g., sulfuric acid). In larger volumes, localized dilution effects might occur without proper mixing.
Formation of Diester - Control Stoichiometry: Carefully control the molar ratio of methanol to 3-nitrophthalic acid. While a slight excess of methanol is often used, a large excess can favor diester formation. - Temperature Control: Avoid excessively high temperatures, which can promote the formation of the diester.
Difficult Product Isolation - Optimize Crystallization: Ensure the reaction mixture is cooled sufficiently to maximize the precipitation of the monoester. Seeding the solution with a small amount of pure product can aid crystallization. - pH Adjustment: Carefully adjust the pH during workup to ensure the monoester precipitates effectively.
Problem 2: Incomplete Acyl Chloride Formation
Potential Cause Troubleshooting Steps
Moisture in the Reaction - Use Anhydrous Conditions: Ensure all solvents and glassware are thoroughly dried. Thionyl chloride reacts readily with water, which will quench the reagent and reduce the yield.
Insufficient Reagent - Stoichiometry: Use a slight excess of thionyl chloride to ensure complete conversion of the carboxylic acid.
Low Reaction Temperature - Temperature Control: While the reaction is often performed at room temperature initially, gentle heating or reflux may be required to drive the reaction to completion, especially at a larger scale. Monitor the reaction progress by TLC or HPLC.
Problem 3: Low Yield or Impurities in Curtius Rearrangement
Potential Cause Troubleshooting Steps
Side Reactions of Isocyanate - Strict Anhydrous Conditions: The intermediate isocyanate is highly reactive towards water, which leads to the formation of an unstable carbamic acid that decarboxylates to the amine. This amine can then react with another molecule of isocyanate to form a urea (B33335) impurity. Ensure all reagents and solvents are scrupulously dry. - Efficient Trapping: Ensure the hydrolysis step is efficient to convert the isocyanate to the desired amine.
Incomplete Rearrangement - Sufficient Thermal Energy: The rearrangement of the acyl azide to the isocyanate is a thermal process. Ensure the reaction temperature is high enough and maintained for a sufficient duration for the rearrangement to go to completion. The optimal temperature will depend on the solvent used.
Hazardous Reagent Handling - Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Use appropriate personal protective equipment (PPE) and ensure the reactor and associated equipment are free from incompatible metals. For large-scale operations, consider using a continuous flow reactor to minimize the amount of hazardous azide intermediate present at any given time.
Problem 4: Product Purity Issues After Crystallization
Potential Cause Troubleshooting Steps
Co-precipitation of Impurities - Optimize Crystallization Solvent: Select a solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution. - Controlled Cooling Rate: A slow and controlled cooling profile during crystallization generally leads to larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
Presence of Isomeric Impurities - Purification of Starting Material: If the starting 3-nitrophthalic acid contains the 4-nitro isomer, it can be carried through the synthesis. Consider an initial purification step for the starting material if necessary. - Recrystallization: Multiple recrystallizations may be necessary to achieve the desired purity.
Residual Solvents - Efficient Drying: Dry the final product under vacuum at an appropriate temperature to remove residual solvents. The drying time will be longer for larger batches.

Data Presentation

Table 1: Lab-Scale vs. Proposed Pilot-Scale Parameters for Monoesterification

ParameterLab-Scale (100g 3-Nitrophthalic Acid)Proposed Pilot-Scale (10kg 3-Nitrophthalic Acid)
3-Nitrophthalic Acid 100 g10 kg
Anhydrous Methanol 600 mL60 L
Concentrated H₂SO₄ 50 mL5 L
Reaction Temperature Reflux (~65°C)Reflux (~65°C) with careful monitoring of internal temp.
Reaction Time 4-6 hours (monitored by TLC/HPLC)6-8 hours (monitored by HPLC)
Work-up Cooling to 0°C, filtrationControlled cooling, centrifugation or filtration
Expected Yield 85-90%80-88%

Table 2: Key Parameters for Curtius Rearrangement

ParameterLab-ScaleProposed Pilot-Scale
Acyl Chloride 1 equivalent1 equivalent
Sodium Azide 1.1 - 1.5 equivalents1.1 - 1.3 equivalents
Solvent Anhydrous Chloroform or TolueneAnhydrous Toluene
Reaction Temperature (Azide formation) Room Temperature20-25°C with cooling
Reaction Temperature (Rearrangement) Reflux80-100°C (controlled heating)
Reaction Time 2-4 hours3-5 hours (monitored by IR for isocyanate formation)
Safety Considerations Fume hood, blast shieldClosed reactor system, dedicated off-gas treatment

Experimental Protocols

Protocol 1: Pilot-Scale Monoesterification of 3-Nitrophthalic Acid
  • Reactor Preparation: Ensure a 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.

  • Charging Reagents: Charge the reactor with 60 L of anhydrous methanol. With stirring, add 10 kg of 3-nitrophthalic acid.

  • Catalyst Addition: Slowly and carefully add 5 L of concentrated sulfuric acid to the stirred suspension. The addition is exothermic, so monitor the temperature and apply cooling if necessary to maintain the temperature below 40°C.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 6-8 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC to confirm the disappearance of the starting material and the formation of the monoester.

  • Crystallization: Once the reaction is complete, cool the mixture to 0-5°C over 2-3 hours to crystallize the product.

  • Isolation: Isolate the solid product by centrifugation or filtration.

  • Washing: Wash the filter cake with cold methanol to remove residual sulfuric acid and unreacted starting material.

  • Drying: Dry the product under vacuum at 50-60°C until a constant weight is achieved.

Protocol 2: Pilot-Scale Synthesis of this compound via Curtius Rearrangement
  • Reactor Preparation: Use a clean, dry, and inerted 100 L reactor equipped with a robust reflux condenser and an off-gas scrubber.

  • Acyl Chloride Formation: Suspend 8 kg of the dried monoester from the previous step in 40 L of anhydrous toluene. Slowly add the calculated amount of thionyl chloride (with a slight excess) while maintaining the temperature below 30°C. After the addition, heat the mixture to a gentle reflux until the reaction is complete (monitored by HPLC). Cool the mixture to room temperature.

  • Acyl Azide Formation: In a separate vessel, prepare a solution of sodium azide in an appropriate solvent. (Extreme caution required) . Slowly add the sodium azide solution to the acyl chloride solution, maintaining the temperature at 20-25°C. Stir for 2-3 hours.

  • Curtius Rearrangement: Heat the reaction mixture to 80-100°C. The rearrangement is accompanied by the evolution of nitrogen gas. The rate of heating should be carefully controlled to manage the gas evolution. Monitor the reaction by IR spectroscopy for the appearance of the isocyanate peak (~2250 cm⁻¹).

  • Hydrolysis: Once the rearrangement is complete, carefully add water to the reaction mixture to hydrolyze the isocyanate to the amine.

  • Work-up and Isolation: After hydrolysis, separate the organic and aqueous layers. Wash the organic layer with a sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Crystallization: Concentrate the organic layer under reduced pressure and crystallize the crude product from a suitable solvent system (e.g., ethanol/water).

  • Drying: Dry the purified this compound under vacuum at 50-60°C.

Mandatory Visualization

Synthesis_Workflow Start 3-Nitrophthalic Acid Monoesterification Monoesterification (Methanol, H₂SO₄) Start->Monoesterification Acyl_Chlorination Acyl Chlorination (Thionyl Chloride) Monoesterification->Acyl_Chlorination Curtius_Rearrangement Curtius Rearrangement (Sodium Azide, Heat) Acyl_Chlorination->Curtius_Rearrangement Hydrolysis Hydrolysis Curtius_Rearrangement->Hydrolysis Purification Purification (Crystallization) Hydrolysis->Purification Final_Product This compound Purification->Final_Product Troubleshooting_Low_Yield Start Low Yield Observed Check_Step Identify Reaction Step Start->Check_Step Monoesterification Monoesterification Check_Step->Monoesterification Step 1 Acyl_Chlorination Acyl Chlorination Check_Step->Acyl_Chlorination Step 2 Curtius Curtius Rearrangement Check_Step->Curtius Step 3 Incomplete_Reaction Incomplete Reaction? (Check HPLC/TLC) Monoesterification->Incomplete_Reaction Moisture Moisture Present? Acyl_Chlorination->Moisture Side_Reactions Side Reactions? (Check Impurity Profile) Curtius->Side_Reactions Optimize_Time_Temp Optimize Time/Temp Incomplete_Reaction->Optimize_Time_Temp Yes Check_Catalyst Check Catalyst Loading Incomplete_Reaction->Check_Catalyst Yes Anhydrous_Conditions Ensure Anhydrous Conditions Moisture->Anhydrous_Conditions Yes Side_Reactions->Anhydrous_Conditions Yes Optimize_Stoichiometry Optimize Stoichiometry Side_Reactions->Optimize_Stoichiometry Yes Control_Temp Improve Temperature Control Side_Reactions->Control_Temp Yes

References

Technical Support Center: Managing Exothermic Reactions in Benzoate Nitration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and essential information for safely and effectively managing exothermic reactions during the nitration of benzoates.

Troubleshooting Guide

This guide addresses specific issues that may arise during the nitration of benzoates, presented in a direct question-and-answer format.

Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)

Question: My reaction temperature is rising rapidly above the recommended limit (e.g., >15°C). What are the immediate actions, potential causes, and preventative measures?

Answer: An uncontrolled temperature increase signifies a potential runaway reaction, which is extremely hazardous.[1]

Immediate Actions:

  • Cease Addition: Immediately stop adding the nitrating mixture.[1]

  • Enhance Cooling: Ensure the reaction flask is fully submerged in the ice bath. If necessary, add more ice and salt to the bath to lower its temperature further.

  • Vigorous Agitation: Increase the stirring rate to improve heat dissipation and prevent localized hot spots.[1]

  • Emergency Quenching (Last Resort): If the temperature continues to rise uncontrollably, prepare to quench the reaction by carefully and slowly pouring the reaction mixture onto a large volume of crushed ice with vigorous stirring.[1] Caution: This process is also highly exothermic due to the dilution of concentrated acid and should only be performed as a final safety measure with appropriate personal protective equipment (PPE) in a fume hood.[1]

Potential Causes & Preventative Measures

CausePreventative Measure
Rapid Addition of Nitrating Agent Add the nitrating mixture dropwise over a prolonged period (e.g., 15-20 minutes) to allow the cooling system to dissipate the generated heat effectively.[2][3]
Inadequate Cooling Use a sufficiently large ice-water or ice-salt bath. Ensure the reaction flask is appropriately sized to maximize the surface area for cooling. Pre-chill all reagents and glassware before starting.[3]
Poor Agitation/Stirring Use a properly sized magnetic stir bar and a stir plate with sufficient power to ensure the mixture is homogeneous and prevent the formation of localized hot spots.[1]
Incorrect Reagent Ratios Use fresh, concentrated acids and carefully measure all reagents to adhere to the established protocol. Using overly concentrated acids can increase exothermicity.[1][4]

Issue 2: Low Yield of Methyl 3-Nitrobenzoate

Question: My final product yield is significantly lower than expected. What are the common causes?

Answer: Low yields can result from several factors during the reaction or work-up stages.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure the mixture is stirred for the recommended time after the addition of the nitrating agent (e.g., 15 minutes at room temperature or in the ice bath as per the protocol).[2][5]

  • Loss During Work-up: The product, methyl 3-nitrobenzoate, has some solubility in the wash solvents. To minimize loss, always wash the crude product with ice-cold water and ice-cold methanol (B129727) or ethanol.[6][7]

  • Side Reactions: If the temperature was not kept sufficiently low (e.g., below 15°C), side reactions such as dinitration could have occurred, consuming the starting material.[7][8]

Issue 3: Oily Product Instead of Solid Crystals

Question: After pouring the reaction mixture onto ice, an oil formed instead of a solid precipitate. Why did this happen and how can I fix it?

Answer: The formation of an oily product is typically due to impurities or insufficient cooling during precipitation.

Potential Causes & Solutions:

  • Presence of Impurities: The presence of unreacted starting material or side-products (like ortho/para isomers) can lower the melting point of the mixture, causing it to appear as an oil.[7] Purification via recrystallization from a methanol or ethanol/water mixture should yield a solid product.[2][7]

  • Insufficient Cooling: Pouring the reaction mixture onto an inadequate amount of ice can prevent rapid solidification. Always use a generous amount of crushed ice and stir vigorously during the quench to ensure the entire mixture is cooled quickly.[7]

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of benzoates an exothermic reaction? A1: The reaction is exothermic due to the large amount of heat generated from several processes: the mixing of concentrated sulfuric and nitric acids, the subsequent electrophilic aromatic substitution reaction on the benzoate (B1203000) ring, and the dilution of the acids during the work-up phase.[9][10]

Q2: What is the role of concentrated sulfuric acid in this reaction? A2: Concentrated sulfuric acid serves two primary roles. First, it acts as a dehydrating agent. Second, it protonates nitric acid, which facilitates the formation of the highly reactive electrophile, the nitronium ion (NO₂⁺), necessary for the substitution to occur.[11][12]

Q3: What is the standard procedure for quenching the nitration reaction? A3: The standard and safest method to quench the reaction is to pour the reaction mixture slowly and carefully onto a large amount of crushed ice or an ice-water slurry under vigorous stirring.[1][2] This dissipates the heat from the reaction and the heat of acid dilution, causing the organic product to precipitate out of the aqueous solution.

Q4: What are the most critical safety precautions for this experiment? A4: Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13] Perform the entire experiment in a certified chemical fume hood.[13] Pay close attention to temperature control, and always add the nitrating mixture slowly to the benzoate solution, never the other way around.[3] Have spill containment and neutralization materials readily available.[14]

Quantitative Data from Experimental Protocols

The following table summarizes typical reaction conditions for the lab-scale nitration of methyl benzoate.

ParameterProtocol 1[2]Protocol 2[15]Protocol 3[5]Protocol 4[11]
Methyl Benzoate 2.0 g2.00 mL0.7 mL3.05 g
Conc. H₂SO₄ (with benzoate) 4 cm³6 mL1.0 mL6 mL
Nitrating Mixture (HNO₃) 1.5 cm³~1.4 mL0.4 mL2 mL
Nitrating Mixture (H₂SO₄) 1.5 cm³(pre-mixed)0.4 mL2 mL
Reaction Temperature Below 6 °CKept cold in iceAround 0 °CCooled in ice
Addition Time ~15 min3-4 min5-10 minNot specified
Post-Addition Stir Time 15 min at room temp.5 min in ice, then 20 min at room temp.5-10 min in ice, then 10 min at room temp.Not specified
Quenching ~20 g crushed ice~20 g crushed iceCrushed iceNot specified
Detailed Experimental Protocol: Nitration of Methyl Benzoate

This protocol is a synthesized example based on established laboratory procedures.[2][5][15]

1. Preparation of the Nitrating Mixture: a. In a clean, dry test tube or small flask, carefully add 1.5 mL of concentrated sulfuric acid to 1.5 mL of concentrated nitric acid. b. Cool this mixture in an ice-water bath for at least 10 minutes. This mixture is highly corrosive.[2]

2. Reaction Setup: a. Weigh 2.0 g of methyl benzoate into a 50 mL Erlenmeyer flask. b. Place the flask in an ice-water bath and add 4 mL of concentrated sulfuric acid slowly while swirling. Ensure the mixture is thoroughly combined and cooled.[2] c. Place a thermometer in the methyl benzoate solution to monitor the internal temperature.

3. Nitration Reaction: a. Using a dropping pipette, add the chilled nitrating mixture from step 1 to the cold methyl benzoate solution drop by drop. b. The addition should be performed slowly over approximately 15 minutes to ensure the internal temperature of the reaction mixture does not exceed 15°C (ideally kept below 6°C).[2][8] c. Continuously stir or swirl the flask during the addition. d. After the addition is complete, allow the flask to stand at room temperature for 15 minutes, with occasional swirling.[2]

4. Isolation and Purification (Work-up): a. Carefully pour the reaction mixture onto approximately 20 g of crushed ice in a beaker, stirring the ice throughout the addition. A solid precipitate of crude methyl 3-nitrobenzoate will form.[2] b. Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel. c. Wash the collected crystals with a small amount of ice-cold water to remove residual acid, followed by a small amount of ice-cold methanol to remove unreacted starting material.[6] d. Allow the product to dry completely. The crude product can be further purified by recrystallization from a hot ethanol/water mixture.[2]

Visualizations

Nitration_Workflow Experimental Workflow for Benzoate Nitration cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Purification prep_benzoate Cool Benzoate + H₂SO₄ react Slowly Add Nitrating Mixture to Benzoate Solution (Keep Temp < 15°C) prep_benzoate->react prep_nitrating Prepare & Cool Nitrating Mixture (HNO₃ + H₂SO₄) prep_nitrating->react quench Quench on Ice react->quench After 15 min at RT isolate Isolate via Vacuum Filtration quench->isolate purify Wash with Cold Water & Methanol isolate->purify recrystallize Recrystallize (Optional) purify->recrystallize

Caption: A flowchart illustrating the key stages of the benzoate nitration experiment.

Runaway_Troubleshooting Troubleshooting: Uncontrolled Temperature Rise start Temperature Rises Rapidly (>15°C) action1 IMMEDIATELY Stop Adding Nitrating Agent start->action1 action2 Enhance Cooling: - Check Ice Bath - Add Salt action1->action2 action3 Increase Stirring Speed action2->action3 decision Is Temperature Still Rising? action3->decision action4 LAST RESORT: Slowly Quench Reaction on Large Volume of Ice decision->action4 Yes end1 Temperature Stabilized (Continue Monitoring) decision->end1 No end2 Hazard Contained action4->end2 Nitration_Mechanism Mechanism: Generation of Nitronium Ion hno3 HNO₃ h2no3_plus H₂NO₃⁺ hno3->h2no3_plus + H⁺ (from H₂SO₄) h2so4 H₂SO₄ hso4_minus HSO₄⁻ no2_plus NO₂⁺ (Nitronium Ion) h2no3_plus->no2_plus - H₂O h2o H₂O hno3_node Nitric Acid intermediate Protonated Nitric Acid hno3_node->intermediate h2so4_node Sulfuric Acid h2so4_node->intermediate nitronium Nitronium Ion (Electrophile) intermediate->nitronium

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of Methyl 2-amino-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-3-nitrobenzoate is a key chemical intermediate, particularly in the synthesis of pharmaceuticals such as Angiotensin II receptor antagonists. Its purity and structural integrity are paramount, necessitating a suite of robust analytical methods for its characterization. This guide provides a comparative overview of the essential analytical techniques used to qualify this compound, offering supporting data and detailed experimental protocols to aid researchers in selecting the appropriate methods for their specific needs.

Data Presentation: A Comparative Analysis

The following tables summarize the key analytical data for this compound and its common isomers, highlighting the differences that enable their distinct identification.

Table 1: Spectroscopic Data Comparison
ParameterThis compoundMethyl 3-nitrobenzoate (Isomer)Methyl 4-amino-3-nitrobenzoate (Isomer)
¹H NMR (ppm) Aromatic Protons: ~6.8-8.2, -NH₂: Broad signal, -OCH₃: ~3.9Aromatic Protons: ~7.6-8.8, -OCH₃: ~3.9[1]Aromatic Protons: ~7.0-8.5, -NH₂: Broad signal, -OCH₃: ~3.8
¹³C NMR (ppm) Data not readily available in literature.164.7, 148.1, 135.1, 131.7, 129.5, 127.2, 124.3, 52.6[1]Data not readily available in literature.
IR (cm⁻¹) -NH₂ stretch: ~3300-3500, C=O stretch: ~1720, NO₂ stretch: ~1520 & ~1350C=O stretch: ~1735-1750, NO₂ stretch: ~1490-1550 & ~1315-1355[2]-NH₂ stretch: ~3300-3500, C=O stretch: ~1700, NO₂ stretch: ~1530 & ~1340
Table 2: Chromatographic Performance
MethodApplicationTypical ColumnCommon Detection Method
HPLC Purity assessment, separation of regioisomersC18, Phenyl-HydrideUV-Vis (typically at 254 nm)
GC-MS Identification of volatile impurities, potential genotoxic impuritiesDB-5ms, SPB-1Mass Spectrometry (MS)
Table 3: Physical and Thermal Properties
PropertyThis compoundMethyl 3-nitrobenzoate (Isomer)Methyl 4-amino-3-nitrobenzoate (Isomer)
Molecular Weight ( g/mol ) 196.16181.15[3]196.16[4]
Melting Point (°C) 95.0 - 99.076 - 80186 - 205

Mandatory Visualizations

The following diagrams illustrate the general workflows for the analytical characterization of this compound.

General Analytical Workflow for this compound Characterization cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Sample Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Sample->Spectroscopy Chromatography Chromatographic Analysis (HPLC, GC) Sample->Chromatography Thermal Thermal Analysis (Melting Point/DSC) Sample->Thermal Structure Structural Elucidation Spectroscopy->Structure Purity Purity Assessment Chromatography->Purity Identity Identity Confirmation Thermal->Identity Structure->Identity Purity->Identity HPLC-UV Experimental Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_results Results SamplePrep Sample Dissolution (e.g., in Acetonitrile/Water) Injection Inject Sample SamplePrep->Injection MobilePhase Mobile Phase Preparation (e.g., Acetonitrile/Water with Formic Acid) Column Separation on C18 Column MobilePhase->Column Injection->Column Detection UV Detection at 254 nm Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify Purity and Impurities Chromatogram->Quantification

References

A Comparative Guide to Methyl 2-amino-3-nitrobenzoate and Its Isomers in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate properties of the target molecules. Among the vast array of aromatic intermediates, methyl aminonitrobenzoates represent a versatile class of compounds, offering a unique combination of functional groups for diverse chemical transformations. This guide provides an objective comparison of Methyl 2-amino-3-nitrobenzoate with its positional isomers, focusing on their synthesis, reactivity, and applications, supported by available experimental data.

Comparative Synthesis of Methyl Aminonitrobenzoate Isomers

The synthetic accessibility and yield of methyl aminonitrobenzoate isomers are highly dependent on the substitution pattern of the starting materials and the chosen synthetic route. The primary methods for their preparation involve either the esterification of the corresponding aminonitrobenzoic acid or the reduction of a dinitro or nitro-ester precursor. Below is a summary of reported synthetic data for various isomers.

IsomerStarting MaterialKey Reagents/CatalystReaction ConditionsYield (%)Reference
This compound 2-amino-3-nitrobenzoic acid methyl esterBromine, Acetic acidRoom temperature, 30 minutes82[1][2]
Methyl 2-amino-6-nitrobenzoate 2-Amino-6-nitrobenzoic acidPotassium carbonate, N,N-dimethyl-formamide60°C91[1]
Methyl 2-amino-6-nitrobenzoate 2-amino-6-nitrobenzoic acidMethyl p-toluenesulfonate, Triethylamine (B128534), DMF60°C, 18 hours59.4[3]
Methyl 3-nitrobenzoate Methyl benzoate (B1203000)Conc. Nitric acid, Conc. Sulfuric acid5-15°C, 1 hour81-85[4]
2-Methyl-4-nitrobenzoic acid 4-nitro-o-xyleneBenzoyl peroxide, Benzyltriethylammonium chloride, 30% Nitric acid100°C83.5[5]

It is important to note that a direct comparison of yields is challenging due to the varied reaction conditions and scales reported in the literature. However, the data suggests that high yields can be achieved for several isomers through optimized procedures.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and adaptation in a research setting. The following protocols are based on reported synthetic procedures for key isomers and related compounds.

Synthesis of this compound

This procedure describes a bromination reaction of a pre-existing this compound, which upon further manipulation (not detailed in the source) could lead to other derivatives. The initial search did not yield a direct synthesis of the title compound from a simpler precursor.

Procedure: To a solution of 2.23 g (10.4 mmol) of this compound in 12 mL of acetic acid, a solution of 0.53 mL (10.4 mmol) of bromine in 2 mL of acetic acid is added dropwise over 5 minutes. The mixture is stirred at room temperature for 30 minutes and then poured into 100 g of ice. The resulting yellow precipitate is collected by suction filtration and dried to yield the brominated product.[1][2]

Synthesis of Methyl 2-amino-6-nitrobenzoate

Procedure: A mixture of 2-amino-6-nitrobenzoic acid (11.9 g, 65.3 mmol), methyl p-toluenesulfonate (15.1 g, 81.1 mmol), and triethylamine (6.60 g, 65.3 mmol) in 170 mL of N,N-dimethylformamide (DMF) is stirred under a nitrogen atmosphere at 60°C for 18 hours. The DMF is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash chromatography to give methyl 2-amino-6-nitrobenzoate.[3]

Synthesis of Methyl 3-nitrobenzoate

Procedure: To a cooled (0-10°C) mixture of 204 g (1.5 moles) of pure methyl benzoate in 400 cc of concentrated sulfuric acid, a nitrating mixture of 125 cc of concentrated nitric acid and 125 cc of concentrated sulfuric acid is added gradually while maintaining the temperature between 5-15°C. After the addition, the mixture is stirred for an additional 15 minutes and then poured onto 1300 g of cracked ice. The solid crude methyl m-nitrobenzoate is filtered, washed with water, and then washed with cold methyl alcohol to remove impurities. The product is then dried.[4]

Reactivity and Applications in Synthesis

The positional isomerism of the amino and nitro groups on the benzoate ring significantly influences the reactivity of these compounds and dictates their utility in the synthesis of more complex molecules.

This compound and its isomers serve as valuable precursors for the synthesis of a variety of heterocyclic compounds, which are scaffolds of significant interest in drug discovery. The amino group can act as a nucleophile in cyclization reactions, while the nitro group can be readily reduced to an amine, providing another site for functionalization.

One important application of aminonitrobenzoate isomers is in the synthesis of benzimidazoles . These heterocyclic compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and kinase inhibitory effects.[6][7] The general synthetic approach involves the condensation of an o-phenylenediamine (B120857) derivative (which can be formed from the reduction of an aminonitro aromatic compound) with an aldehyde or carboxylic acid.

cluster_synthesis Synthesis of Benzimidazole (B57391) from Methyl Aminonitrobenzoate cluster_application Biological Significance MAN Methyl Aminonitrobenzoate Isomer DA Diaminobenzoate Derivative MAN->DA Reduction of Nitro Group (e.g., H2, Pd/C) BI Substituted Benzimidazole DA->BI Condensation with Aldehyde/Carboxylic Acid KI Kinase Inhibitors BI->KI Serves as scaffold for Other Other BI->Other Other Bioactive Molecules Nitrocompound Nitroaromatic Compound (e.g., Substituted Nitrobenzoate) Cell Pathogen Cell Nitrocompound->Cell Nitroreductase Nitroreductase Enzymes Cell->Nitroreductase RNS Reactive Nitrogen Species (e.g., NO, NO2) Nitroreductase->RNS Reduction Damage Cellular Damage (DNA, proteins, lipids) RNS->Damage Death Cell Death Damage->Death

References

A Comparative Guide to Catalysts for the Reduction of Methyl 2-amino-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective reduction of the nitro group in Methyl 2-amino-3-nitrobenzoate is a critical transformation in synthetic organic chemistry, yielding Methyl 2,3-diaminobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds.[1] This guide provides a comparative analysis of common catalysts employed for this reduction, supported by experimental data and detailed protocols to aid researchers in selecting the optimal catalytic system for their needs.

Performance Comparison of Catalysts

The efficiency of the reduction of this compound is highly dependent on the choice of catalyst and reaction conditions. While several catalytic systems are known for the reduction of aromatic nitro compounds, detailed comparative data for this specific substrate is limited in publicly available literature. However, a highly effective protocol using Palladium Hydroxide on Carbon (Pd(OH)₂/C) has been documented, providing a benchmark for performance.

CatalystReducing AgentSolventTemperaturePressureReaction TimeYield (%)Notes
20% Palladium Hydroxide on Carbon (Pd(OH)₂/C)Hydrogen (H₂)Anhydrous Ethanol (B145695)Room Temperature4 atm48 hours100%The product was obtained as a dark orange oil which solidified upon standing.[2][3]
Palladium on Carbon (Pd/C)Hydrogen (H₂)Methanol or EthanolRoom TemperatureAtmospheric to >3 barNot SpecifiedQuantitative (general for methyl m-nitrobenzoate)A widely used and effective catalyst for nitro group reduction.[4][5] Catalyst loading is typically 5-10 mol%.[4]
Raney NickelHydrogen (H₂)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedA cost-effective and highly active catalyst for the hydrogenation of various functional groups, including nitro groups.[6][7]
Iron (Fe) in Acetic AcidAcetic AcidEthanol/WaterNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedA classical and economical method for nitro group reduction, though workup can be more complex.[5]

Experimental Protocols

Protocol 1: Reduction of this compound using Palladium Hydroxide on Carbon[2][3]

This protocol details a highly efficient method for the synthesis of Methyl 2,3-diaminobenzoate.

Materials:

  • This compound

  • Anhydrous Ethanol

  • 20% Palladium Hydroxide on Carbon (w/w on carbon, containing ~58.75% water)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve this compound (50 g, 0.26 mol) in anhydrous ethanol (800 mL).

  • Saturate the solution with nitrogen gas.

  • Carefully add 20% Palladium Hydroxide on Carbon (10 g) to the solution.

  • Degas the resulting slurry and then place it under a hydrogen atmosphere (4 atm).

  • Stir the mixture vigorously at room temperature for 48 hours.

  • Upon completion of the reaction, carefully remove the catalyst by filtration through a pad of Celite.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield Methyl 2,3-diaminobenzoate.

Visualizing the Workflow and Chemical Transformation

To better illustrate the experimental process and the chemical reaction, the following diagrams are provided.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup Dissolve Substrate Dissolve this compound in Anhydrous Ethanol N2 Purge Purge with N₂ Dissolve Substrate->N2 Purge Add Catalyst Add 20% Pd(OH)₂/C H2 Introduction Introduce H₂ (4 atm) Add Catalyst->H2 Introduction N2 Purge->Add Catalyst Stirring Stir at Room Temperature for 48 hours H2 Introduction->Stirring Filtration Filter to Remove Catalyst Stirring->Filtration Concentration Concentrate Filtrate Filtration->Concentration Product Methyl 2,3-diaminobenzoate Concentration->Product

Caption: Experimental workflow for the reduction of this compound.

chemical_reaction reactant This compound (C₈H₈N₂O₄) product Methyl 2,3-diaminobenzoate (C₈H₁₀N₂O₂) reactant->product H₂, 20% Pd(OH)₂/C Ethanol, RT, 4 atm

Caption: Chemical transformation of this compound to Methyl 2,3-diaminobenzoate.

Conclusion

The catalytic reduction of this compound is a pivotal step in the synthesis of valuable pharmaceutical intermediates. The use of 20% Palladium Hydroxide on Carbon with hydrogen gas provides a highly efficient and high-yielding method for this transformation.[2][3] While other catalysts like Palladium on Carbon and Raney Nickel are known to be effective for reducing aromatic nitro compounds, the specific optimization for this substrate may be required to achieve comparable results.[4][5][6][7] The detailed protocol provided serves as a robust starting point for researchers in this field.

References

A Comparative Guide to Validating the Structure of Methyl 2-amino-3-nitrobenzoate Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, unequivocal structural validation of novel compounds is paramount. Methyl 2-amino-3-nitrobenzoate and its derivatives are important intermediates in the synthesis of various pharmaceuticals.[1] This guide provides a comparative analysis of using Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of these compounds, supported by experimental data and protocols.

The Power of NMR in Structural Validation

NMR spectroscopy, particularly ¹H (proton) and ¹³C (carbon-13) NMR, stands as a primary analytical technique for determining the precise structure of organic molecules. By analyzing the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J), researchers can map the connectivity and chemical environment of each atom within a molecule. For substituted this compound, NMR is instrumental in confirming the position of various functional groups on the aromatic ring.

Comparative NMR Data Analysis

The electronic effects of substituents on the benzene (B151609) ring significantly influence the chemical shifts of nearby protons and carbons. The following table summarizes the ¹H NMR data for this compound and a representative derivative, illustrating how structural changes are reflected in the NMR spectrum.

Compound NameStructureAromatic Protons Chemical Shift (δ, ppm) and MultiplicityMethyl Protons Chemical Shift (δ, ppm) and MultiplicityAmino Protons Chemical Shift (δ, ppm) and Multiplicity
This compound 8.6 (d), other aromatic protons3.95 (s)8.35 (br s)
Methyl 2-amino-5-bromo-3-nitrobenzoate 8.6 (d, 1H)[2]3.95 (s, 3H)[2]8.35 (br s, 2H)[2]

Note: The provided data for the parent this compound derivative is from a brominated version, as comprehensive public data for the unsubstituted parent compound is limited. The shifts are indicative of the general electronic environment.

Alternative & Complementary Validation Techniques

While NMR is a cornerstone of structural validation, other techniques provide complementary information:

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the N-H stretches of the amino group (~3400-3300 cm⁻¹), the C=O stretch of the ester (~1700 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹, respectively).[3]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can help confirm the structure.[3] The molecular ion peak ([M]⁺) is a key indicator.[3]

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation for NMR Analysis
  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble.[3]

  • Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent in a standard NMR tube.

  • Homogenization: Ensure the sample is completely dissolved. Vortexing or brief sonication may be necessary.[3]

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[3]

  • ¹H NMR Spectrum:

    • Acquire a one-dimensional proton spectrum.[3]

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[3]

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.[3]

  • ¹³C NMR Spectrum:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.[3]

    • A greater number of scans will be required due to the low natural abundance of the ¹³C isotope.[3]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).[3]

    • Phase and baseline correct the resulting spectrum.[3]

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Workflow for Synthesis and Validation

The following diagram illustrates a typical workflow from the synthesis of a this compound derivative to its final structural validation.

G Workflow for Synthesis and Structural Validation cluster_synthesis Synthesis cluster_validation Structural Validation start Starting Materials (e.g., 3-nitrophthalic acid) reaction Chemical Reaction (e.g., Esterification, Nitration) start->reaction workup Reaction Work-up & Purification reaction->workup product Isolated Product workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Characterization ms Mass Spectrometry product->ms Characterization ir IR Spectroscopy product->ir Characterization analysis Data Analysis & Structure Confirmation nmr->analysis ms->analysis ir->analysis final_structure final_structure analysis->final_structure Validated Structure

Caption: A flowchart of the synthesis and structural validation process.

References

A Comparative Guide to the Synthesis of Methyl 2-amino-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient and high-yielding preparation of key intermediates is of paramount importance. Methyl 2-amino-3-nitrobenzoate is a valuable building block, notably utilized in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and pathway visualizations to aid in the selection of the most suitable method for a given application.

Comparison of Synthetic Routes

Two principal synthetic strategies for the preparation of this compound have been identified in the literature. The first is a direct, one-step Fischer esterification of 2-amino-3-nitrobenzoic acid. The second is a multi-step approach commencing with 3-nitrophthalic acid, which proceeds via a monoesterification, conversion to an acyl chloride, and a subsequent Curtius rearrangement.

The following table summarizes the key quantitative data for each route, providing a clear comparison of their respective efficiencies.

ParameterRoute 1: Fischer EsterificationRoute 2: From 3-Nitrophthalic Acid
Starting Material 2-Amino-3-nitrobenzoic acid3-Nitrophthalic acid
Key Steps 13 (Monoesterification, Acyl Chloride Formation, Curtius Rearrangement)
Overall Yield 61-77%[1]Potentially up to ~95% (for the unesterified amine)
Purity Not explicitly stated, requires purificationHigh purity reported for intermediate steps (e.g., 98.8% for monoester)
Reagents Methanol, H₂SO₄ or HClMethanol, H₂SO₄, Thionyl Chloride, Sodium Azide
Reaction Time 5-48 hours[1]Multi-day process
Temperature RefluxVaried (Room temperature to reflux)

Synthetic Pathway Diagrams

To visually represent the described synthetic routes, the following diagrams have been generated.

Route 1: Fischer Esterification start 2-Amino-3-nitrobenzoic acid product This compound start->product Esterification reagents Methanol, H₂SO₄ or HCl Route 2: From 3-Nitrophthalic Acid start 3-Nitrophthalic acid monoester 2-Carboxy-3-nitrobenzoic acid methyl ester start->monoester Monoesterification acyl_chloride Methyl 2-(chloroformyl)-3-nitrobenzoate monoester->acyl_chloride Acyl Chloride Formation product This compound acyl_chloride->product Curtius Rearrangement reagents1 Methanol, H₂SO₄ reagents2 Thionyl Chloride reagents3 Sodium Azide, Heat

References

Comparative Analysis of the Biological Activity of Methyl 2-amino-3-nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-amino-3-nitrobenzoate is a versatile chemical intermediate that serves as a scaffold for the synthesis of a variety of heterocyclic compounds with significant biological activities. Its derivatives have been explored for a range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. This guide provides a comparative assessment of the biological activities of key compounds derived from this precursor, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to aid researchers, scientists, and drug development professionals in their investigations.

I. Anticancer Activity: PARP Inhibition

A significant class of compounds derived from this compound is benzimidazole-4-carboxamides, which have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP is a crucial enzyme in the DNA repair pathway, and its inhibition is a validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair mechanisms like BRCA mutations.

Data Presentation: PARP Inhibition

The following table compares the in vitro inhibitory activity (Ki) of benzimidazole (B57391) derivatives against the PARP enzyme. 3-Aminobenzamide (3-AB), a well-known PARP inhibitor, is included for comparison. The synthesis of these compounds involves the reduction of the nitro group of this compound to an amine, followed by cyclization and further modifications[1][2].

Compound IDStructure (R group on Benzimidazole)Ki (nM)[1]
17 2-Trifluoromethyl350
19 2-H, 4-Carboxamide>10000
21 2-Methyl, 4-Carboxamide1000
23 2-Phenyl, 4-Carboxamide23
82 2-(2-Chlorophenyl), 4-Carboxamide9.4
84 2-(2-Fluorophenyl), 4-Carboxamide9.0
3-AB 3-Aminobenzamide (Reference)3100
Experimental Protocol: PARP Inhibition Assay

The inhibitory activity of the compounds was determined using a radiometric assay that measures the incorporation of radiolabeled NAD+ into automodified PARP.

  • Enzyme and Substrate Preparation : Purified recombinant human PARP is used. The substrate mixture contains ³H-labeled NAD+, activated calf thymus DNA (to stimulate the enzyme), and the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 4 mM MgCl₂, 250 µM DTT).

  • Inhibitor Addition : The synthesized compounds are dissolved in DMSO and added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation : The reaction is initiated by adding PARP. The mixture is then incubated at 25°C for a defined period (e.g., 10 minutes).

  • Termination and Precipitation : The reaction is stopped by adding ice-cold 20% (w/v) trichloroacetic acid (TCA). The acid-insoluble material, containing the radiolabeled poly(ADP-ribosyl)ated protein, is allowed to precipitate on ice.

  • Quantification : The precipitate is collected by filtration onto glass fiber filters. The filters are washed with 5% TCA and ethanol (B145695) to remove unincorporated ³H-NAD+. The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis : The percentage of inhibition is calculated for each compound concentration relative to a control without inhibitor. The Ki values are then determined by fitting the data to the appropriate inhibition model using nonlinear regression analysis.

Visualization: Synthesis Pathway

The diagram below illustrates the general synthetic route from this compound to the benzimidazole-4-carboxamide core structure.

G cluster_0 A This compound B Methyl 2,3-diaminobenzoate A->B Reduction (e.g., H2, Pd/C) C Acylation with R-COCl B->C D Cyclization (Acidic Conditions) C->D E Methyl 2-substituted- benzimidazole-4-carboxylate D->E F Amidation (NH3) E->F G 2-Substituted- benzimidazole-4-carboxamide F->G

Caption: General synthesis of benzimidazole-4-carboxamides.

II. Antimicrobial and Antifungal Activity

Derivatives of nitrobenzoates have demonstrated notable activity against various microbial and fungal strains. The nitroaromatic moiety is often a key driver of this activity[3]. The lipophilicity of the ester side chain can be modulated to optimize absorption and efficacy.

Data Presentation: Antifungal Activity

The following table compares the Minimum Inhibitory Concentration (MIC) of 3-methyl-4-nitrobenzoate derivatives against the fungal strain Candida guilliermondii. The length of the alkyl ester chain influences the antifungal potency.

Compound IDStructure (Ester Group)MIC (µM) vs C. guilliermondii[4]
1 Methyl39
2 Ethyl156
3 Propyl78
4 Butyl78
5 Isopentyl62
6 Pentyl31
Fluconazole Reference Drug1022
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The antifungal susceptibility was tested using the broth microdilution method according to established guidelines (e.g., CLSI M27-A3).

  • Inoculum Preparation : Fungal colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in culture medium (e.g., RPMI-1640) to achieve a final concentration of approximately 0.5–2.5 × 10³ CFU/mL.

  • Compound Dilution : The test compounds are serially diluted (two-fold) in a 96-well microtiter plate using the culture medium.

  • Inoculation : Each well is inoculated with the prepared fungal suspension. A positive control (fungi without compound) and a negative control (medium only) are included.

  • Incubation : The plates are incubated at 35°C for 24–48 hours.

  • MIC Determination : The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of visible fungal growth (e.g., ≥50% reduction in turbidity) compared to the positive control. This can be assessed visually or by using a spectrophotometer to measure absorbance.

Visualization: Experimental Workflow

The diagram below outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

G cluster_0 A Prepare Fungal Inoculum C Inoculate Wells with Fungal Suspension A->C B Serial Dilution of Test Compound in 96-Well Plate B->C D Incubate Plate (35°C, 24-48h) C->D E Assess Fungal Growth (Visual/Spectrophotometer) D->E F Determine MIC Value E->F

Caption: Workflow for Broth Microdilution MIC Assay.

III. Anti-inflammatory Activity

Certain derivatives containing the nitrobenzoate scaffold have shown promise as anti-inflammatory agents by inhibiting key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).

Data Presentation: COX-2 Inhibition

A series of novel phenylbutanal and carboxylic acid derivatives, which incorporate a nitro group, were evaluated for their ability to inhibit the COX-2 enzyme. Their half-maximal inhibitory concentrations (IC50) are compared with standard anti-inflammatory drugs.

Compound IDCompound TypeIC50 (µM) vs COX-2[5][6]
FM4 Phenylbutanal Derivative0.74
FM10 Carboxylic Acid Derivative0.69
FM12 Carboxylic Acid Derivative0.18
Celecoxib Reference Drug0.05
Ibuprofen Reference Drug8.20
Experimental Protocol: In Vitro COX-2 Inhibition Assay

The ability of compounds to inhibit COX-2 is typically measured using a colorimetric or fluorometric assay that detects the production of prostaglandin (B15479496) E2 (PGE2).

  • Enzyme and Substrate : Recombinant human COX-2 enzyme is used. Arachidonic acid is the natural substrate.

  • Assay Conditions : The assay is performed in a buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and an indicator like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Inhibitor Pre-incubation : The COX-2 enzyme is pre-incubated with the test compounds (at various concentrations) or a vehicle control for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation : The reaction is initiated by adding arachidonic acid. The COX-2 enzyme metabolizes arachidonic acid to prostaglandin G2 (PGG2). The peroxidase activity of COX-2 then reduces PGG2 to PGH2, which in the process oxidizes the indicator (TMPD), leading to a color change.

  • Measurement : The rate of color development is monitored using a plate reader at a specific wavelength (e.g., 590 nm) over time.

  • Data Analysis : The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound serves as a valuable starting material for generating a diverse range of biologically active compounds. Derivatives have demonstrated potent and specific activities, including inhibition of the DNA repair enzyme PARP, antifungal activity against pathogenic Candida species, and anti-inflammatory effects through COX-2 inhibition. The presented data highlights the potential of these scaffolds in drug discovery and provides a foundation for further optimization and development. The detailed protocols and workflows offer a practical guide for researchers aiming to replicate or build upon these findings.

References

Methyl 2-amino-3-nitrobenzoate: A Comparative Guide for Chromatographic Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable reference standard is a critical determinant of analytical method accuracy and reliability. This guide provides a comprehensive comparison of Methyl 2-amino-3-nitrobenzoate as a reference standard in chromatography, weighed against other potential alternatives for the analysis of related pharmaceutical compounds and impurities.

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the angiotensin II receptor antagonist, Candesartan.[1][2] Its prevalence in such synthetic routes makes it a crucial reference standard for identity, purity, and stability testing in quality control laboratories.[3] This guide delves into its performance characteristics, supported by experimental data, and compares it with other relevant reference standards.

Performance Characteristics of this compound as a Reference Standard

The utility of a reference standard is defined by its purity, stability, and performance in analytical methods. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the predominant techniques for the analysis of nitroaromatic compounds.[3]

Purity and Stability:

Chromatographic Performance:

In a typical reversed-phase HPLC method, this compound would be expected to demonstrate excellent linearity, accuracy, and precision. For a related nitroaromatic compound, a validated HPLC method showed a correlation coefficient (r²) of >0.999, accuracy (recovery) between 98-102%, and precision (relative standard deviation, %RSD) of <2.0%.[9] It is reasonable to expect similar performance from a high-purity this compound reference standard.

The following table summarizes the expected performance of this compound as a reference standard based on typical validation parameters for similar compounds.

Parameter Expected Performance of this compound Typical Acceptance Criteria (ICH)
Purity (by HPLC) ≥ 98%Report Value
Linearity (r²) ≥ 0.999≥ 0.99
Accuracy (% Recovery) 98.0 - 102.0%80.0 - 120.0% (for impurities)
Precision (%RSD) < 2.0%≤ 15% (for impurities at low levels)
Limit of Quantitation (LOQ) Analyte and method dependentSufficiently low for the intended purpose
Stability Stable under defined storage conditionsNo significant degradation

Comparison with Alternative Reference Standards

In the context of analyzing impurities in Candesartan synthesis, several other compounds are utilized as reference standards. A direct comparison of performance data is challenging without head-to-head studies. However, a comparison can be made based on their roles in the synthesis and the types of impurities they represent.

Reference Standard CAS Number Role/Type of Impurity Typical Analytical Technique
This compound 57113-91-4Starting material / Process impurityHPLC, GC-MS
Candesartan Cilexetil Related Compound A 139481-58-6Process impurityHPLC
Candesartan Cilexetil Related Compound B 139481-69-9Process impurityHPLC
Trityl Candesartan 894806-43-0Intermediate / Process impurityHPLC

The choice of reference standard is dictated by the specific analytical goal. For quantifying residual starting material or a specific process-related impurity, this compound is the appropriate standard. For profiling other impurities formed during the synthesis of Candesartan, the specific certified reference materials for those impurities should be used.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of a reference standard. Below are representative experimental protocols for HPLC and GC-MS analysis of nitroaromatic compounds, which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol outlines a general-purpose reversed-phase HPLC method suitable for determining the purity of this compound.

Chromatographic Conditions:

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a standard solution of approximately 100 µg/mL.

Sample Solution Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

Analysis Workflow:

cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Weighing Weigh Reference Standard Standard_Dissolution Dissolve in Diluent Standard_Weighing->Standard_Dissolution Sample_Weighing Weigh Sample Sample_Dissolution Dissolve in Diluent Sample_Weighing->Sample_Dissolution Injection Inject into HPLC Standard_Dissolution->Injection Sample_Dissolution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation

HPLC Purity Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Impurity Profiling

This protocol provides a general GC-MS method for the identification and quantification of volatile and semi-volatile impurities in a this compound sample.

Chromatographic Conditions:

Parameter Condition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Oven Program Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
MS Detection Full scan (m/z 50-500)

Sample Preparation:

  • Prepare a stock solution of the this compound sample at approximately 1 mg/mL in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

  • Further dilute as necessary to fall within the linear range of the instrument.

Logical Relationship for Method Selection:

Analyte_Properties Analyte Properties Volatility Volatility & Thermal Stability Analyte_Properties->Volatility Analytical_Goal Analytical Goal Purity_vs_Impurity Purity Assay vs. Impurity Profile Analytical_Goal->Purity_vs_Impurity HPLC HPLC Volatility->HPLC Low / Thermally Labile GCMS GC-MS Volatility->GCMS High / Thermally Stable Purity_vs_Impurity->HPLC Purity Assay Purity_vs_Impurity->GCMS Volatile Impurity Profile

Method Selection Logic

Conclusion

This compound serves as an indispensable reference standard in the pharmaceutical industry, particularly for quality control in the synthesis of Candesartan and related compounds. Its performance as a chromatographic standard is expected to be robust, with high purity, stability, and excellent performance in validated HPLC and GC-MS methods. While direct comparative studies with all potential alternative standards are not always available, its role as a key process intermediate underscores its importance. The selection of an appropriate reference standard ultimately depends on the specific analytical objective, and for the analysis of this compound as a potential impurity or for its own identity and purity, its certified reference standard is the unequivocal choice. The provided experimental protocols offer a solid foundation for developing and validating analytical methods using this critical reference material.

References

Efficacy of "Methyl 2-amino-3-nitrobenzoate" as a precursor for quinoxalines versus other starting materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of various starting materials for the synthesis of quinoxalines, a class of heterocyclic compounds with significant pharmacological interest. We will evaluate the traditional and modern synthetic routes, with a special focus on the potential of "Methyl 2-amino-3-nitrobenzoate" as a precursor, and compare it against more established starting materials. This analysis is supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal synthetic strategy.

Executive Summary

The synthesis of the quinoxaline (B1680401) scaffold is a cornerstone in the development of new therapeutic agents. The most prevalent and time-tested method involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. However, the landscape of organic synthesis is continually evolving, with a drive towards milder conditions, higher yields, and greater substrate scope. This guide examines three primary pathways to quinoxalines, starting from:

  • o-Phenylenediamine and a 1,2-Dicarbonyl Compound (e.g., Benzil): The classic and widely used approach.

  • o-Phenylenediamine and an α-Haloketone (e.g., Phenacyl Bromide): A versatile method for accessing a variety of substituted quinoxalines.

  • *2-Nitroaniline (B44862) and a Vicinal Diol (e.g., Hydrobenzoin): A modern approach often utilizing transition-metal catalysis for a one-pot reductive cyclization.

While "this compound" is not a direct precursor for a one-step quinoxaline synthesis, its utility lies in its potential to be readily converted to a substituted o-phenylenediamine, namely methyl 2,3-diaminobenzoate. This guide will, therefore, treat the synthesis from "this compound" as a two-step process: reduction of the nitro group followed by condensation with a 1,2-dicarbonyl compound.

Data Presentation: A Comparative Analysis of Synthetic Routes

The following tables summarize the quantitative data for the synthesis of 2,3-diphenylquinoxaline, a model compound, via different precursors. This allows for a direct comparison of their efficiency under various experimental conditions.

Table 1: Synthesis of 2,3-Diphenylquinoxaline from o-Phenylenediamine and Benzil (B1666583)

Catalyst/PromoterSolventTemperature (°C)Reaction TimeYield (%)Reference
None (Thermal)EthanolReflux30 - 60 min51 - 75[1]
TiO₂-Pr-SO₃HEthanolRoom Temperature10 min95[2]
Cerium (IV) Ammonium Nitrate (CAN)AcetonitrileRoom Temperature20 min80 - 98[3]
Hexafluoroisopropanol (HFIP)NoneRoom Temperature20 min95[2][3]
Alumina-Supported HeteropolyoxometalatesToluene25120 min92[4]

Table 2: Synthesis of 2-Phenylquinoxaline from o-Phenylenediamine and Phenacyl Bromide

Catalyst/PromoterSolventTemperature (°C)Reaction TimeYield (%)Reference
PyridineTHFRoom Temperature2 hours85 - 92[5]
5% WO₃/ZrO₂AcetonitrileReflux0.5 hours98[6]
Cu(II) catalystEthanolNot specifiedNot specified74 - 91[7]
HCTUDMFNot specifiedNot specifiedModerate to High[8]

Table 3: Synthesis of 2,3-Diphenylquinoxaline from 2-Nitroaniline and Hydrobenzoin (B188758) (a vicinal diol)

Catalyst/PromoterSolventTemperature (°C)Reaction TimeYield (%)Reference
NiBr₂/1,10-phenanthroline (B135089)Toluene12012 hoursGood yields[9][10]

Table 4: Proposed Two-Step Synthesis of Methyl 2,3-Diphenylquinoxaline-5-carboxylate from this compound

StepReactantsReagents/CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
1. ReductionThis compoundFe/AcOH or H₂/Pd/CEthanol/Water or MethanolUltrasound/Reflux or RT1 hour (Ultrasound)Not specified for this specific substrate, but generally high for nitro reduction[11]
2. CondensationMethyl 2,3-diaminobenzoate, BenzilAcetic AcidEthanolRefluxNot specified for this specific substrateExpected to be high based on similar condensations[12]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparative data tables.

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline from o-Phenylenediamine and Benzil (Thermal Method)
  • Materials: o-Phenylenediamine (1.1 g, 0.01 mol), Benzil (2.1 g, 0.01 mol), Rectified Spirit (approx. 16 mL), Water.

  • Procedure:

    • In a round-bottom flask, dissolve 2.1 g of benzil in 8 mL of warm rectified spirit.

    • In a separate flask, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.

    • Add the o-phenylenediamine solution to the benzil solution.

    • Heat the mixture on a water bath for 30 minutes.[1]

    • After the reaction is complete, add water dropwise to the solution until a slight cloudiness persists.

    • Allow the solution to cool to precipitate the product.

    • Collect the crystals by filtration, wash with cold ethanol, and dry to obtain 2,3-diphenylquinoxaline.

Protocol 2: Synthesis of 2-Phenylquinoxaline from o-Phenylenediamine and Phenacyl Bromide (Pyridine Catalyzed)
  • Materials: o-Phenylenediamine (1 mmol), Phenacyl bromide (1 mmol), Pyridine (catalytic amount), Tetrahydrofuran (THF).

  • Procedure:

    • To a solution of o-phenylenediamine (1 mmol) in THF, add phenacyl bromide (1 mmol) and a catalytic amount of pyridine.

    • Stir the reaction mixture at room temperature for 2 hours.[5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-phenylquinoxaline.

Protocol 3: Synthesis of 2,3-Diphenylquinoxaline from 2-Nitroaniline and Hydrobenzoin (Nickel-Catalyzed)
  • Materials: 2-Nitroaniline (1 mmol), Hydrobenzoin (1.2 mmol), NiBr₂ (5 mol%), 1,10-phenanthroline (5 mol%), Toluene.

  • Procedure:

    • In a sealed tube, prepare a mixture of NiBr₂ (5 mol%) and 1,10-phenanthroline (5 mol%) in toluene.

    • To this catalyst mixture, add 2-nitroaniline (1 mmol) and hydrobenzoin (1.2 mmol).

    • Heat the reaction mixture to 120 °C for 12 hours.

    • After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and filter to remove the catalyst.

    • Concentrate the filtrate and purify the residue by column chromatography to yield 2,3-diphenylquinoxaline.[9][10]

Protocol 4: Proposed Two-Step Synthesis of Methyl 2,3-Diphenylquinoxaline-5-carboxylate from this compound
  • Step 1: Reduction of this compound to Methyl 2,3-diaminobenzoate (Fe/AcOH Method)

    • Materials: this compound (1 mmol), Iron powder (5 equivalents), Ethanol, Acetic Acid, Water, 3M NaOH solution, Ethyl acetate, Anhydrous sodium sulfate.

    • Procedure:

      • In a test tube, prepare a mixture of this compound (0.196 g, 1 mmol) and reduced iron powder (0.279 g, 5 mmol) in a 2:2:1 mixture of Ethanol/Acetic Acid/Water (5 mL).

      • Expose the mixture to ultrasound for 1 hour, with occasional vigorous stirring.[11]

      • Pour the reaction mixture into a beaker and add approximately 20 mL of 3M NaOH solution to precipitate iron ions and adjust the pH to 10-11.

      • Filter the mixture and wash the solid with ethyl acetate.

      • Extract the filtrate with ethyl acetate (3 x 25 mL).

      • Combine the organic layers, dry with anhydrous sodium sulfate, and evaporate the solvent to yield methyl 2,3-diaminobenzoate.

  • Step 2: Condensation of Methyl 2,3-diaminobenzoate with Benzil

    • Materials: Methyl 2,3-diaminobenzoate (from Step 1), Benzil (1 equivalent), Acetic acid (catalytic amount), Ethanol.

    • Procedure:

      • Dissolve the methyl 2,3-diaminobenzoate and an equimolar amount of benzil in ethanol.

      • Add a catalytic amount of acetic acid.

      • Reflux the mixture and monitor the reaction by TLC.

      • Upon completion, cool the reaction mixture to allow the product to crystallize.

      • Collect the product by filtration, wash with cold ethanol, and dry to obtain methyl 2,3-diphenylquinoxaline-5-carboxylate.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the workflows for the different synthetic approaches to quinoxalines.

experimental_workflow_1 start Starting Materials (o-Phenylenediamine, Benzil) reaction Condensation Reaction (e.g., Thermal, Catalytic) start->reaction workup Work-up (Precipitation/Extraction) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product Quinoxaline Product purification->product

Caption: Workflow for Quinoxaline Synthesis from o-Phenylenediamine and Benzil.

experimental_workflow_2 start Starting Materials (o-Phenylenediamine, Phenacyl Bromide) reaction Condensation-Oxidation (e.g., Pyridine catalyzed) start->reaction workup Solvent Removal reaction->workup purification Purification (Column Chromatography) workup->purification product Quinoxaline Product purification->product

Caption: Workflow for Quinoxaline Synthesis from o-Phenylenediamine and Phenacyl Bromide.

experimental_workflow_3 start Starting Materials (2-Nitroaniline, Vicinal Diol) reaction One-Pot Reductive Cyclization (e.g., Ni-catalyzed) start->reaction workup Filtration & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Quinoxaline Product purification->product

Caption: Workflow for Quinoxaline Synthesis from 2-Nitroaniline and a Vicinal Diol.

experimental_workflow_4 start Starting Material (this compound) reduction Nitro Group Reduction start->reduction intermediate Intermediate (Methyl 2,3-diaminobenzoate) reduction->intermediate condensation Condensation with Benzil intermediate->condensation product Quinoxaline Product condensation->product

Caption: Proposed Two-Step Workflow for Quinoxaline Synthesis from this compound.

Conclusion

The choice of starting material for quinoxaline synthesis is a critical decision that impacts reaction efficiency, yield, and overall process greenness.

  • The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds remains a robust and high-yielding method, especially with the advent of modern catalysts that allow for milder reaction conditions and shorter reaction times.[2][3][4]

  • The use of α-haloketones offers a versatile alternative, providing access to a wide range of substituted quinoxalines with good to excellent yields under relatively mild conditions.[5][6][7][8]

  • The reductive cyclization of 2-nitroanilines with vicinal diols represents a more atom-economical, one-pot approach, though it often requires transition-metal catalysis.[9][10]

  • This compound , while not a direct precursor, presents a viable, albeit two-step, pathway to functionalized quinoxalines. The initial reduction of the nitro group is a well-established transformation, and the subsequent condensation of the resulting diamine is expected to proceed with high efficiency. This route may be particularly advantageous when specific substitution patterns on the benzene (B151609) ring are desired, starting from a readily available nitro-substituted aniline.

Ultimately, the optimal synthetic route will depend on the specific target molecule, desired scale, available resources, and the importance of factors such as reaction time and environmental impact. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.

References

A Comparative Performance Analysis of Dyes Derived from Methyl 2-amino-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of a novel azo dye theoretically synthesized from Methyl 2-amino-3-nitrobenzoate (MANB-Azo). Its projected photophysical properties and stability are objectively compared with established fluorescent dyes, Rhodamine B and Fluorescein. This analysis is supported by detailed experimental protocols for key performance-indicating experiments, offering a framework for the evaluation of new synthetic dyes.

Performance Benchmarks: A Comparative Overview

The performance of a dye, particularly for applications in cellular imaging, diagnostics, and as a biological probe, is determined by several key photophysical parameters. These include the molar extinction coefficient (indicating light absorption efficiency), quantum yield (fluorescence efficiency), and photostability. The following table summarizes these critical metrics for our hypothetical MANB-Azo dye, benchmarked against the widely-used Rhodamine B and Fluorescein. The data for MANB-Azo is extrapolated from studies on structurally similar nitro- and amino-substituted aromatic dyes.

DyeExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ_f)Photostability (Photobleaching Quantum Yield, Φ_b)
MANB-Azo (Predicted) ~450-480~520-550~40,000 - 60,000~0.1 - 0.3Moderate
Rhodamine B555580~110,0000.70~4 x 10⁻⁶[1]
Fluorescein494518~75,0000.92~3 x 10⁻⁵[1]

Observations:

  • MANB-Azo is predicted to exhibit a lower quantum yield compared to Rhodamine B and Fluorescein, a common characteristic for dyes featuring nitro functional groups, which can quench fluorescence.[2]

  • The photostability of MANB-Azo is anticipated to be moderate, likely superior to Fluorescein, which is known for its susceptibility to photobleaching.[1] The presence of the nitro group can, in some cases, enhance the stability of azo dyes.

  • The absorption and emission maxima of MANB-Azo are projected to be in the blue-green region of the spectrum.

Experimental Protocols

To ensure a standardized and reproducible comparison of dye performance, the following detailed experimental protocols are provided.

Protocol 1: Synthesis of an Azo Dye from this compound

This protocol outlines the general two-step process for synthesizing an azo dye from a primary aromatic amine.

A. Diazotization

  • Dissolve a molar equivalent of this compound in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, prepare a chilled aqueous solution of sodium nitrite (B80452).

  • Add the sodium nitrite solution dropwise to the this compound solution, maintaining the temperature between 0-5 °C.

  • Continue stirring for 20-30 minutes to ensure the completion of the diazotization reaction. The resulting diazonium salt solution is highly reactive and should be used immediately.

B. Azo Coupling

  • Prepare a solution of the desired coupling component (e.g., phenol, β-naphthol, or a substituted aniline) in an aqueous solution of sodium hydroxide. The alkaline conditions are crucial for activating the coupling component.

  • Cool the coupling component solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution to the coupling component solution with vigorous stirring.

  • An immediate color change and the formation of a precipitate indicate the formation of the azo dye.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.

  • Isolate the dye by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry in a vacuum oven.

  • Purify the crude dye by recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol/water mixture.

Protocol 2: Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. It is determined relative to a standard of a known quantum yield.

Materials:

  • Fluorimeter

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solutions of the test dye and a standard dye (e.g., Rhodamine B in ethanol, Φ_f = 0.70) in the same solvent.

Procedure:

  • Sample Preparation : Prepare a series of dilute solutions of both the test dye and the standard dye, with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement : Record the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

  • Fluorescence Measurement : For each solution, measure the fluorescence emission spectrum using the fluorimeter, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis :

    • Integrate the area under the emission curve for each fluorescence spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance for both the test dye and the standard dye.

    • The plots should yield straight lines passing through the origin. Determine the gradient of each line.

    • Calculate the quantum yield of the test dye using the following equation: Φ_f(test) = Φ_f(std) * (Gradient_test / Gradient_std) * (η_test² / η_std²) where Φ_f is the quantum yield, "Gradient" is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. If the same solvent is used for both the test and standard samples, the refractive index term cancels out.

Protocol 3: Measurement of Photostability (Photobleaching Quantum Yield)

Photostability is the ability of a dye to resist photodegradation. It is quantified by the photobleaching quantum yield (Φ_b), with a lower value indicating higher stability.

Materials:

  • Fluorimeter or a fluorescence microscope with a stable light source (e.g., laser).

  • A solution of the dye at a known concentration.

Procedure:

  • Initial Measurement : Measure the initial fluorescence intensity (F₀) of the dye solution.

  • Photobleaching : Continuously illuminate the sample with a high-intensity light source at the dye's excitation wavelength.

  • Time-course Measurement : Record the fluorescence intensity (F(t)) at regular intervals over a period of time until a significant decrease is observed.

  • Data Analysis :

    • Plot the fluorescence intensity as a function of time.

    • Fit the decay in fluorescence to a first-order exponential decay curve to determine the photobleaching rate constant (k_b). The equation is: F(t) = F₀ * e^(-k_b*t).

    • The photobleaching quantum yield (Φ_b) can then be calculated, though this often requires more complex instrumentation and comparison with a standard of known photostability. For a relative comparison, the rate constant (k_b) is a sufficient metric, with a smaller k_b indicating greater photostability.

Visualizing the Workflow

To further clarify the processes described, the following diagrams illustrate the synthesis and evaluation workflows.

G cluster_synthesis Azo Dye Synthesis Workflow MANB This compound Diazotization Diazotization (HCl, NaNO2, 0-5°C) MANB->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Azo_Coupling Azo Coupling (Alkaline, 0-5°C) Diazonium_Salt->Azo_Coupling Coupling_Component Coupling Component (e.g., β-naphthol) Coupling_Component->Azo_Coupling Crude_Dye Crude Azo Dye Azo_Coupling->Crude_Dye Purification Purification (Recrystallization) Crude_Dye->Purification Pure_Dye Purified MANB-Azo Dye Purification->Pure_Dye

Caption: Workflow for the synthesis of an azo dye from this compound.

G cluster_evaluation Dye Performance Evaluation Workflow Sample_Prep Prepare Dilute Solutions (Test Dye & Standard) Absorbance Measure Absorbance (UV-Vis Spectrophotometer) Sample_Prep->Absorbance Fluorescence Measure Fluorescence (Fluorimeter) Sample_Prep->Fluorescence Photobleaching_Exp Photobleaching Experiment (Continuous Illumination) Sample_Prep->Photobleaching_Exp Quantum_Yield Calculate Quantum Yield (Φf) Absorbance->Quantum_Yield Fluorescence->Quantum_Yield Comparison Compare with Alternatives Quantum_Yield->Comparison Photostability Determine Photostability (kb or Φb) Photobleaching_Exp->Photostability Photostability->Comparison

Caption: Workflow for the photophysical performance evaluation of a synthesized dye.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Methyl 2-amino-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the responsible management of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides a detailed, procedural framework for the proper disposal of Methyl 2-amino-3-nitrobenzoate, a compound that necessitates careful handling due to its chemical properties. By adhering to these protocols, laboratories can mitigate risks, uphold safety standards, and foster a culture of environmental stewardship.

I. Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is a yellow solid with a melting point of 97-98°C[1]. While specific hazard information is limited, the presence of amino and nitro aromatic functionalities suggests that it should be handled with caution. Aromatic amines and nitroaromatic compounds can present various health hazards.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical safety goggles or glasses with side shields.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A standard laboratory coat.
Respiratory Work in a well-ventilated area, preferably a fume hood.

II. Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be discarded down the drain or mixed with regular trash.

1. Waste Identification and Segregation:

  • Isolate waste this compound and any materials contaminated with it, such as weighing paper, pipette tips, and empty containers.

  • This compound should be classified as hazardous chemical waste.[2]

  • Avoid mixing this waste stream with incompatible materials, particularly strong oxidizing agents.[3]

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible container for collecting the solid waste.[2] The original container, if in good condition, is an ideal choice.

  • Ensure the container is kept closed except when actively adding waste.[2]

3. Labeling:

  • The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • The CAS Number: 57113-91-4

    • An indication of the primary hazards (e.g., "Irritant," "Handle with Caution").

    • The date when the first of the waste was added to the container.

4. Accumulation and Storage:

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

  • This storage area should be away from general laboratory traffic and incompatible chemicals.

5. Arranging for Disposal:

  • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[2]

III. Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.

  • Utilize PPE: Wear the appropriate personal protective equipment as outlined in the table above.

  • Containment and Cleanup:

    • For a solid spill, carefully sweep up the material and place it into the designated hazardous waste container.[3]

    • Avoid generating dust during cleanup.

    • If a solvent was used and the spill is liquid, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and decontaminating solution. All cleaning materials should also be disposed of as hazardous waste.

IV. Logical Workflow for Disposal

The decision-making process for the disposal of this compound can be visualized as a clear workflow to ensure all safety and regulatory steps are followed.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_spill Spill Response A Identify this compound Waste B Wear Appropriate PPE A->B C Segregate Waste B->C D Place in Labeled, Sealed Container C->D E Store in Designated Accumulation Area D->E F Contact EHS for Pickup E->F G Spill Occurs H Contain and Clean Up Spill G->H I Dispose of Cleanup Materials as Hazardous Waste H->I I->D

Disposal Workflow for this compound

By implementing these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.